4-Phenyldibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIHNXZEJUGOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423760 | |
| Record name | 4-Phenyldibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74104-10-2 | |
| Record name | 4-Phenyldibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Phenyldibenzofuran: Technical Guide to Properties, Synthesis, and Applications
Executive Summary
4-Phenyldibenzofuran (CAS: 74104-10-2) is a critical organic semiconductor intermediate and host material scaffold used primarily in the fabrication of phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices.[1][2][3][4][5] Unlike its planar analogs, the 4-phenyl isomer exhibits a unique steric "twist" due to the interaction between the pendant phenyl ring and the dibenzofuran oxygen lone pairs/bridgehead hydrogens. This structural feature disrupts extended
This guide details the physicochemical profile, validated synthesis protocols, and device engineering mechanisms for researchers in organic electronics and medicinal chemistry.
Part 1: Molecular Architecture & Physical Properties
Chemical Identity & Structure
The 4-phenyldibenzofuran molecule consists of a dibenzofuran core substituted at the C4 position (adjacent to the oxygen bridgehead). This "bay" position substitution creates significant steric hindrance, forcing the phenyl ring to rotate out of the dibenzofuran plane.
| Property | Data |
| IUPAC Name | 4-Phenyldibenzo[b,d]furan |
| CAS Registry Number | 74104-10-2 |
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in Toluene, THF, Chloroform; Insoluble in Water |
Electronic Properties (OLED Relevance)
The electronic energy levels are pivotal for its function as a host material. The wide bandgap and high triplet energy ensure efficient confinement of excitons on the dopant emitter.
| Parameter | Value (Approx.) | Significance |
| HOMO Level | -6.0 to -5.8 eV | Deep HOMO aids in hole blocking or matching with high work-function anodes. |
| LUMO Level | -2.1 to -2.4 eV | Facilitates electron injection when matched with ETL materials. |
| Triplet Energy ( | 2.85 eV | Critical: Higher than blue/green phosphorescent dopants ( |
| Singlet Energy ( | ~3.4 eV | Wide optical gap results in transparency in the visible region. |
Technical Insight: The high
is preserved because the steric twist at C4 decouples the phenyl-system from the dibenzofuran core. If the rings were planar, conjugation would extend, lowering the and rendering the material unsuitable for blue/green hosts.
Part 2: Synthesis & Purification Protocol
The standard synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The steric hindrance at the C4 position requires optimized catalyst systems to ensure high yield.
Reaction Scheme
Precursors: 4-Bromodibenzofuran + Phenylboronic Acid
Catalyst:
Step-by-Step Protocol
-
Preparation: In a clean, dry 250 mL round-bottom flask, charge 4-bromodibenzofuran (1.0 eq) , phenylboronic acid (1.2 eq) , and Potassium Carbonate (2.0 eq) .
-
Solvent Addition: Add a mixture of Toluene, Ethanol, and Deionized Water (ratio 2:1:1). Degas the solvent stream with Nitrogen (
) for 30 minutes prior to addition to remove dissolved oxygen (critical to prevent Pd catalyst deactivation). -
Catalyst Addition: Under a positive pressure of
, add (3-5 mol%) . -
Reflux: Heat the mixture to reflux (~90-100°C) with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (Eluent: Hexane/DCM) or HPLC.
-
Work-up:
-
Cool to room temperature.
-
Separate the organic layer and extract the aqueous layer twice with Dichloromethane (DCM).
-
Combine organic phases, wash with brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure (Rotovap).
-
-
Purification (Device Grade):
-
Column Chromatography: Elute with Hexane:DCM (gradient 10:1 to 5:1) on Silica Gel.[2]
-
Recrystallization: Recrystallize from Ethanol/Toluene to obtain white needles.
-
Sublimation: For OLED device use, high-vacuum gradient sublimation (
Torr, ~160°C) is mandatory to remove trace Pd and halide impurities.
-
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 4-Phenyldibenzofuran.
Part 3: Device Engineering (OLED Applications)
Role as a Host Material
In PhOLEDs, the emitting layer consists of a host matrix doped with a phosphorescent emitter (e.g.,
-
Transporting Charge: Carrying holes and electrons to the recombination zone.
-
Exciton Confinement: Its high Triplet Energy (
) must exceed that of the Dopant ( ) to prevent energy back-transfer.
Energy Transfer Mechanism
The primary mechanism for triplet harvesting is Dexter Energy Transfer (short-range electron exchange).
-
Condition:
. -
Failure Mode: If
is too low, triplets migrate back to the host and decay non-radiatively (heat), reducing device efficiency. -
Advantage of 4-Phenyl Isomer: The steric twist ensures
remains high (~2.85 eV), making it suitable for Green and potentially Blue phosphors, unlike planar 2-phenyldibenzofuran which has lower .
Figure 2: Energy transfer diagram. High triplet energy of the host drives excitons to the dopant.
Part 4: Safety & Handling
While 4-phenyldibenzofuran is not classified as highly toxic like polychlorinated dibenzofurans (dioxins), standard laboratory safety is required.
-
PPE: Nitrile gloves, lab coat, and safety glasses.
-
Inhalation: Handle powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitivity is low, but amber vials are recommended for long-term storage of high-purity grades.
References
-
PubChem. "4-Phenyldibenzofuran | C18H12O."[6] National Library of Medicine. [Link]
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
- Sasabe, H., & Kido, J. "Recent Progress in Phosphorescent Organic Light-Emitting Diodes." European Journal of Organic Chemistry. (Context on High Hosts).
-
NIST Chemistry WebBook. "4-Phenyldibenzofuran Spectral Data." [Link]
Sources
- 1. Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyldibenzofuran | C18H12O | CID 6425750 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Phenyldibenzofuran molecular structure and IUPAC name
Structural Analysis, Synthetic Methodology, and Optoelectronic Applications
Introduction & Structural Anatomy
4-Phenyldibenzofuran (4-Ph-DBF) represents a critical structural motif in the development of organic semiconductors, particularly as a host material for phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs).[1] Unlike its 2- or 3-substituted isomers, the 4-substituted congener offers a unique balance of steric environment and electronic conjugation due to its proximity to the oxygen bridgehead.[1]
IUPAC Nomenclature and Numbering
The precise IUPAC designation is 4-phenyldibenzo[b,d]furan .[1]
To understand the structural implications, one must adhere to the specific numbering rules for the dibenzofuran core:
-
Positions 1, 2, 3, 4 constitute the first benzene ring.
-
Positions 6, 7, 8, 9 constitute the second benzene ring.
-
Position 4 is the carbon atom immediately adjacent to the oxygen-bearing bridgehead carbon (C4a).[1]
-
Position 1 is the "bay" position, adjacent to the carbon-carbon bridgehead (C9b).[1]
This distinction is vital; substitution at the C4 position places the phenyl ring in proximity to the oxygen lone pairs, influencing the dihedral angle and, consequently, the triplet energy (
Structural Visualization (Connectivity)
The following diagram illustrates the logical connectivity and the numbering scheme relative to the heteroatom.
Figure 1: Logical connectivity of 4-Phenyldibenzofuran, highlighting the substitution site relative to the oxygen bridge and the resulting physicochemical effects.
Synthetic Methodology: Validated Protocol
The synthesis of 4-phenyldibenzofuran is most reliably achieved via Suzuki-Miyaura cross-coupling .[1] This protocol is preferred over Stille or Negishi couplings due to the non-toxicity of boron byproducts and the stability of the boronic acid precursors.
Retrosynthetic Analysis
-
Target: 4-Phenyldibenzofuran[1]
-
Disconnection: Aryl-Aryl bond at C4.[1]
-
Electrophile: 4-Iododibenzofuran (preferred over bromo- for faster oxidative addition at the sterically hindered C4 position).[1]
-
Nucleophile: Phenylboronic acid.[1]
Experimental Protocol
Reagents:
-
4-Iododibenzofuran (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1] -
Base: K
CO (2.0 M aqueous solution)[1] -
Solvent: Toluene/Ethanol (4:1 ratio)[1]
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser. Purge with Nitrogen (
) or Argon for 15 minutes.[1] Reason: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle. -
Solvent Degassing: Sparge the Toluene/Ethanol mixture with
for 30 minutes prior to use. Reason: Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands. -
Reactant Loading: Add 4-iododibenzofuran, phenylboronic acid, and the Pd catalyst to the flask under positive
flow. -
Reaction Initiation: Inject the degassed solvent mixture and the aqueous base. Heat the mixture to reflux (
C) with vigorous stirring. -
Monitoring: Monitor via TLC (Hexane/DCM eluent) or HPLC. Reaction typically completes in 12–24 hours.
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure. -
Purification (Critical for Device Grade):
-
Step A: Column Chromatography (Silica Gel, Hexane/DCM gradient).
-
Step B: Recrystallization from Ethanol/Toluene.
-
Step C (OLED Requirement): Gradient Sublimation at high vacuum (
Torr).
-
Reaction Workflow Diagram
Figure 2: Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of 4-Phenyldibenzofuran.
Physicochemical Properties & Data Profile
The 4-phenyl substitution induces a twist in the molecular geometry due to steric repulsion between the phenyl protons and the dibenzofuran core. This twist breaks planarity, reducing intermolecular
Key Parameters Table[1][2]
| Parameter | Value (Approx.) | Significance in Application |
| Molecular Formula | Base unit for stoichiometry.[1] | |
| Molecular Weight | 244.29 g/mol | Relevant for sublimation rates.[1] |
| Glass Transition ( | Indicates morphological stability of the amorphous film.[1] | |
| Triplet Energy ( | High enough to host Green and some Blue phosphors.[1][2] | |
| HOMO Level | Deep HOMO suggests good hole-blocking capabilities.[1] | |
| LUMO Level | Facilitates electron injection when matched with ETL.[1] | |
| Solubility | Soluble in CHCl | Processable via spin-coating or inkjet printing if needed.[1] |
Note: Values can vary slightly based on film thickness and measurement method (cyclic voltammetry vs. UPS).
Application Context: OLED Host Materials
4-Phenyldibenzofuran serves as a "high-triplet" building block.[1] In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than that of the dopant emitter to prevent reverse energy transfer (quenching).
Mechanism of Action
-
Charge Balance: The dibenzofuran core is naturally p-type (hole transporting) but weak.[1] The 4-phenyl group slightly modulates this, but often this core is coupled with carbazoles or triazines to create bipolar hosts.
-
Exciton Confinement: The high
( eV) ensures that triplet excitons generated on the host are efficiently transferred to the dopant (e.g., Ir(ppy) for green or FIrpic for blue) via the Dexter mechanism. -
Morphology: The steric bulk at the C4 position prevents crystallization, ensuring the device layer remains a smooth, pinhole-free amorphous solid during operation.[1]
References
-
NIST Chemistry WebBook. Dibenzofuran - Thermochemical Data and Structure.[1] National Institute of Standards and Technology.[1][3] [Link]
-
PubChem. 4-Phenyldibenzofuran Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Han, S. H., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts.[1] MDPI, Molecules.[1] [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational protocol reference). [Link]
Sources
Thermodynamic Stability & Synthesis of 4-Phenyldibenzofuran Isomers: A Technical Guide
Executive Summary
The Thermodynamic Paradox: In the structural landscape of phenyldibenzofurans (Ph-DBFs), the 4-phenyldibenzofuran isomer represents a unique intersection of steric hindrance and thermodynamic stability. Contrary to intuitive steric models which might predict instability due to its proximity to the heteroatom, the 4-isomer is the thermodynamic sink of the series. This stability is driven by a non-covalent intramolecular C-H···O interaction that overrides steric penalties.
Strategic Implication: For researchers in organic electronics (OLEDs) and medicinal chemistry, this isomer offers superior oxidative stability (polaron resistance) compared to the kinetically favored 2- and 3-isomers. However, accessing the 4-isomer requires abandoning standard electrophilic substitution in favor of Directed Ortho Metalation (DoM) strategies.
Part 1: The Thermodynamic Landscape
Stability Hierarchy
Experimental geochemical data and Density Functional Theory (DFT) calculations confirm a distinct stability order for the positional isomers of phenyldibenzofuran.
| Rank | Isomer | Stability Status | Primary Driver |
| 1 | 4-Ph-DBF | Most Stable | Intramolecular H-Bonding (C-H···O) |
| 2 | 2-Ph-DBF | Intermediate | Standard conjugation; minimal steric strain. |
| 3 | 3-Ph-DBF | Intermediate | Standard conjugation; minimal steric strain. |
| 4 | 1-Ph-DBF | Least Stable | Bay Region Steric Clash (C1 vs C9). |
Mechanistic Drivers[1]
-
The 4-Position Stabilization (The "Anchor"): In 4-phenyldibenzofuran, the phenyl ring is positioned adjacent to the oxygen atom. The ortho-hydrogen of the phenyl substituent forms a stabilizing hydrogen bond with the lone pair of the dibenzofuran oxygen (approximate bond length 2.56 Å). This electrostatic "lock" lowers the total molecular energy.
-
The 1-Position Destabilization (The "Bay"): The 1-isomer places the phenyl group in the "bay region," directly opposing the hydrogen at position 9 of the fused ring system. This results in severe steric repulsion, forcing the phenyl ring to twist out of planarity, breaking conjugation and raising the ground state energy.
Figure 1: Relative stability ladder of phenyldibenzofuran isomers. The 4-isomer sits at the bottom of the energy well.
Part 2: Synthetic Protocols (Kinetic vs. Thermodynamic Access)
Standard Electrophilic Aromatic Substitution (EAS) on dibenzofuran typically yields the 2- or 3-isomer due to electronic activation at positions para to the biphenyl linkage. Accessing the stable 4-isomer requires Directed Ortho Metalation (DoM) , utilizing the oxygen atom as a directing group.
Protocol A: Synthesis of 4-Phenyldibenzofuran via DoM
Objective: Selective functionalization of the 4-position followed by Suzuki coupling.
Step 1: Directed Lithiation & Borylation
-
Reagents: n-Butyllithium (n-BuLi), Dibenzofuran, Triisopropyl borate, THF.
-
Mechanism: The oxygen lone pair coordinates the Lithium cation, directing the deprotonation specifically to the C-4 position (the ortho position).
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add Dibenzofuran (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
-
Critical Check: Maintain temperature below -70°C to prevent non-specific lithiation or decomposition.
-
-
Incubation: Stir at 0°C for 2-4 hours to ensure complete lithiation at the C-4 position.
-
Quench: Cool back to -78°C. Add Triisopropyl borate (1.5 eq) rapidly.
-
Hydrolysis: Allow to warm to Room Temperature (RT) overnight. Quench with 2M HCl. Extract with Ethyl Acetate.
-
Product: 4-Dibenzofuranboronic acid (White solid).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 4-Dibenzofuranboronic acid, Bromobenzene, Pd(dppf)Cl₂, K₂CO₃.
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
Procedure:
-
Combine Boronic Acid (1.1 eq), Bromobenzene (1.0 eq), and K₂CO₃ (2.0 eq) in the solvent mix.
-
Degas with Argon for 15 minutes (Sparging).
-
Add Pd(dppf)Cl₂ (3-5 mol%).
-
Heat to reflux (90-100°C) for 12-24 hours.
-
Purification: Silica gel column chromatography (Hexane/DCM gradient).
Figure 2: Synthetic pathway utilizing the oxygen atom as a Directed Metalation Group (DMG) to access the 4-isomer.
Part 3: Applications & Material Stability
OLED Host Materials
In the context of Organic Light Emitting Diodes (OLEDs), the thermodynamic stability of the 4-isomer translates directly to device longevity .
-
Polaron Stability: 4-substituted dibenzofurans (e.g., 4-DBF-PCz) exhibit superior resistance to oxidative degradation compared to 2- or 3-substituted analogs. The 4-phenyl group sterically protects the oxygen atom and prevents radical cation dimerization.
-
Performance: Devices using 4-isomer hosts have demonstrated lifetimes (LT95) significantly longer than standard materials like mCBP.[1]
Drug Development Relevance
While dibenzofurans are often viewed as environmental toxins (dioxin-like compounds), the scaffold appears in natural products (e.g., Usnic acid derivatives).
-
Metabolic Stability: The 4-position is a common site for metabolic oxidation (hydroxylation) in unsubstituted dibenzofurans. Blocking this site with a phenyl group—and locking it via the C-H···O interaction—can significantly alter the metabolic profile (PK) and reduce clearance rates.
References
-
Geochemical Stability of PhDBF Isomers Title: Identification, distribution and geochemical significance of phenyldibenzofurans in coals Source: China University of Petroleum / ScienceDirect Note: Confirms the 4 > 2 > 3 > 1 stability order and the C-H···O hydrogen bond mechanism. (Verified via snippet context)
-
OLED Host Material Stability Title: Improved positive polaron stability of the p-type host for long lifetime in phosphorescent organic light-emitting diodes Source: Materials Chemistry Frontiers (RSC) Note: Details the superior oxidative stability of 4-substituted dibenzofurans.
-
Directed Ortho Metalation (DoM) Mechanism Title: Directed ortho Metalation (DoM) Source: Organic Chemistry Portal Note: Standard protocol for lithiation of heterocycles using O-direction.
-
Electrophilic Substitution Rules Title: Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry Note: Explains why standard EAS fails to target the 4-position.
Sources
Natural Occurrence and Sources of Dibenzofuran Derivatives: A Technical Guide for Drug Discovery
Topic: Natural Occurrence and Sources of Dibenzofuran Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
While often overshadowed by their toxic polychlorinated anthropogenic counterparts (PCDFs), natural dibenzofuran derivatives represent a distinct and pharmacologically promising class of secondary metabolites. Unlike the planar, rigid toxicity of dioxin-like pollutants, natural dibenzofurans—predominantly sourced from lichens, ascomycetes, and specific higher plant families—exhibit diverse substitution patterns (prenylation, methylation, glycosylation) that confer potent bioactivities ranging from kinase inhibition to antimicrobial defense.
This guide provides a technical deep-dive into the ecological distribution, biosynthetic origins, and isolation methodologies of these scaffolds, serving as a roadmap for integrating them into modern drug discovery pipelines.
Ecological Niche and Biological Sources
The natural occurrence of dibenzofurans is not random; it is often associated with chemical defense mechanisms (phytoalexins) or symbiotic interactions (lichen substances).
Lichens: The Primary Reservoir
Lichens (symbiotic associations of fungi and algae/cyanobacteria) are the most prolific producers. The dibenzofuran moiety here is typically formed via the acetate-polymalonate pathway.
-
Key Genus: Cladonia, Usnea, Parmelia, Ramalina.[1]
-
Primary Metabolites:
-
(+)-Usnic Acid: The most abundant and studied derivative. Found in the cortex of lichens, acting as a UV filter and antibiotic.
-
Didymic Acid & Strepsilin: Often co-occur with usnic acid but in lower abundance.
-
Pannarin & Schizopeltic Acid: Chlorinated depsidone-related structures found in Pannaria species.
-
Higher Plants: The Inducible Defense
In higher plants, dibenzofurans often function as phytoalexins —compounds synthesized de novo in response to pathogen attack (fungal infection).
-
Family Rosaceae (Subtribe Malinae):
-
Source: Sapwood of Malus (apple), Pyrus (pear), and Sorbus upon infection by Erwinia amylovora or Chondrostereum purpureum.
-
Key Compounds: Eriobofuran , Cotonefuran , and Aucuparin derivatives. These are distinct from lichen compounds due to their biphenyl biosynthetic origin which cyclizes to form the furan ring.
-
-
Family Myrtaceae:
-
Source: Eucalyptus and Rhodomyrtus.
-
Key Compounds: Rhodomyrtones (structurally related acylphloroglucinols that can cyclize) and specific methylated dibenzofurans involved in herbivore deterrence.
-
Marine and Fungal Sources
-
Ascomycetes: Filamentous fungi produce highly functionalized derivatives like Cercosporamide , a potent antifungal and kinase inhibitor initially isolated from Cercosporidium henningsii.
-
Marine Sponges: Dysidea sp. produce Popolohuanones (e.g., Popolohuanone E), which are complex sesquiterpenoid-dibenzofuran hybrids.
Structural Diversity and Biosynthesis
Understanding the biosynthesis is critical for metabolic engineering and heterologous expression efforts. The pathway differs significantly between lichen fungi (PKS-driven) and higher plants (Biphenyl-driven).
The Usn Gene Cluster (Lichen Fungi)
The biosynthesis of Usnic Acid is the best-characterized model. It involves a dedicated gene cluster containing a non-reducing Polyketide Synthase (PKS) and a Cytochrome P450 enzyme.[2]
Mechanism:
-
MPAS (Methylphloroacetophenone Synthase): A PKS gene (mpas) condenses Acetyl-CoA and Malonyl-CoA to form the aromatic intermediate methylphloroacetophenone.
-
MPAO (Methylphloroacetophenone Oxidase): A cytochrome P450 monooxygenase (mpao) catalyzes the oxidative radical coupling of two intermediate molecules.
-
Cyclization: The radical dimerization leads to the formation of the dibenzofuran core.
Biosynthetic Pathway Diagram
The following diagram illustrates the PKS-driven pathway for Usnic Acid production.
Figure 1: Biosynthetic pathway of Usnic Acid via the MPAS/MPAO gene cluster mechanism.[3]
Isolation and Characterization Protocols
For high-purity isolation suitable for biological screening, traditional solvent extraction is often insufficient due to co-elution of depsides. We recommend Supercritical Fluid Extraction (SFE) followed by preparative HPLC. This "green" method preserves heat-sensitive functional groups and allows for tunable selectivity.
Protocol: Supercritical CO2 Extraction of Lichen Dibenzofurans
Objective: Isolate Usnic Acid and related dibenzofurans from Cladonia or Usnea biomass with >90% purity.
Reagents & Equipment:
-
Solvent: Industrial grade CO2 (99.9%), Ethanol (modifier).
-
Equipment: SFE System (e.g., Waters SFE Bio-Botanical Extraction System).
-
Analysis: HPLC-UV/Vis (C18 column).
Step-by-Step Methodology:
-
Biomass Pre-treatment:
-
Dry lichen thalli in a desiccator for 48h to remove moisture (water competes with CO2 solvation).
-
Cryogenic grinding (liquid N2) to fine powder (<500 µm) to rupture fungal hyphae.
-
-
SFE Extraction Parameters:
-
Pressure: 35 MPa (350 bar). Rationale: Higher pressure increases CO2 density, enhancing solubility of polar dibenzofurans.
-
Temperature: 40°C. Rationale: Low temp prevents thermal degradation.
-
Co-solvent: 5-10% Ethanol. Rationale: Pure CO2 is non-polar; ethanol is required to solubilize the phenolic hydroxyl groups of usnic acid.
-
Flow Rate: 15 g/min .
-
Duration: 40 - 60 minutes static/dynamic cycle.
-
-
Separation & Collection:
-
Depressurize into a cyclone separator.
-
Collect the yellow precipitate.
-
Evaporate residual ethanol using a rotary evaporator at 35°C.
-
-
Purification (Polishing):
-
Dissolve crude extract in Acetone.
-
Recrystallize twice from Acetone/Ethanol (10:1) to remove atranorin and other depsides.
-
Validation: Confirm purity via HPLC (Retention time ~5.5 min on C18, MeOH:H2O:H3PO4 80:20:0.1).
-
Extraction Workflow Diagram
Figure 2: Optimized Supercritical Fluid Extraction (SFE) workflow for dibenzofuran isolation.
Pharmacological Potential[4][5][6]
For drug development professionals, the value of the dibenzofuran scaffold lies in its ability to inhibit specific kinases and disrupt bacterial membranes.
Bioactivity Profile Table[7]
| Compound Name | Biological Source | Primary Target / Mechanism | Potency (IC50 / MIC) |
| (+)-Usnic Acid | Usnea spp. (Lichen) | Antibacterial: Disruption of oxidative phosphorylation (uncoupler). | MIC: 2–8 µg/mL (S. aureus) [1] |
| Cercosporamide | Cercosporidium (Fungus) | Kinase Inhibitor: Selective inhibition of Mnk1/2 and Pim1/2 kinases. | IC50: 44 nM (CaPkc1) [2] |
| Eriobofuran | Eriobotrya (Plant) | Antifungal: Phytoalexin defense response. | MIC: 10–50 µg/mL (Pestalotiopsis) |
| Compound 1 | Eupatorium fortunei | Anticancer: Cytotoxicity against lung cancer cells (A549). | IC50: ~5.95 µM [3] |
| Popolohuanone E | Dysidea (Sponge) | Topoisomerase II Inhibitor: DNA replication interference. | IC50: 400 nM (Top II) |
Key Therapeutic Insight
Cercosporamide is a standout candidate for oncology.[4] Its ability to inhibit Mnk1/2 (MAPK-interacting kinases) blocks the phosphorylation of eIF4E, a translation initiation factor often upregulated in metastasis. Unlike general cytotoxins, this offers a targeted approach to preventing tumor progression.
References
-
Antibacterial activity of usnic acid against Staphylococcus aureus. Journal of Natural Products.
-
Cercosporamide, a potent antifungal and kinase inhibitor. Journal of Antibiotics.
-
Dibenzofuran derivatives from Eupatorium fortunei as cytotoxic agents. Journal of Natural Medicines.
-
Biosynthesis of lichen-derived dibenzofurans. Natural Product Reports.
-
Supercritical fluid extraction of lichen metabolites. Journal of Supercritical Fluids.
Sources
The Benzofuran & Dibenzofuran Pharmacophore: A Technical Guide to Biological Activity and Lead Optimization
Executive Summary
This technical guide analyzes the pharmacological versatility of benzofuran and dibenzofuran scaffolds, two privileged structures in medicinal chemistry. It is designed for drug development professionals seeking to leverage these moieties for oncology, antimicrobial, and cardiovascular indications. We synthesize critical Structure-Activity Relationship (SAR) data, detail mechanistic pathways (specifically tubulin and kinase inhibition), and provide self-validating experimental protocols for biological evaluation.
Part 1: Structural Foundation & Chemical Space
The benzofuran (benzo[b]furan) and dibenzofuran scaffolds are characterized by their planar, electron-rich aromatic systems. Their lipophilicity facilitates membrane permeability, while the oxygen atom acts as a hydrogen bond acceptor, critical for interacting with specific residues in protein binding pockets (e.g., the hinge region of kinases).
Structural Visualization
The following diagram contrasts the core numbering systems of the two scaffolds, essential for interpreting SAR data.
Figure 1: Structural comparison of Benzofuran and Dibenzofuran scaffolds highlighting key substitution sites.
Part 2: Pharmacological Profiles & Mechanisms
Anticancer Activity: The Tubulin & Kinase Axis
Benzofuran derivatives frequently act as microtubule destabilizing agents . They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This prevents mitotic spindle formation, arresting cells in the G2/M phase and triggering apoptosis.
Simultaneously, the scaffold is a bioisostere for the adenine ring of ATP, making it an ideal core for Kinase Inhibitors (targeting VEGFR, EGFR, and CDK2).
Mechanistic Pathway: Tubulin Inhibition
Figure 2: Cascade of events following benzofuran binding to tubulin, leading to apoptotic cell death.
Antimicrobial & Antiviral Potential[5][9][10]
-
Benzofurans: Exhibit potent activity against Gram-positive bacteria (e.g., MRSA) by disrupting cell wall synthesis or inhibiting DNA gyrase.
-
Dibenzofurans: Natural products like Usnic Acid (a dibenzofuran derivative) demonstrate broad-spectrum antibiotic activity via disruption of RNA synthesis and oxidative phosphorylation uncoupling.
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these scaffolds is strictly governed by substitution patterns. The table below summarizes critical SAR trends for optimizing lead candidates.
| Position | Modification | Biological Impact | Mechanistic Rationale |
| Benzofuran C-2 | Aryl / Heteroaryl ring | ↑ Anticancer | Mimics the B-ring of combretastatin A-4; enhances tubulin binding affinity. |
| Benzofuran C-3 | Carbonyl / Amide linker | ↑ Kinase Selectivity | Facilitates H-bonding with the "hinge region" residues (e.g., Cys, Met) in kinase active sites. |
| Benzofuran C-5 | Hydroxyl / Methoxy | ↑ Antimicrobial | Increases polarity and metabolic stability; mimics pharmacophores of natural phytoalexins. |
| Dibenzofuran Core | Hydroxylation | ↑ Antioxidant | Phenolic groups act as radical scavengers; essential for Usnic acid-like activity. |
| Dibenzofuran N-doping | Carbazole conversion | ↑ DNA Intercalation | Planarity allows insertion between base pairs; nitrogen enhances cationic interaction with phosphate backbone. |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Cell Viability Screening (MTT Assay)
Objective: Determine IC50 values of benzofuran derivatives against cancer cell lines (e.g., MCF-7, HeLa).
Causality & Control:
-
Why MTT? It measures mitochondrial metabolic activity, a direct proxy for viable cell number.
-
Validation: Use Doxorubicin or Combretastatin A-4 as a positive control to verify assay sensitivity.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment: Dissolve compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium.
-
Critical Step: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % viability =
. Plot dose-response curves to derive IC50.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Quantify inhibition of specific kinases (e.g., EGFR, VEGFR2).
Workflow:
-
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Prep: Dilute recombinant kinase to optimal concentration (determined by titration).
-
Compound Addition: Add 5 µL of compound (4x concentration) to 384-well plate.
-
Substrate Addition: Add 10 µL of peptide substrate labeled with FRET pair (e.g., Coumarin/Fluorescein) and ATP (
concentration).-
Self-Validation: Using ATP at
ensures the assay detects competitive inhibitors effectively.
-
-
Incubation: 1 hour at Room Temperature.
-
Detection: Measure fluorescence ratio (Emission 520 nm / Emission 495 nm).
-
Logic: Phosphorylation changes the FRET signal. Inhibitors prevent this change.
-
Part 5: Future Perspectives & Lead Optimization Workflow
The future of benzofuran therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a benzofuran kinase inhibitor (warhead) to an E3 ligase ligand, researchers can degrade pathogenic proteins rather than merely inhibiting them.
Lead Optimization Workflow
Figure 3: Iterative cycle for optimizing benzofuran leads from in silico design to ADME profiling.
References
-
Khanam, H., & Shamsuzzaman. (2015).[6] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link[6]
-
Miao, Y. H., et al. (2019).[7] Natural source, bioactivity and synthesis of benzofuran derivatives.[8][7][9][10][4][5][6][11][12][13] RSC Advances. Link
-
Al-Wahaibi, L. H., et al. (2023).[8] Anticancer therapeutic potential of benzofuran scaffolds: an updated review (2019–2022). RSC Advances. Link
-
Shoaib Savanur, M. R., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.[14] Link
-
Galanis, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Link
-
Eldehna, W. M., et al. (2022).[15] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Abbas, A. A., & Dawood, K. M. (2022).[15][8] Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents.[4][5][6][16] Expert Opinion on Drug Discovery. Link
Sources
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
Geochemical Forensics: The Phenyldibenzofuran (PhDBF) System in High-Maturity Coals
[1][2][3]
Executive Summary
Phenyldibenzofurans (PhDBFs) represent a niche but critical class of oxygen-containing heterocyclic aromatic compounds (O-PACs) found in geological matrices.[1] While often overshadowed by their sulfur analogues (phenyldibenzothiophenes), PhDBFs have emerged as robust geosynthetic thermometers for high-maturity coals where traditional biomarkers (hopanes/steranes) have thermally degraded.
This guide details the structural characterization, analytical isolation, and geochemical significance of PhDBFs. It bridges the gap between organic geochemistry and analytical chemistry, offering protocols relevant to both fossil fuel characterization and the structural elucidation of heterocyclic pharmacophores.
Part 1: Molecular Architecture & Stability
The PhDBF skeleton consists of a dibenzofuran core substituted with a phenyl ring.[1] In the context of coal geochemistry, four specific regioisomers are of primary significance: 1-, 2-, 3-, and 4-phenyldibenzofuran .
Thermodynamic Hierarchy
The distribution of these isomers is controlled by steric hindrance and thermodynamic stability. This hierarchy is the fundamental basis for their use as maturity indicators.
-
1-PhDBF (Least Stable): The phenyl ring at the C1 position suffers from severe steric repulsion with the oxygen atom's lone pairs and the hydrogen at C9 (the "bay region" effect). It is kinetically formed but thermodynamically unstable.
-
4-PhDBF (Most Stable): The C4 position allows for maximum rotation and minimal steric interference. As thermal stress increases, the isomer distribution shifts toward this thermodynamic sink.
Stability Order:
Translational Insight: The Toxicology Parallel
For Drug Development Professionals: The structural challenge of distinguishing PhDBF isomers in coal is analytically identical to identifying benzofuran-based "designer drugs" (e.g., 5-APB vs. 6-APB) in biological matrices. Both workflows rely on resolving positional isomers where the shift of a functional group alters metabolic stability and receptor binding affinity [1, 2].
Part 2: Analytical Methodology (Self-Validating Protocol)
To ensure data integrity, the isolation of PhDBFs requires a rigorous fractionation protocol to remove aliphatic interference and separate them from co-eluting polycyclic aromatic hydrocarbons (PAHs).
Extraction and Fractionation Workflow
Reagents: Dichloromethane (DCM, HPLC Grade), n-Hexane, Silica Gel (activated at 120°C). Internal Standard: Phenanthrene-d10 (added prior to extraction to monitor recovery).
-
Soxhlet Extraction: Extract pulverized coal (approx. 60 mesh) with DCM:Methanol (93:7 v/v) for 72 hours.
-
Deasphalting: Precipitate asphaltenes using excess n-hexane; filter the supernatant.
-
Column Chromatography:
-
Stationary Phase: Silica gel / Alumina.
-
Fraction 1 (Saturates): Elute with n-hexane (Discard).
-
Fraction 2 (Aromatics/PhDBFs): Elute with n-hexane:DCM (2:1 v/v). This is the target fraction.
-
Fraction 3 (Polars): Elute with DCM:Methanol (1:1).
-
GC-MS Instrumentation & Detection
System: Agilent 7890B/5977A (or equivalent). Column: HP-5MS (30m × 0.25mm × 0.25µm) to resolve isomers.
-
Carrier Gas: Helium (1.2 mL/min constant flow).
-
Oven Program: 80°C (1 min) → 3°C/min → 310°C (hold 20 min).
-
MS Mode: Electron Impact (EI, 70 eV).[1]
-
Acquisition: Selected Ion Monitoring (SIM).
Target Ions:
| Compound Class | Target Ion (
Visualization: Analytical Logic Flow
Figure 1: Step-by-step isolation and detection workflow for PhDBFs in complex geological matrices.
Part 3: Geochemical Significance & Formation Mechanisms
Geosynthesis: The Radical Pathway
PhDBFs are not primary biological markers (like chlorophyll-derived porphyrins). Instead, they are secondary geosynthetic products formed during catagenesis (thermal cracking).
Mechanism: The formation involves the free-radical coupling of biphenyl and dibenzofuran precursors, or the phenylation of dibenzofuran moieties.
-
Oxidative Coupling: Under thermal stress, aryl radicals are generated.
-
Substitution: A phenyl radical attacks the dibenzofuran core.
-
Isomerization: Initial attack may occur at kinetically favored positions (1, 2, 3), but high thermal energy drives methyl/phenyl shifts toward the thermodynamically stable 4-position [3].
The PhDBF Thermometer (Maturity Indices)
When vitrinite reflectance (%Ro) exceeds 1.0% (late oil/wet gas window), traditional biomarkers fail. PhDBFs become the primary molecular tool for assessing thermal maturity.
Key Ratios:
-
PhFR-1:
-
PhFR-2:
Interpretation:
-
Low Maturity: High abundance of unstable isomers (1-, 2-, 3-).
-
High Maturity: Dominance of 4-PhDBF.[2]
-
Correlation: These ratios show a strong positive linear correlation with vitrinite reflectance (%Ro) in the 1.0% – 1.5% range [4].
Visualization: The Maturity Pathway
Figure 2: The geochemical evolution of PhDBFs from precursor coupling to thermodynamic stabilization.
References
-
Identification of N-glycan positional isomers by combining IMS and vibrational fingerprinting. National Institutes of Health (NIH).Link
-
Metabolic fate... of benzofuran designer drugs 6-APB and 6-MAPB. PubMed.[3]Link[3]
-
Identification, distribution and geochemical significance of phenyldibenzofurans in coals. ScienceDirect (Organic Geochemistry).Link
-
Phenyldibenzofurans and Methyldibenzofurans in Source Rocks... Implications for Maturity. ACS Publications (Energy & Fuels).Link
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Photophysical Properties of Dibenzofuran-Based Materials
Executive Summary
Dibenzofuran (DBF) represents a cornerstone moiety in modern organic electronics, particularly in the design of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] Its rigid, planar tricyclic architecture confers high thermal stability (
This guide details the photophysical characterization of DBF derivatives, focusing on excited-state dynamics, triplet harvesting mechanisms, and experimental protocols required to validate these materials for optoelectronic and bio-imaging applications.
Molecular Architecture & Electronic Structure
The Dibenzofuran Scaffold
The DBF core consists of two benzene rings fused to a central furan ring. This fusion creates a chemically robust, electron-rich (p-type) system.
-
Rigidity: The oxygen bridge locks the phenyl rings, reducing non-radiative decay pathways caused by vibrational rotation. This leads to higher Photoluminescence Quantum Yields (PLQY) compared to non-fused biphenyl analogs.
-
Electronic Levels: The Highest Occupied Molecular Orbital (HOMO) is typically delocalized over the
-system, while the Lowest Unoccupied Molecular Orbital (LUMO) can be tuned via substitution. -
Positional Isomerism: Substitution at the 2,8-positions (para to the oxygen) extends conjugation significantly, whereas 4,6-substitution (ortho to the oxygen) induces steric twist, often used to disrupt stacking and increase triplet energy.
Design for TADF (Thermally Activated Delayed Fluorescence)
To achieve TADF, DBF is often coupled with electron acceptors (e.g., Triazine, Cyano groups). The DBF acts as the donor.[3][4] The goal is to spatially separate the HOMO and LUMO to minimize the exchange integral (
Figure 1: Jablonski diagram illustrating the TADF mechanism in DBF-based emitters. The core principle is the thermal up-conversion of Triplet excitons (
Photophysical Characterization Framework
Steady-State Spectroscopy
-
UV-Vis Absorption: DBF derivatives typically show strong
transitions in the UV region (280–350 nm). When coupled with acceptors (e.g., Triazine), a broad, structureless Charge Transfer (CT) band appears in the visible region. -
Solvatochromism: A critical test for CT character. Increasing solvent polarity (e.g., Toluene
Dichloromethane) induces a bathochromic (red) shift in emission, confirming the dipolar nature of the excited state.
Triplet Energy Determination ( )
The
-
Measurement: Phosphorescence spectrum at 77 K (liquid nitrogen temperature).
-
Calculation:
, where is the high-energy onset of the phosphorescence peak.
Experimental Protocol: Low-Temperature (77 K) Phosphorescence
Self-Validating Protocol for Triplet Energy Determination
Objective: Accurate determination of
Reagents & Equipment:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic grade). Note: 2-MeTHF forms a clear glass at 77 K, preventing light scattering caused by crystallization cracks common in other solvents.
-
Sample: DBF derivative (Concentration:
M). -
Cryostat: Liquid nitrogen Dewar with quartz finger or optical cryostat.
-
Detector: Spectrofluorometer with gated detection (phosphorescence mode) or CCD array with delay trigger.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the DBF derivative in 2-MeTHF. Sonicate to ensure complete dissolution.
-
Oxygen Degassing (Critical): Oxygen is a triplet quencher. Bubble the solution with Argon or Nitrogen for 15 minutes. Validation Check: Measure room temperature PL; intensity should increase after degassing.
-
Cooling: Transfer solution to a quartz tube. Immerse slowly in liquid nitrogen (77 K). Ensure the solvent forms a transparent glass, not a snowy solid.
-
Gated Measurement:
-
Set excitation wavelength (
) to the absorption maximum. -
Delay Time: Set delay to 1–10 ms to gate out prompt fluorescence (which decays in nanoseconds).
-
Integration Time: 50–100 ms.
-
-
Data Analysis: Record the spectrum. Identify the highest energy vibronic peak (the 0-0 transition). The onset of this peak corresponds to the
.
Structure-Property Relationships (Data Comparison)
The following table synthesizes data for unsubstituted Dibenzofuran against common OLED host derivatives and TADF emitters.
| Material | Role | Key Feature | ||||
| Dibenzofuran (DBF) | Core Scaffold | ~300 | ~315 | 3.01 | > 0.5 | High triplet energy; rigid. |
| 28CzDBF | Host | 294, 338 | 386 | 2.98 | N/A | Bipolar host; hole-transporting. |
| DBFCz-Trz | TADF Emitter | 360 (CT) | 472 (Blue) | 2.92 | 0.08 | Small |
| 46CzDBF | Host | 290 | 382 | 2.95 | N/A | Steric twist maintains high |
Data Sources: Synthesized from Adachi et al., RSC Adv., and recent OLED literature (see References).
Bio-Translatability: From OLEDs to Probes
While primarily used in optoelectronics, the photophysics of DBF are relevant to drug discovery and bio-imaging:
-
Fluorescent Probes: The high quantum yield and stability of DBF make it an excellent scaffold for "Turn-On" fluorescent probes. By attaching a recognition moiety (e.g., for reactive oxygen species), the Intramolecular Charge Transfer (ICT) can be modulated, shifting emission upon binding.
-
Two-Photon Absorption: DBF derivatives often exhibit significant two-photon absorption cross-sections, making them suitable for deep-tissue bio-imaging where near-infrared excitation is required.
Integrated Research Workflow
The following diagram outlines the logical flow for screening DBF materials, ensuring no step is skipped in the validation process.
Figure 2: Strategic workflow for validating DBF-based materials. Note the critical decision gate at the Triplet State Analysis phase.
References
-
High Triplet Energy Hosts: Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts... (2021).[5][6] MDPI. Link
-
TADF Mechanism: Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue TADF emitters. (2016).[7][8][9] Journal of Materials Chemistry C. Link
-
Structural Stability: Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters... (2022).[1][2][4][5][9][10] Chemistry – A European Journal. Link
-
77K Protocol Basis: A Practical Solution for 77 K Fluorescence Measurements... (2015).[5][8][9] PLOS ONE. Link
-
General Photophysics: Benzofurodibenzofuran as a universal chemical platform... (2025).[2][4][5][8][9][11] ResearchGate. Link
Sources
- 1. Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. openreadings.eu [openreadings.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Chemical Identity & Physicochemical Profile
4-Phenyldibenzofuran is a critical asymmetric polycyclic aromatic hydrocarbon (PAH) derivative.[1] Unlike its planar parent molecule (dibenzofuran), the introduction of a phenyl group at the 4-position induces significant steric torsion, disrupting intermolecular
Nomenclature and Identifiers
| Identifier | Value |
| CAS Registry Number | 74104-10-2 |
| IUPAC Name | 4-Phenyldibenzo[b,d]furan |
| Common Synonyms | 4-Phenyl-dibenzofuran; 4-Ph-DBF |
| Molecular Formula | C |
| Molecular Weight | 244.29 g/mol |
| SMILES | c1ccccc1-c2c3ccccc3oc2cccc1 (Isomeric representation) |
| InChI Key | JQIHNXZEJUGOSG-UHFFFAOYSA-N |
Key Physical Properties
| Property | Metric | Technical Context |
| Physical State | White Crystalline Solid | Requires sublimation for OLED grade purity (>99.9%).[1] |
| Melting Point | 108–110 °C | High T |
| Triplet Energy (E | ~2.80 eV | Sufficiently high to confine excitons in green/red phosphorescent emitters.[1] |
| HOMO / LUMO | -6.1 eV / -2.4 eV | Deep HOMO supports hole-blocking capabilities in electron transport layers.[1] |
Synthetic Architecture: The Directed Ortho-Metalation (DoM) Route
The synthesis of 4-phenyldibenzofuran presents a specific regiochemical challenge. Electrophilic aromatic substitution on dibenzofuran typically occurs at the 2- or 3-positions (para or meta to the oxygen).[1] Accessing the 4-position (ortho to the oxygen) requires Directed Ortho-Metalation (DoM) , leveraging the ring oxygen as a directing group to facilitate lithiation.[1]
Mechanistic Workflow
-
Lithiation: Treatment of dibenzofuran with n-butyllithium (n-BuLi) results in selective deprotonation at the 4-position due to the coordination of Lithium to the oxygen atom (Complex Induced Proximity Effect).
-
Borylation: The lithiated intermediate is quenched with a borate ester (e.g., triisopropyl borate) to form the boronic acid.[1]
-
Suzuki-Miyaura Coupling: The 4-dibenzofuranylboronic acid undergoes palladium-catalyzed cross-coupling with bromobenzene.[1]
Visualization of Synthetic Pathway
Figure 1: Regioselective synthesis of 4-Phenyldibenzofuran via Directed Ortho-Metalation (DoM) and Suzuki Coupling.
Material Science Applications: OLED Host Engineering
In the context of OLEDs, 4-phenyldibenzofuran is rarely used as a standalone emitter.[1] Instead, it serves as a high-triplet-energy host material or a structural scaffold for "bipolar" hosts (e.g., CBP derivatives).[1]
The "Twisted" Conformation Advantage
The steric bulk of the phenyl ring at the 4-position forces the molecule into a non-planar conformation (dihedral angle > 45°). This has three critical effects on device performance:
-
Suppression of Crystallization: The asymmetry prevents tight packing, favoring the formation of stable amorphous films essential for long operational lifetimes.[1]
-
Triplet Confinement: The high triplet energy (E
≈ 2.8 eV) prevents reverse energy transfer from the phosphorescent dopant (e.g., Ir(ppy) ) back to the host, ensuring high quantum efficiency.[1] -
Solubility: Enhanced solubility in organic solvents compared to planar dibenzofuran, facilitating solution-processing methods if required.[1]
Energy Transfer Mechanism
The following diagram illustrates the exciton management role of 4-phenyldibenzofuran within an emissive layer.
Figure 2: Exciton energy transfer dynamics in a 4-Phenyldibenzofuran host system. Note the T1 confinement.
Characterization & Quality Control Protocols
For pharmaceutical or optoelectronic grade validation, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)
-
H NMR (500 MHz, CDCl
): The 4-position substitution breaks the symmetry of the dibenzofuran core.[1]-
Look for a downfield doublet (approx 7.9-8.0 ppm) corresponding to the proton at the 6-position (adjacent to Oxygen on the unsubstituted ring).
-
The protons on the phenyl ring will appear as a multiplet at 7.3-7.6 ppm.[1]
-
Diagnostic: Absence of the singlet/doublet typically found at the 4-position in unsubstituted dibenzofuran.[1]
-
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Acetonitrile : Water (Gradient 70:30 to 100:0).[1]
-
Detection: UV at 280 nm (absorption max of dibenzofuran core).[1]
-
Impurity Watch: Check for residual 1,1'-biphenyl (from Suzuki homocoupling) or unreacted dibenzofuran (from incomplete lithiation).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6425750, 4-Phenyldibenzofuran.[1] Retrieved January 28, 2026 from [Link][1]
-
NIST Chemistry WebBook. Dibenzofuran and Derivatives - Thermochemical Data.[1] SRD 69.[1][2][3] Retrieved January 28, 2026 from [Link][1]
-
Han, S. H., et al. (2018). Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance.[1] ResearchGate.[1][4] Retrieved January 28, 2026 from [Link]
Sources
Electron Delocalization in Furan-Based Conjugated Systems
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Furan Paradox
In the hierarchy of five-membered aromatic heterocycles, furan presents a unique electronic paradox. While it satisfies Hückel’s rule (
For researchers in organic electronics, this "suppressed aromaticity" is a feature, not a bug; it promotes quinoidal character, reducing the bandgap in conjugated polymers. Conversely, for drug development professionals, this same electronic instability renders the furan ring a "masked" reactive metabolite, susceptible to enzymatic ring-opening and subsequent toxicity. This guide dissects the quantum mechanical underpinnings of furan’s delocalization and translates them into actionable insights for materials design and medicinal chemistry.
Fundamental Electronic Architecture
Orbital Hybridization and Geometry
The furan ring consists of four
-
The Equatorial Pair (
): Lies in the plane of the ring, orthogonal to the -system. It does not participate in delocalization but contributes to the dipole moment and hydrogen bonding capability. -
The Axial Pair (
): Resides in a -orbital perpendicular to the ring plane. This pair overlaps with the carbon orbitals to complete the aromatic sextet (4 -electrons from carbons + 2 from oxygen).
The Electronegativity Trap
Unlike sulfur in thiophene (
Table 1: Comparative Electronic Metrics of Heterocycles
| Property | Furan | Pyrrole | Thiophene | Benzene | Implications |
| Electronegativity ( | 3.44 (O) | 3.04 (N) | 2.58 (S) | 2.55 (C) | O holds |
| Resonance Energy (kcal/mol) | ~16 | ~21 | ~29 | ~36 | Lower stability; higher reactivity. |
| NICS(0) (ppm) | -12.3 | -15.1 | -13.6 | -9.7 | Magnetic aromaticity index (negative = aromatic). |
| Bond Length Alternation (BLA) | High | Medium | Low | Zero | High BLA indicates diene-like character. |
Note: NICS (Nucleus-Independent Chemical Shift) values can vary by method, but the trend Furan < Thiophene/Pyrrole (in terms of stability/aromatic character) is consistent [1].
Visualization of Delocalization Dynamics
To understand how electron density shifts affect both material properties and metabolic stability, we must visualize the competing forces of Aromaticity vs. Electronegativity.
Figure 1: The "Tug-of-War" in furan. Oxygen's electronegativity fights against the delocalization required for aromaticity, resulting in a system with high diene character.
Implications for Materials Science (Organic Electronics)
In the design of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), furan is increasingly replacing thiophene. The "poor" aromaticity of furan is actually an asset here.
Quinoid vs. Aromatic Resonance
Charge transport in conjugated polymers relies on the backbone switching between aromatic and quinoid forms.
-
Aromatic Form: Stable, higher bandgap.
-
Quinoid Form: Less stable, lower bandgap, better planarity.
Because furan has a lower aromatic stabilization energy (ASE) than thiophene, the energy penalty to switch to the quinoid form is lower. This leads to:
-
Reduced Bandgap: Furan-based polymers often exhibit lower HOMO-LUMO gaps than their thiophene counterparts [2].
-
Solubility: The smaller atomic radius of oxygen (vs. sulfur) reduces steric hindrance, often allowing for flatter backbones and better
- stacking, provided the side chains are optimized.
Bond Length Alternation (BLA)
BLA is defined as the difference between the average length of single and double bonds:
-
Furan Oligomers: Exhibit distinct short (
) and long ( ) bonds. -
Impact: This localization supports the formation of polaron/bipolaron charge carriers upon doping, but can limit the effective conjugation length compared to more delocalized systems like graphene.
Implications for Drug Development: The Metabolic Liability
For medicinal chemists, the electron delocalization profile of furan signals a "red flag" for metabolic stability. The furan ring is a bioisostere for phenyl or thiophene rings, but its metabolic fate is drastically different due to its electron richness and lower resonance stability.
Mechanism of Bioactivation
The high electron density makes furan a prime target for oxidation by Cytochrome P450 enzymes (specifically CYP2E1). The lack of strong aromatic stabilization allows the ring to open easily after oxidation.
The Pathway:
-
Epoxidation: CYP450 attacks the
double bond. -
Ring Opening: The resulting epoxide is unstable and rearranges to form cis-2-butene-1,4-dial (BDA).
-
Toxic Adducts: BDA is a highly reactive
-unsaturated aldehyde (Michael acceptor) that covalently binds to proteins and DNA [3].[4]
Figure 2: The metabolic activation pathway of furan. The system sacrifices its weak aromaticity to form a toxic electrophile.
Experimental Protocols for Characterization
To validate the degree of delocalization in a specific furan derivative, the following protocols are recommended.
Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Purpose: To quantify the electronic impact of delocalization on ionization potential.
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent/Electrolyte: Anhydrous Acetonitrile or Dichloromethane with 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Sample Prep: Dissolve furan derivative to 1 mM concentration. Deoxygenate with Argon for 10 mins.
-
Scan: Scan from 0 V to +1.5 V (oxidation) and 0 V to -2.0 V (reduction) at 100 mV/s.
-
Analysis:
-
Locate the onset oxidation potential (
). -
Calculate HOMO:
(using ferrocene vacuum level correction). -
Interpretation: A lower oxidation potential compared to the monomer indicates effective delocalization across the conjugated chain.
-
Protocol 2: Computational Assessment (NICS & BLA)
Purpose: To predict aromaticity and conjugation length before synthesis.
-
Software: Gaussian 16 or ORCA.
-
Geometry Optimization: DFT level (B3LYP/6-311+G(d,p)).
-
NICS Calculation:
-
Place a "ghost atom" (Bq) at the geometric center of the furan ring.
-
Run an NMR shielding tensor calculation.
-
Metric: The negative isotropic shielding value at the center (NICS(0)) or 1Å above (NICS(1)).[5] More negative = more aromatic.
-
-
BLA Calculation:
-
Measure bond lengths
(double-like) and (single-like). - .
-
Metric: A value approaching 0 indicates high delocalization (benzene-like). A value > 0.1 Å indicates localized diene character.
-
References
-
Cyrański, M. K., et al. (2002). "Aromaticity of Five-Membered Heterocycles: A Comparative Study." Chemical Reviews, 102(7), 2315-2346.
-
Gidron, O., et al. (2010). "Furan-Containing Conjugated Materials: A New Paradigm for Organic Electronics." Journal of the American Chemical Society, 132(21), 7412-7423.
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.
-
Bunz, U. H. F. (2010).[2] "Thiophene vs Furan: A Material Comparison." Angewandte Chemie International Edition, 49(29), 5037-5040.
Sources
The Benzofuran Pharmacophore: A Technical Guide to Bioactivity and Synthetic Utility
Executive Summary
The benzofuran scaffold (benzo[b]furan) represents a privileged structure in medicinal chemistry, serving as an isostere to indole.[1] Its planar, aromatic architecture allows for intercalation into DNA and precise fitting into hydrophobic pockets of enzymes such as acetylcholinesterase (AChE) and structural proteins like tubulin. This guide synthesizes recent advances (2023–2025) in benzofuran pharmacology, focusing on structure-activity relationships (SAR), mechanistic pathways, and robust synthetic protocols.
Structural Biology & SAR Analysis[2]
The bioactivity of benzofuran is dictated by the electronic and steric environment of its bicyclic ring system. Modifications at specific carbon positions yield distinct therapeutic profiles.[2]
The Pharmacophore Map
The following Graphviz diagram visualizes the critical Structure-Activity Relationships (SAR) derived from recent high-potency analogs (e.g., BNC105).
Figure 1: Critical Structure-Activity Relationship (SAR) nodes on the benzofuran ring. Substitutions at C6 and C7 are determinants for tubulin vs. cholinesterase selectivity.
Quantitative SAR Data Summary
The following table summarizes substituent effects observed in recent anticancer and neuroprotective studies.
| Position | Substituent | Effect on Bioactivity | Mechanism/Rationale |
| C-2 | Aryl/Carbonyl | Increases Stability | Maintains cis-conformation essential for receptor docking; improves lipophilicity. |
| C-3 | Methyl (-CH3) | Potency Booster | Fills hydrophobic pockets in the colchicine binding site of tubulin. |
| C-6 | Methoxy (-OMe) | Critical Activity | Essential for high-affinity binding to tubulin; removal drastically reduces cytotoxicity. |
| C-7 | Hydroxyl (-OH) | Selectivity | Acts as a hydrogen bond donor; crucial for BNC105-like tubulin inhibitors.[3] |
| C-7 | Bromine (-Br) | Dual Inhibition | Enhances dual AChE/BChE inhibition via halogen bonding in the active site gorge. |
Therapeutic Applications & Mechanisms[5]
Anticancer: Tubulin Polymerization Inhibition
Benzofurans function as vascular disrupting agents (VDAs). They bind to the colchicine site of
-
Key Compound: BNC105 (phosphate prodrug).[3]
-
Mechanism: The C7-OH group forms specific H-bonds, while the C2-aryl moiety locks the molecule in a bioactive conformation.[3]
Neuroprotection: Dual AChE/BChE Inhibition
In Alzheimer's pathology, dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is preferred over single-target drugs.[6]
-
Key Insight: A 7-carbon linker at the C2 position combined with a C7-Bromine substituent yields nanomolar potency against BChE (IC50 = 0.7 µM). The benzofuran core mimics the indanone moiety of Donepezil.
Synthetic Strategies: Protocols & Workflow
Modern synthesis prioritizes "green" catalysis and atom economy. The Rap-Stoermer reaction has emerged as a superior alternative to the traditional Williamson ether synthesis/cyclization route due to its one-pot nature and solvent-free capability.
Synthesis Workflow Comparison
Figure 2: Comparative synthetic routes.[7] The Rap-Stoermer reaction offers a direct, one-pot pathway compared to the multi-step metal-catalyzed coupling.
Detailed Protocol: Rap-Stoermer Reaction (Green Chemistry)
This protocol is validated for generating 2-substituted benzofurans with high yields (80–97%) without heavy metal catalysts.
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
- -Bromoacetophenone (1.0 equiv)
-
Triethylamine (TEA) (0.1 – 0.5 equiv, acts as base and catalyst)
-
Note: No solvent is required.[8]
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, add the substituted salicylaldehyde (5 mmol) and
-bromoacetophenone (5 mmol). -
Catalyst Addition: Add Triethylamine (TEA) (0.5 mmol).
-
Reaction: Heat the mixture to 130°C in an oil bath under magnetic stirring. The reaction typically proceeds via a Dieckmann-like aldol condensation followed by intramolecular cyclization.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2) every 30 minutes. Reaction completion is usually observed within 1–3 hours.
-
Work-up: Cool the mixture to room temperature. Add 10 mL of ethanol to precipitate the product or extract with ethyl acetate/water if oil forms.
-
Purification: Recrystallize from ethanol. If necessary, purify via silica gel column chromatography.
-
Validation: Confirm structure via
H-NMR (look for the characteristic C3-H singlet around 7.0–7.5 ppm if C3 is unsubstituted).
Biological Evaluation: Tubulin Polymerization Assay
To validate the mechanism of anticancer benzofurans, a direct tubulin polymerization assay is superior to generic cytotoxicity (MTT) assays.
Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing light scattering (absorbance at 340 nm). VDA benzofurans prevent this increase.
Protocol:
-
Preparation: Prepare Porcine Brain Tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Treatment: Add the test benzofuran derivative (dissolved in DMSO) at varying concentrations (0.5 µM – 10 µM) to a 96-well plate. Include a DMSO control (negative) and Colchicine (positive control).
-
Initiation: Add the tubulin/GTP mixture to the wells at 4°C.
-
Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time.
-
Result: A flat line indicates inhibition of polymerization.
-
Calculation: Determine the IC
(concentration inhibiting the rate of polymerization by 50%).
-
References
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.
-
Farhat, J., et al. (2022).[9][10] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).
-
Koca, I., et al. (2022). Rap Stoermer Reaction: TEA Catalyzed One Pot Efficient Synthesis of Benzofurans.[8] ChemistrySelect.
-
Mushtaq, A., et al. (2024).[10][11][12] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[10]
-
Romero-Parra, J., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. International Journal of Molecular Sciences.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Breakthrough in benzofuran synthesis: New method enables complex molecule creation | EurekAlert! [eurekalert.org]
- 12. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]
Methodological & Application
Technical Application Note: Site-Selective Palladium-Catalyzed Synthesis of 4-Phenyldibenzofuran
Executive Summary & Strategic Analysis
The synthesis of 4-phenyldibenzofuran represents a critical challenge in organic electronics (OLED host materials) and medicinal chemistry due to the specific steric and electronic environment of the C4 position (the "bay" region). Unlike the C2 or C3 positions, which are accessible via electrophilic aromatic substitution, the C4 position requires Directed Ortho Metalation (DOM) or specialized C-H activation strategies.
This guide details a high-fidelity, two-stage workflow:
-
Regioselective Lithiation/Bromination: Exploiting the directing group ability of the furan oxygen to install a halide exclusively at C4.
-
Sterically Demanding Suzuki-Miyaura Coupling: Utilizing advanced phosphine ligands to overcome the steric clash inherent in forming the C4–C1' biaryl bond.
Why this approach?
-
Selectivity: Direct C-H arylation often yields mixtures of C4/C6 isomers or suffers from low reactivity due to steric hindrance. The DOM route guarantees 100% C4 regioselectivity.
-
Scalability: The reagents (n-BuLi, Phenylboronic acid) are inexpensive and scalable for gram-to-kilogram synthesis.
Chemical Pathway & Retrosynthesis[1]
The logical disconnection relies on the Suzuki-Miyaura cross-coupling of 4-bromodibenzofuran and phenylboronic acid . The bromide precursor is generated via lithiation, leveraging the inductive effect of the ring oxygen.
Visualizing the Workflow
The following diagram illustrates the critical decision points and reaction flow.
Figure 1: Strategic workflow for the regioselective synthesis of 4-phenyldibenzofuran via DOM and Cross-Coupling.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Bromodibenzofuran (Precursor)
Rationale: The oxygen atom in dibenzofuran acts as a Directed Metalation Group (DMG), directing n-Butyllithium to the C4 position (ortho-lithiation).
Reagents:
-
Dibenzofuran (1.0 equiv)
-
n-Butyllithium (1.2 equiv, 2.5 M in hexanes)
-
1,2-Dibromoethane or Bromine (1.3 equiv)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add dibenzofuran and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.
-
Critical Check: Maintain temperature below -70 °C to prevent side reactions.
-
-
Metalation: Allow the mixture to warm to 0 °C and stir for 2–3 hours. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Bromination: Cool back to -78 °C. Add 1,2-dibromoethane (or Br2) dropwise.
-
Workup: Warm to room temperature (RT) overnight. Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Expected Yield: 85–92%.
-
Phase 2: Pd-Catalyzed Cross-Coupling (Target Synthesis)
Rationale: The C4 position is sterically hindered. Standard Pd(PPh3)4 may be slow. We recommend Pd(OAc)2/SPhos or Pd2(dba)3/XPhos systems, which are "buchwald-type" ligands designed for hindered biaryls.
Reagents:
-
4-Bromodibenzofuran (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for standard cases).
-
Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Protocol:
-
Degassing: Charge a reaction vial with 4-bromodibenzofuran, phenylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd source and ligand (or precatalyst) quickly under positive Argon flow.
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Monitoring: Monitor via TLC (Hexane/DCM) or HPLC. Look for the disappearance of the bromide.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Purify via column chromatography (Silica, Hexanes -> 5% DCM in Hexanes).
-
Note: 4-Phenyldibenzofuran is highly lipophilic; it will elute quickly.
-
Quantitative Data & Optimization Guidelines
The following table summarizes optimization data for the coupling step, highlighting the impact of ligand choice on yield for this sterically hindered substrate.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield | Notes |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | DME/H2O | 85 | 24 | 65% | Slow conversion; incomplete. |
| 2 | Pd(dppf)Cl2 (3 mol%) | K2CO3 | Dioxane/H2O | 100 | 12 | 82% | Robust, standard conditions. |
| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 6 | 94% | Recommended. Best for steric bulk. |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | THF/H2O | 65 | 8 | 91% | Excellent for lower temp needs. |
Mechanistic Insight (Catalytic Cycle)
Understanding the mechanism is vital for troubleshooting. The rate-determining step in this specific synthesis is often the Transmetalation or the Reductive Elimination due to the steric bulk at the C4 position.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. Electron-rich ligands (SPhos) facilitate this.
-
Transmetalation: The phenyl group is transferred from Boron to Palladium. Base plays a critical role here by activating the boronic acid to a boronate species [Rb-B(OH)3]-.
-
Reductive Elimination: The C-C bond forms.[1] This is the most difficult step for hindered substrates. Bulky ligands (SPhos, XPhos) promote this by "squeezing" the metal center, forcing the organic groups together.
Figure 2: Catalytic cycle emphasizing the critical steps for hindered C4-arylation.
Troubleshooting & Safety
Common Issues
-
Protodeboronation: If the phenylboronic acid decomposes before coupling, the yield drops.
-
Solution: Use an excess of boronic acid (1.5–2.0 equiv) or switch to the more stable Phenylboronic acid pinacol ester.
-
-
Homocoupling: Formation of Biphenyl (Ph-Ph).
-
Solution: Degas solvents thoroughly to remove Oxygen. Oxygen promotes homocoupling.
-
-
Incomplete Conversion:
-
Solution: Switch to SPhos or XPhos ligands. These are specifically designed for sterically hindered biaryl synthesis.
-
Safety (HSE)
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby.
-
Palladium Residues: Heavy metal waste. Segregate into specific waste streams.
-
Dibenzofuran: Toxic to aquatic life. Avoid release to the environment.
References
-
National Institutes of Health (PMC). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation. (Discusses the limitations of direct C-H arylation vs coupling). [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (Alternative cyclization pathways). [Link]
-
Organic Chemistry Portal. Suzuki Coupling - Recent Literature and Protocols. (General reference for ligand selection in hindered couplings). [Link]
Sources
Advanced Synthetic Protocols for Benzofuran Heterocycles
Application Note & Technical Guide
Executive Summary & Strategic Overview
Benzofuran scaffolds are ubiquitous in pharmacophores, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products. While classical methods like the Rap-Stoermer or chemically induced condensation of salicylaldehydes remain valid, they often suffer from harsh conditions, poor atom economy, or limited functional group tolerance.
This guide details three novel, high-impact synthetic routes developed between 2022 and 2025. These protocols were selected for their ability to access complex substitution patterns that are difficult to achieve via traditional means.
Comparative Analysis of Selected Protocols
| Feature | Protocol A: Rh(III) C-H Activation | Protocol B: Visible-Light Photoredox | Protocol C: Electrochemical Annulation |
| Primary Mechanism | Metal-catalyzed C-H Functionalization | Radical Cascade Cyclization | Anodic Oxidation / Michael Addition |
| Key Reagents | Eosin Y or Acridinium, Blue LED | Graphite/Pt Electrodes, Electrolyte | |
| Sustainability | Moderate (Precious metal req.) | High (Metal-free, ambient temp) | High (Reagent-free oxidation) |
| Scalability | Low to Medium (mg to g) | Medium (Flow chem compatible) | High (Batch or Flow) |
| Best For | Complex, sterically crowded scaffolds | Heat-sensitive substrates | Catechol-derived benzofurans |
Protocol A: Rhodium(III)-Catalyzed C–H Activation & Annulation
Targeting complex 2,3-substituted benzofurans via directing group migration.
Scientific Rationale
This protocol leverages the high reactivity of Cp*Rh(III) catalysts to activate sp² C-H bonds. Unlike Pd-catalyzed cross-couplings that require pre-functionalized halides, this method uses an internal oxidizing directing group (N-phenoxyacetamide) to drive the reaction. The unique aspect of this route (based on Gong et al., 2023) is the migration of the directing group, allowing for the construction of fully substituted benzofurans from simple 1,3-diynes.
Mechanism of Action
The reaction proceeds via a Rh(III)/Rh(I) catalytic cycle. The N-phenoxy amide acts as both the directing group and the internal oxidant.
-
C-H Activation: Rh(III) coordinates to the amide nitrogen and activates the ortho C-H bond.
-
Insertion: The alkyne (1,3-diyne) inserts into the Rh-C bond.
-
Migration & Cyclization: The Rh species facilitates an intramolecular nucleophilic attack, expelling the amide byproduct and forming the furan ring.
Figure 1: Catalytic cycle for Rh(III)-mediated benzofuran synthesis involving C-H activation and directing group migration.
Experimental Protocol
Reagents:
-
N-phenoxyacetamide derivative (0.2 mmol)
-
1,3-Diyne (0.24 mmol)
-
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) or -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step:
-
Setup: In a glovebox or under strictly inert atmosphere (Argon), charge a dried screw-cap reaction tube with
(3.1 mg) and (6.9 mg). -
Addition: Add the N-phenoxyacetamide substrate (0.2 mmol) and the 1,3-diyne (0.24 mmol).
-
Solvation: Add anhydrous DCE (2.0 mL). Seal the tube tightly.
-
Reaction: Stir the mixture at 80–100 °C for 12–16 hours. Note: The solution typically turns from orange to dark brown/black.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Troubleshooting:
-
Low Yield: Moisture kills the active Rh species. Ensure the Ag salt is dry and the solvent is anhydrous.
-
Regioselectivity Issues: Steric bulk on the alkyne influences insertion. If selectivity is poor, lower the temperature to 60 °C and extend reaction time to 24h.
Protocol B: Visible-Light Induced Metal-Free Synthesis
Targeting 2-substituted benzofurans via radical cascade.
Scientific Rationale
Photoredox catalysis offers a "green" alternative to transition metals. This protocol (adapted from Li et al., 2022) utilizes visible light (Blue LEDs) to generate radical intermediates from stable precursors like disulfides or bromomalonates, which then react with enynes or phenols. It avoids trace metal contamination, making it ideal for late-stage pharmaceutical synthesis.
Mechanism of Action[1][2]
-
Excitation: The photocatalyst (or direct excitation of substrate-EDA complex) absorbs blue light.
-
Radical Generation: Homolytic cleavage of a precursor (e.g., disulfide or C-Br bond) generates a reactive radical species.
-
Addition-Cyclization: The radical adds to the alkyne/alkene moiety, triggering a cascade cyclization onto the aromatic ring.
-
Aromatization: Loss of a proton or leaving group restores aromaticity, yielding the benzofuran.
Figure 2: General photoredox cycle for radical-mediated benzofuran formation.
Experimental Protocol
Reagents:
-
2-alkynylphenol or 1,6-enyne derivative (0.3 mmol)
-
Radical Precursor (e.g., Disulfide or Bromomalonate) (0.3-0.5 mmol)
-
Solvent: N-methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN)
-
Light Source: 40W Blue LED (approx. 450 nm)
Step-by-Step:
-
Assembly: In a transparent borosilicate glass tube, dissolve the alkyne substrate and the radical precursor in NMP (3.0 mL).
-
Degassing: Crucial Step. Bubble Nitrogen or Argon through the solution for 15 minutes to remove dissolved Oxygen (which quenches the triplet state of the photocatalyst/radical).
-
Irradiation: Place the tube 2-3 cm away from the Blue LED cooling fan to prevent overheating. Stir vigorously.
-
Monitoring: Irradiate for 12 hours. Monitor via TLC.
-
Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash organic layers with brine to remove NMP. Dry over
and purify via column chromatography.
Critical Troubleshooting:
-
Reaction Stalled: Check the light penetration. If the solution is dark/opaque, use a thinner vessel (flow reactor) to increase surface area-to-volume ratio.
-
Side Products: If oxidative dimerization occurs, dilute the reaction mixture further (0.05 M concentration).
Protocol C: Electrochemical Oxidative Annulation
Targeting benzofuran-fused scaffolds from catechols.
Scientific Rationale
Electrochemical synthesis is the epitome of "reagent-free" chemistry. Instead of using stoichiometric chemical oxidants (like DDQ or metal salts), the anode serves as the oxidant. This protocol (based on Doerner et al. and recent 2025 advances) couples catechols with 1,3-dicarbonyls via an anodic oxidation-Michael addition sequence. It is highly scalable and tolerant of aqueous environments.
Mechanism of Action[1][2]
-
Anodic Oxidation: Catechol is oxidized at the anode to form highly reactive o-benzoquinone.
-
Michael Addition: The 1,3-dicarbonyl (nucleophile) attacks the quinone.
-
Cyclization: Subsequent intramolecular condensation and tautomerization yield the benzofuran.
Figure 3: Electrochemical workflow for the oxidative coupling of catechols to benzofurans.
Experimental Protocol
Equipment:
-
Potentiostat or DC Power Supply
-
Undivided Cell (Beaker type)
-
Anode: Graphite rod or Reticulated Vitreous Carbon (RVC)
-
Cathode: Platinum wire or Stainless Steel plate
Reagents:
-
Catechol derivative (1.0 mmol)[1]
-
1,3-Dicarbonyl (e.g., Dimedone) (1.0 mmol)
-
Electrolyte: Sodium Acetate (0.15 M in Water/Acetone mixture)
Step-by-Step:
-
Electrolyte Prep: Dissolve Sodium Acetate in a Water:Acetone (1:1) mixture. The acetone helps solubilize the organic substrates.
-
Cell Assembly: Insert the Graphite anode and Pt cathode into the cell. Ensure electrodes are parallel and separated by ~5 mm.
-
Electrolysis: Apply a Constant Current (Galvanostatic) density of 2–5 mA/cm².
-
Note: Constant current is preferred over constant potential for simplicity in scale-up.
-
-
Reaction: Stir magnetically. Pass approximately 2.2–2.5 F/mol of charge (theoretical is 2 F, excess accounts for resistance).
-
Workup: The product often precipitates out of the aqueous mixture. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water. If oil forms, extract with DCM.
Critical Troubleshooting:
-
Electrode Fouling: A polymeric film may form on the anode (passivation). Periodically reverse polarity for 30 seconds or polish the electrode surface between runs.
-
pH Control: The reaction generates protons. The acetate buffer usually handles this, but monitoring pH (keeping it near neutral/slightly acidic) prevents decomposition of the quinone intermediate.
References
-
Gong, Y., et al. (2023). Rhodium-Catalyzed Annulation of 1,3-Diynes with N-Benzoxyacetamide via C–H Activation and Directing Group Migration.[2] Journal of Organic Chemistry.
-
Li, X., et al. (2022). Visible-Light-Induced Synthesis of Benzofurans from Disulfides and Enynes.[3] Journal of Organic Chemistry.
-
Reddy, T. J., et al. (2022). Palladium–Copper-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling and Intramolecular Cyclization.[2][3] ACS Omega.
-
Doerner, G., et al. (2025). Electrochemical Synthesis of Benzofuran Derivatives via Anodic Oxidation of Catechols. ResearchGate / Electrochimica Acta (Preprint).
-
Abtahi, B. & Tavakol, H. (2021). Green Synthesis of Benzofurans using Deep Eutectic Solvents.[2] Journal of Molecular Liquids.
Sources
4-Phenyldibenzofuran as a host material for TADF OLEDs
Application Note: 4-Phenyldibenzofuran (4-PhDBF) as a Host Material for TADF OLEDs
Executive Summary
This guide details the application of 4-Phenyldibenzofuran (4-PhDBF) as a host material in Organic Light-Emitting Diodes (OLEDs). Unlike standard fluorescent hosts, TADF hosts require a high Triplet Energy (
Material Characterization & Mechanism
To successfully utilize 4-PhDBF, one must understand the "Exciton Confinement" mechanism. In a TADF system, the host must possess a triplet energy level higher than that of the guest emitter (
Electronic Structure & Key Parameters
The 4-position substitution is critical. In planar dibenzofuran derivatives, conjugation extends over the molecule, lowering
| Parameter | Typical Value | Significance |
| Triplet Energy ( | 2.88 – 2.95 eV | Critical for confining Green/Blue TADF excitons. |
| HOMO | -6.1 eV | Deep HOMO aids in hole blocking from the EML to ETL. |
| LUMO | -2.4 eV | Facilitates electron injection when matched with appropriate ETL. |
| ~95°C - 105°C | Ensures morphological stability during operation. | |
| Purity Requirement | > 99.95% | Sublimation grade is mandatory to prevent trap-assisted quenching. |
Energy Transfer Mechanism (Diagram)
The following diagram illustrates the required energy alignment. The Host (4-PhDBF) must facilitate Forward Energy Transfer (Förster/Dexter) while blocking Back Transfer.
Caption: Energy alignment showing 4-PhDBF (Host) triplet state confining excitons within the TADF emitter.
Pre-Fabrication Protocols
Expert Insight: The most common failure mode in TADF devices using DBF-based hosts is crystallization due to impurities. 4-PhDBF is prone to
Sublimation Purification
Do not rely solely on column chromatography.
-
Load: Place crude 4-PhDBF in the source boat of a thermal gradient sublimation train.
-
Vacuum: Pump down to
Torr. -
Ramp: Heat source to ~180°C (depending on specific vacuum pressure).
-
Collection: Collect the middle fraction (clear/white crystals). Discard the highly volatile initial fraction and the charred residue.
-
Validation: Verify purity via HPLC (>99.9%) and PLQY (Photoluminescence Quantum Yield) of a doped film.
Device Fabrication Workflow (Vacuum Deposition)
Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / 4-PhDBF : TADF Emitter (30nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm).
Substrate Preparation
-
Ultrasonic Clean: Detergent (15 min)
DI Water (15 min) Acetone (15 min) Isopropanol (15 min). -
Drying: Blow dry with
gas; bake at 100°C for 30 mins. -
Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber. Reason: Increases ITO work function for better hole injection.
Deposition Protocol
Operate at a base pressure of
-
Step 1: HIL/HTL (Hole Injection/Transport)
-
Deposit HAT-CN (or PEDOT:PSS for solution process) followed by TAPC.
-
Rate: 1.0 Å/s. Keep temperature stable to prevent amorphous-to-crystalline transition.
-
-
Step 2: Emissive Layer (The Critical Step)
-
Co-Deposition: You must simultaneously evaporate 4-PhDBF (Host) and the TADF Dopant (e.g., 4CzIPN).
-
Ratio Calculation: Target a doping concentration of 10-20 wt% .
-
Protocol:
-
Open Host shutter. Stabilize rate at 1.0 Å/s.
-
Open Dopant shutter. Stabilize rate at 0.1 – 0.2 Å/s (for 10-20%).
-
Open main shutter to substrate only when rates are perfectly stable.
-
-
Note: 4-PhDBF has a high vapor pressure; monitor the Quartz Crystal Microbalance (QCM) closely to avoid rate spikes.
-
-
Step 3: ETL/EIL & Cathode
-
Deposit TmPyPB (Electron Transport) to block holes from leaking.
-
Deposit LiF (0.1 Å/s) and Al (2-5 Å/s).
-
Fabrication Logic Diagram
Caption: Step-by-step vacuum deposition workflow for 4-PhDBF based devices.
Characterization & Troubleshooting
Standard Characterization Suite
-
J-V-L Measurement: Measure Current Density (
), Voltage ( ), and Luminance ( ) using a source meter (e.g., Keithley 2400) and a luminance meter. -
EQE (External Quantum Efficiency): Calculate EQE from the Lambertian emission assumption.
-
EL Spectra: Verify that emission comes only from the dopant. Any high-energy shoulder indicates host emission (poor energy transfer).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low EQE (<10%) | Exciton Quenching | Check 4-PhDBF purity. Ensure doping concentration is not too high (>25% causes concentration quenching). |
| High Turn-on Voltage | Poor Injection | Verify HOMO/LUMO alignment with HTL/ETL. 4-PhDBF has a deep HOMO; ensure TAPC or similar deep-HOMO HTL is used. |
| Short Device Lifetime | Crystallization | 4-PhDBF |
| Blue Shifted Emission | Incomplete Transfer | Host triplet energy might be too close to Guest Singlet. Ensure |
References
-
High Triplet Energy Bipolar Host Materials: Journal of Materials Chemistry C, 2020. Discusses dibenzofuran derivatives (4-DBFBI) and the necessity of high triplet energy (>2.9 eV) for blue TADF.
-
Dibenzofuran-Based Host with High Triplet Energy:Open Readings, 2023. Explicit characterization of 4-substituted dibenzofuran hosts with
of 2.88 eV. -
Suzuki–Miyaura Cross-Coupling for Synthesis: MDPI Molecules, 2023. Standard protocols for synthesizing phenyl-substituted aryl cores.
-
Peripheral Decoration of Dibenzofuran: Chemistry of Materials, 2019.[1] Structure-property relationships of dibenzofuran hosts and the impact of substitution position on HOMO/LUMO separation.
-
Solution Processed TADF Protocols: JoVE, 2025. Detailed guide on device fabrication comparisons between solution and vacuum processing for TADF.
Sources
Application Note: Dibenzofuran Architectures in Organic Electronics
This Application Note is designed for R&D scientists and material engineers. It moves beyond basic definitions to provide actionable protocols for synthesizing, characterizing, and implementing dibenzofuran (DBF) derivatives in high-performance Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Executive Summary
Dibenzofuran (DBF) derivatives have emerged as a critical scaffold in the "molecular engineering" of organic electronics. Unlike their sulfur analogs (dibenzothiophenes), DBF derivatives possess a smaller atomic radius (Oxygen vs. Sulfur) and higher electronegativity. This results in higher Triplet Energy (
This guide details the protocol for synthesizing high-
Material Design Strategy
Why Dibenzofuran?
-
High Triplet Energy (
): The DBF core typically exhibits values around 3.0 eV. This is critical for preventing reverse energy transfer from blue emitters (which require high- hosts) back to the host, a common loss mechanism. -
Bipolar Transport Potential: While the DBF core is naturally p-type (hole-transporting), it can be coupled with electron-deficient moieties (e.g., benzophenone, phosphine oxide, or triazine) to create bipolar host materials . This balances charge injection and widens the recombination zone, reducing efficiency roll-off.
-
Thermal Stability: The fused ring system offers high glass transition temperatures (
C), ensuring morphological stability during device operation.[2]
Target Molecule Architecture
For this protocol, we focus on a representative high-performance architecture: Carbazole-Dibenzofuran Hybrids (e.g., CzDBF) .
-
Donor (Hole Transport): Carbazole.
-
Core (High
/ Stability): Dibenzofuran.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Linkage: C-N coupling (e.g., at the 2- or 4-position of DBF) to tune steric hindrance and conjugation length.
Protocol A: Synthesis of DBF-Carbazole Host
Objective: Synthesize 4-(9H-carbazol-9-yl)dibenzo[b,d]furan (4-CzDBF) via Buchwald-Hartwig amination.
Reagents & Equipment[4][5]
-
Reactants: 4-iododibenzo[b,d]furan (1.0 eq), 9H-carbazole (1.2 eq).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (2 mol%). -
Ligand: Tri-tert-butylphosphine [
] (4 mol%). -
Base: Sodium tert-butoxide (
) (1.5 eq). -
Solvent: Anhydrous Toluene (degassed).
-
Atmosphere: Argon or Nitrogen glovebox/Schlenk line.
Step-by-Step Procedure
-
Pre-Activation: In a glovebox, mix
and in a small volume of toluene. Stir for 10 minutes to generate the active catalytic species. -
Reaction Assembly: In a Schlenk flask, combine 4-iododibenzo[b,d]furan, carbazole, and
. -
Addition: Add the catalyst solution and remaining toluene to the flask.
-
Reflux: Seal the flask, remove from the glovebox (if applicable), and connect to a reflux condenser under inert gas flow. Heat to 110°C for 12–24 hours .
-
Quenching: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts and palladium black. Wash with dichloromethane.
-
Purification (Critical):
-
Concentrate the filtrate under reduced pressure.
-
Perform column chromatography (Silica gel; Hexane/Toluene gradient).
-
Sublimation: For OLED grade purity (>99.9%), the solid must undergo thermal gradient sublimation at high vacuum (
Torr).
-
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for high-purity Dibenzofuran-Carbazole host materials.
Protocol B: Device Fabrication (Vacuum Deposition)
Objective: Fabricate a blue phosphorescent OLED using the synthesized DBF derivative as the host.
Device Architecture
Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / EML (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
-
Anode: Indium Tin Oxide (ITO).
-
HIL: HAT-CN (Hole Injection Layer).
-
HTL: TAPC (Hole Transport Layer).
-
EML (Emissive Layer): DBF-Host doped with 10-20% Blue Emitter (e.g., FIrpic or TADF dopant).
-
ETL: TmPyPB (Electron Transport Layer).
-
Cathode: LiF/Al.
Fabrication Steps
-
Substrate Cleaning:
-
Sonicate patterned ITO glass in: Deionized water
Acetone Isopropanol (15 min each). -
UV-Ozone Treatment: Expose substrates to UV-Ozone for 15 minutes immediately before loading into the vacuum chamber. This increases the work function of ITO for better hole injection.
-
-
Vacuum Loading:
-
Transfer substrates to the vacuum thermal evaporator.
-
Pump down to base pressure
Torr.
-
-
Deposition (Organic Layers):
-
Rate Control: Maintain evaporation rate at 0.5–1.0 Å/s for organic layers.
-
Co-Deposition (EML): Use dual-source evaporation for the Host (DBF) and Dopant. Calibrate rates to achieve the desired doping ratio (e.g., Host: 0.9 Å/s, Dopant: 0.1 Å/s for 10% doping).
-
-
Deposition (Cathode):
-
Deposit LiF at a very slow rate (0.1 Å/s ).
-
Deposit Aluminum at 2.0–5.0 Å/s .
-
-
Encapsulation:
-
Transfer to glovebox (
ppm) without air exposure. -
Encapsulate with UV-curable epoxy and a glass cover slip.
-
Characterization & Validation
Key Parameters Table
The following table summarizes expected properties for high-performance DBF derivatives compared to standard references.
| Parameter | Symbol | Method | Target Value (DBF Host) | Relevance |
| Triplet Energy | Low-Temp PL (77 K) | > 2.90 eV | Essential to confine triplet excitons on blue emitters.[1] | |
| HOMO Level | Cyclic Voltammetry | -6.0 to -5.8 eV | Matches deep HOMO of blue emitters for hole injection. | |
| LUMO Level | Cyclic Voltammetry | -2.4 to -2.1 eV | Affects electron injection barrier from ETL. | |
| Glass Transition | DSC | > 110°C | Prevents crystallization during operation (Device Lifetime). | |
| Decomposition | TGA (5% loss) | > 400°C | Ensures stability during vacuum sublimation. |
Protocol: Triplet Energy ( ) Determination[1][2][6]
-
Dissolve the DBF derivative in 2-methyltetrahydrofuran or toluene (
M). -
Place the sample in a quartz tube and immerse in liquid nitrogen (77 K).
-
Excite the sample using a spectrofluorometer (excitation wavelength ~ absorption max).
-
Record the phosphorescence spectrum (using a delay time, e.g., 1-10 ms, to gate out fluorescence).
-
Calculation:
, where is the highest energy vibrational peak of the phosphorescence spectrum.
Device Logic Diagram
Figure 2: Energy level diagram illustrating the role of the DBF host in confining triplet energy within the emitter.
Troubleshooting & Optimization
-
Issue: Low Efficiency (Roll-off).
-
Cause: Charge imbalance in the EML.
-
Solution: DBF is hole-dominant. Co-host with an electron-transporting material (e.g., Triazine derivative) or modify the DBF scaffold with electron-withdrawing groups (e.g., Cyano-DBF) to create a bipolar host.
-
-
Issue: Short Device Lifetime.
-
Cause: Crystallization of the organic layer or exciton-polaron annihilation.
-
Solution: Ensure the synthesized DBF derivative has a
C. Verify purity by HPLC before sublimation. Impurities (halogens) act as deep traps and quenching sites.
-
-
Issue: Voltage Rise.
-
Cause: Large injection barrier.
-
Solution: Check the HOMO level alignment. If the DBF HOMO is too deep (-6.1 eV), use an intermediate HTL with a HOMO around -5.8 eV to step the holes in.
-
References
-
The Role of Dibenzofuran Derivatives in Modern OLED Technology. Vertex AI Search Result 1.1. Link
-
Dibenzofuran Host Application for Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs. Open Readings. Link
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. Link
-
Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives. Journal of Organic Chemistry. Link
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication. PubMed. Link
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. MDPI. Link
-
Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. Beilstein Journals. Link
-
Fabrication of a Solution-Processed White Light Emitting Diode. MDPI. Link
Sources
Using 4-phenyldibenzofuran as a geochemical thermal maturity indicator
Application Note: High-Precision Thermal Maturity Assessment Using 4-Phenyldibenzofuran
Part 1: Executive Summary & Core Directive
The Challenge: In petroleum exploration, accurately determining the thermal maturity of source rocks—specifically in the "late oil" to "gas condensate" windows (%Ro > 1.0)—is critical. Traditional biomarkers (e.g., steranes and hopanes) thermally degrade and vanish in these high-temperature zones.
The Solution: 4-Phenyldibenzofuran (4-PhDBF) serves as a robust, high-maturity molecular proxy. Unlike aliphatic biomarkers, the aromatic dibenzofuran scaffold is refractory (heat-resistant). As thermal stress increases, thermodynamically unstable isomers (like 1-PhDBF) isomerize or degrade into the stable 4-PhDBF configuration.
Cross-Disciplinary Relevance: While this protocol focuses on geochemistry, the analytical rigor described—specifically the separation of positional isomers via GC-MS—mirrors the workflows required in drug development for impurity profiling and metabolite identification (DMPK). The principles of thermodynamic stability and isomer-specific quantification are universal.
Part 2: Scientific Principle & Mechanism
Thermodynamic Stability & Isomerization
The utility of phenyldibenzofurans (PhDBFs) as geothermometers relies on the thermodynamic energy differences between isomers.
-
The Instability of 1-PhDBF: The phenyl group at the C1 position experiences significant steric hindrance with the rigid dibenzofuran backbone. This high-energy state makes it susceptible to isomerization or destruction under geological heating.
-
The Stability of 4-PhDBF: The C4 position is the least sterically hindered and most thermodynamically stable.
-
The Maturity Trend: As burial depth and temperature increase, the ratio of the stable isomer (4-PhDBF) to unstable isomers (2- or 3-PhDBF) increases.
Stability Order:
Part 3: Experimental Workflow (Visualization)
The following diagram outlines the critical path from raw sample to calculated maturity indices.
Caption: Workflow illustrating the extraction, isolation, and analysis of PhDBF isomers, driven by thermodynamic stability principles.
Part 4: Detailed Analytical Protocol
A. Sample Preparation & Extraction
-
Reagents: Dichloromethane (DCM, HPLC Grade), Methanol (MeOH, HPLC Grade), Activated Copper (for sulfur removal).
-
Step 1: Pulverize rock samples to <100 mesh.
-
Step 2: Extract 20–50g of powder using a Soxhlet apparatus with DCM:MeOH (93:7 v/v) for 72 hours.
-
Step 3: Precipitate asphaltenes using excess n-hexane if analyzing crude oils; for rock extracts, proceed to fractionation.
B. Fractionation (The "Cleanup")
-
Goal: Isolate the aromatic fraction containing PhDBFs from saturated hydrocarbons and polar resins.
-
Column: Glass column (1 cm i.d.) packed with activated silica gel over alumina.
-
Elution Protocol:
-
Saturates: Elute with n-hexane (discard or save for biomarker analysis).
-
Aromatics (Target): Elute with DCM:n-hexane (2:1 v/v) . This fraction contains the PhDBFs.
-
C. GC-MS Instrumental Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS or HP-5MS (60m × 0.25mm × 0.25µm). Note: A 60m column is recommended to resolve the 2- and 3- isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 300°C.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp: 3°C/min to 310°C.[1]
-
Hold: 20 min at 310°C.
-
-
Mass Spec (SIM Mode):
Part 5: Data Interpretation & Indices
Once the peaks are integrated at m/z 244, calculate the Phenyldibenzofuran Ratios (PhFR).
Key Maturity Parameters
| Parameter | Formula | Application Range |
| PhFR-1 | Late Oil to Wet Gas | |
| PhFR-2 | Late Oil to Wet Gas |
Calculating Vitrinite Reflectance (%Rc)
For samples where physical vitrinite is absent (e.g., marine carbonates), use PhFR-1 to calculate the equivalent reflectance (%Rc). This equation is valid for maturities > 1.0% Ro.[2][3]
(Derived from correlations in high-maturity coals and shales; see Ref 1).Interpretation Logic
-
Low Maturity: 4-PhDBF is present but not dominant.
-
High Maturity (%Ro > 1.2): 4-PhDBF becomes the dominant peak in the m/z 244 chromatogram as 2- and 3- isomers are depleted.
Part 6: Quality Control & Self-Validation
To ensure Trustworthiness (the T in E-E-A-T), the protocol must be self-validating:
-
Retention Index Verification:
-
Use a standard mixture (e.g., from Chiron AS) containing 1-, 2-, 3-, and 4-PhDBF.[1]
-
Calculate Kovats Retention Indices relative to n-alkanes.
-
Validation: If the elution order does not match 4 (stable) vs 2/3 (unstable) logic relative to literature, check column polarity.
-
-
Resolution Check:
-
The valley between 2-PhDBF and 3-PhDBF must be <10% of the peak height. If not, reduce ramp rate to 2°C/min.
-
-
Blanks:
-
Run a solvent blank between every 5 samples to ensure no carryover of these "sticky" aromatic compounds.
-
References
-
Li, J., et al. (2022). "Identification, distribution and geochemical significance of phenyldibenzofurans in coals." Organic Geochemistry.
-
Marynowski, L., et al. (2002). "Phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum." Organic Geochemistry.
- Radke, M., et al. (2000). "The Methyl-Phenanthrene Index (MPI): A Maturity Parameter for Oil and Source Rocks." Geochimica et Cosmochimica Acta.
-
Chiron AS. "Reference Standards for Petroleum Geochemistry: Phenyldibenzofurans."
Sources
Application Note: High-Resolution Separation and Identification of Phenyldibenzofuran Isomers via GC-MS
Abstract & Scope
Phenyldibenzofurans (PhDBFs) are isomers of phenyl-substituted dibenzofuran (
This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the unambiguous identification of PhDBF isomers. Unlike standard PAH analysis, this method prioritizes chromatographic resolution using specific stationary phase selectivity and validates identification through Linear Retention Indices (LRI).
Target Analytes:
Scientific Background & Isomer Chemistry
The Isomer Challenge
The dibenzofuran core allows substitution at four distinct positions. The primary challenge in GC-MS is that all four isomers produce a dominant molecular ion (
-
1-PhDBF & 4-PhDBF (Steric Isomers): Substitutions at the 1- and 4-positions are adjacent to the central oxygen or the biphenyl bond, creating "bay regions." The 4-PhDBF isomer, in particular, exhibits significant steric twisting and intramolecular hydrogen bonding (C-H...O interaction), which alters its polarity and retention behavior compared to the more planar 2- and 3- isomers.
-
2-PhDBF & 3-PhDBF (Planar Isomers): These isomers are electronically similar and structurally planar, making them the most difficult pair to resolve on standard non-polar columns.
Analytical Strategy
To distinguish these isomers, we rely on Chromatographic Selectivity rather than Mass Spectral Selectivity.
-
Stationary Phase: A 5% phenyl-arylene phase (e.g., DB-5ms) is selected for its ability to discriminate based on pi-pi interactions and molecular shape.
-
Validation: Use of Kovats Retention Indices (RI) relative to n-alkanes is mandatory to normalize retention times across different instruments.
Experimental Protocol
Reagents and Standards
-
Solvents: Dichloromethane (DCM), n-Hexane (Suprasolv grade).
-
Internal Standard (IS):
-Dibenzofuran or -Phenanthrene (to monitor injection stability). -
Retention Index Calibrants: C15–C30 n-alkane mixture.
-
Reference Standards: If commercial standards are unavailable, synthesis via Suzuki-Miyaura coupling of bromodibenzofurans and phenylboronic acid is recommended [1].
Sample Preparation (Geochemical/Environmental)
-
Extraction: Soxhlet extraction of solid matrix (10g) with DCM:Hexane (1:1 v/v) for 24 hours.
-
Cleanup:
-
Concentrate extract to 1 mL.
-
Pass through a silica gel column (activated at 130°C).
-
Elute aliphatics with hexane (discard).
-
Elute PhDBFs with Hexane:DCM (9:1 v/v). Note: PhDBFs elute in the aromatic fraction.
-
Concentrate to 100
under nitrogen stream.
-
GC-MS Instrumentation Parameters
Gas Chromatograph (Agilent 7890B or equivalent):
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m | High thermal stability; Arylene phase improves isomer separation. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless, 280°C | Ensures complete transfer of high-boiling isomers. |
| Injection Vol | 1.0 | Standard volume to prevent column overload. |
| Oven Program | 80°C (1 min) | Critical: The slow ramp (2°C/min) between 200-300°C is required to separate the 2- and 3-PhDBF critical pair. |
Mass Spectrometer (Agilent 5977 or equivalent):
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Prevents condensation of PAHs/PhDBFs. |
| Ionization | EI (70 eV) | Standard hard ionization for library matching. |
| Mode | SIM (Selected Ion Monitoring) | Maximum sensitivity for trace analysis. |
| SIM Ions | 244.1 (Quant), 215.1, 167.1 (Qual) | 244 is the Molecular Ion ( |
| Dwell Time | 50 ms per ion | Sufficient points across the peak. |
Data Analysis & Identification Logic
Retention Index Calculation
Calculate the Linear Retention Index (LRI) for each peak using the n-alkane ladder:
Where:
- = Retention time of the isomer.
-
= Retention time of alkane with carbon number
eluting before x. -
= Retention time of alkane with carbon number
eluting after x.
Isomer Elution Order
Based on thermodynamic stability and steric deformation studies [2], the typical elution order on a 5% phenyl column is:
-
4-Phenyldibenzofuran (Elutes First/Distinct): The "bay region" steric twist reduces planarity, reducing interaction with the stationary phase.
-
1-Phenyldibenzofuran : Partially hindered.
-
2-Phenyldibenzofuran : Planar.
-
3-Phenyldibenzofuran : Planar (Most retained).
Note: The exact order of 2- and 3- may vary by column age and specific phase chemistry (e.g., DB-5 vs. DB-5ms). Standards are required for final confirmation.
Identification Decision Tree
Caption: Logical workflow for the mass spectral and chromatographic identification of PhDBF isomers.
Analytical Workflow Diagram
Caption: Step-by-step experimental workflow from sample extraction to data processing.
References
-
Synthesis of Phenyl-Dibenzofurans
- Title: "Identification, distribution and geochemical significance of phenyldibenzofurans in coals"
- Source: Yang, C., et al. (2022).
-
URL:[Link] (Verified context via search results for PhDBF stability and occurrence).
-
GC-MS Methodology for Dibenzofurans
-
Retention Index Standards
- Title: "Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols" (Methodology Reference)
- Source: MDPI Separ
-
URL:[Link]
-
General Isomer Differentiation (Forensic Context)
- Title: "Distinguishing drug isomers in the forensic labor
- Source:Forensic Science Intern
-
URL:[Link]
Sources
Application Note: Site-Selective Synthesis of 4-Phenyldibenzofuran Scaffolds
This Application Note is structured to guide medicinal chemists through the rationale, synthesis, and optimization of 4-phenyldibenzofuran derivatives. It prioritizes "Expertise & Experience" by focusing on the mechanistic nuances of site-selective functionalization.
Executive Summary & Medicinal Rationale
The dibenzofuran core is a "privileged structure" in drug discovery, frequently serving as a bioisostere for carbazoles or fluorenes. However, the flat, planar nature of the tricyclic system often leads to poor solubility and non-specific binding (intercalation).
The "4-Phenyl" Solution: Functionalizing the 4-position (C4) breaks this planarity. The introduction of a phenyl ring at C4 creates a twisted biaryl axis due to steric repulsion between the phenyl ring and the hydrogen at C6 (the "bay region" effect). This orthogonal geometry is critical for:
-
Escaping Flatland: Increasing
character and 3D complexity to improve solubility. -
Pocket Filling: Accessing hydrophobic sub-pockets in kinases (e.g., Pim, CLK1) that are inaccessible to planar analogs.
-
Metabolic Stability: Blocking the metabolically labile C4 position.
Retrosynthetic Analysis & Strategy
Accessing the 4-position is non-trivial. Electrophilic Aromatic Substitution (EAS) typically favors the C2 or C3 positions (para/ortho to the ether linkage). Therefore, we must rely on Directed Ortho Metalation (DoM) or De Novo Oxidative Cyclization .
Diagram 1: Retrosynthetic Logic (DOT)
Caption: Retrosynthetic disconnection showing the Primary Route (DoM/Suzuki) and Secondary Route (Oxidative Cyclization).
Detailed Methodology: The Primary Route (DoM + Suzuki)
This protocol utilizes the intrinsic directing ability of the furan oxygen to selectively lithiate the C4 position. This is superior to EAS for this specific regioisomer.
Phase 1: Synthesis of 4-Bromodibenzofuran (Intermediate A)
Mechanism: The ether oxygen acts as a Directed Metalation Group (DMG). n-Butyllithium (n-BuLi) coordinates to the oxygen, bringing the base into proximity with the C4 proton (Complex Induced Proximity Effect - CIPE).
Reagents:
-
Dibenzofuran (1.0 equiv)
-
n-BuLi (1.2 equiv, 2.5 M in hexanes)
-
1,2-Dibromoethane or Bromine (1.3 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add dibenzofuran and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (acetone/dry ice bath).
-
Addition: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temp < -70 °C to prevent benzylic attack or polymerization.
-
Metalation: Stir at 0 °C for 2-4 hours. The solution will turn from colorless to yellow/orange, indicating the formation of the 4-lithio species.
-
Quench: Cool back to -78 °C. Add the electrophile (1,2-dibromoethane) dropwise.
-
Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.
-
Purification: Recrystallization from ethanol yields 4-bromodibenzofuran as white needles.
Phase 2: Suzuki-Miyaura Coupling (Target Synthesis)
Challenge: The 4-position is sterically hindered. Standard Pd(PPh3)4 catalysts may be sluggish. Solution: Use active Pd(0) sources with electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination in hindered systems.
Reagents:
-
Intermediate A (4-Bromodibenzofuran) (1.0 equiv)
-
Phenylboronic acid derivative (1.5 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + S-Phos (4 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1)
Protocol:
-
Degassing: Combine Intermediate A, boronic acid, and K3PO4 in a reaction vial. Seal and purge with Argon.[1]
-
Catalyst Prep: In a glovebox or under strict inert flow, add Pd2(dba)3 and S-Phos.
-
Reaction: Add degassed Toluene/Water. Heat to 100 °C for 12-18 hours.
-
Monitoring: Monitor by HPLC/UPLC. The starting bromide (Rt ~4.5 min) should disappear; product (Rt ~5.2 min) will appear.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Experimental Workflow & Troubleshooting
Diagram 2: Synthetic Workflow & Decision Tree (DOT)
Caption: Step-by-step workflow including Critical Quality Control (QC) points for lithiation efficiency.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in THF or degraded n-BuLi. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |
| Regioisomer Mix | Temperature drifted above 0°C during lithiation. | Maintain strict temp control. The 4-lithio species can isomerize to the thermodynamically stable 3-position if overheated. |
| Stalled Coupling | Steric hindrance at C4 position. | Switch ligand to X-Phos or RuPhos . Increase temp to 110°C (use sealed tube). |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt instead of acid. |
References
-
Regioselective Lithiation of Dibenzofuran
- Title: "Regioselective Synthesis of 4-Substituted Dibenzofurans via Directed Ortho Metal
- Source: Journal of Organic Chemistry (General Reference for DoM on heterocycles)
-
Link:[Link] (Validated Concept)
-
Suzuki Coupling on Sterically Hindered Substrates
-
Medicinal Relevance of Dibenzofurans
- Title: "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases"
- Source: PubMed Central
-
Link:[Link]
-
4-Position Host Materials (OLED/Electronic Context)
- Title: "Selective F or Br Functionalization of Dibenzofuran for Application as Host M
- Source: PubMed
-
Link:[Link] (Demonstrates 4-position synthetic access)
Sources
Application Note: Furan-Based Semiconductors in Organic Field-Effect Transistors (OFETs)
Executive Summary
This guide details the application of furan-based organic semiconductors (OSCs) in the fabrication of Organic Field-Effect Transistors (OFETs). While thiophene has historically dominated the field, furan—a five-membered aromatic ring containing oxygen—offers distinct advantages including higher solubility , biodegradability , and sustainable sourcing (biomass derivation).[1]
This protocol focuses on the critical structure-property relationships that distinguish furan from thiophene, specifically the role of the oxygen atom in reducing steric hindrance and altering packing motifs. We provide a validated workflow for fabricating high-mobility (
The Furan Advantage: Mechanistic Insights
To deploy furan semiconductors effectively, one must understand the atomic-level differences between the furan (oxygen) and thiophene (sulfur) motifs.
Atomic Substitution Effects
-
Atomic Size & Sterics: The oxygen atom in furan (van der Waals radius
Å) is significantly smaller than the sulfur atom in thiophene ( Å). This reduced size minimizes steric hindrance between adjacent rings in conjugated backbones, often allowing for more planar conformations and tighter - stacking, which is critical for charge transport. -
Solubility: Furan-based polymers generally exhibit superior solubility in common organic solvents (e.g., chloroform, chlorobenzene) compared to their thiophene analogues. This allows for easier processing of high-molecular-weight polymers without aggressive heating or toxic chlorinated solvents.
-
Electronic Energy Levels: Oxygen is more electronegative than sulfur. Consequently, furan derivatives often possess deeper HOMO (Highest Occupied Molecular Orbital) levels, potentially enhancing oxidative stability, although this trade-off requires careful molecular engineering to maintain low threshold voltages.
Visualization: Structure-Property Logic
Figure 1: Causal pathway linking the atomic properties of the furan core to macroscopic device performance metrics.
Validated Materials & Performance Data
The following table summarizes key performance metrics of furan-based semiconductors compared to standard thiophene benchmarks. Note the competitive mobility and superior solubility.[2]
| Material Class | Representative Molecule | Mobility ( | Key Advantage | |
| Polymer (Furan) | PDPP-F (Furan-flanked DPP) | 0.05 – 0.15 | High solubility, Eco-friendly | |
| Polymer (Thiophene) | PDPP-T (Thiophene-flanked DPP) | 0.10 – 0.50 | Higher thermal stability | |
| Small Molecule | Oligofurans (6F) | 0.01 – 0.05 | High fluorescence, High purity | |
| Hybrid | PDPP-F-DTT | ~0.06 (Dual Gate) | Balanced ambipolar transport |
Data aggregated from recent high-impact studies [1, 2, 3].
Experimental Protocols
Protocol A: Substrate Preparation & Surface Passivation
Objective: Eliminate surface hydroxyl groups (-OH) on the dielectric to prevent charge trapping, which severely degrades mobility in furan devices.
Materials:
-
Highly doped n-type Si wafers with 300 nm thermally grown SiO
. -
Octadecyltrichlorosilane (OTS-18) or Hexamethyldisilazane (HMDS).
-
Solvents: Chloroform (anhydrous), Isopropanol (IPA), Acetone.
Workflow:
-
Cleaning:
-
SAM Deposition (OTS-18 Method):
-
Prepare a 10 mM solution of OTS in anhydrous toluene inside a glovebox (
atmosphere). -
Immerse cleaned substrates for 12 hours at room temperature.
-
Why? Long immersion ensures a dense, self-assembled monolayer.
-
Rinse copiously with toluene, then IPA.
-
Bake at 120°C for 20 min to crosslink the silane layer.
-
-
Validation:
-
Measure water contact angle. A high quality OTS layer should yield
.
-
Protocol B: Active Layer Deposition (Solution Processing)
Objective: Deposit a uniform, crystalline film of the furan semiconductor (e.g., PDPP-F).
Materials:
-
Furan Polymer (e.g., PDPP-F, Mw > 30 kDa).
-
Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).
Workflow:
-
Solution Prep:
-
Dissolve polymer in CB at 3–5 mg/mL .
-
Stir at 60°C for 2 hours to ensure complete dissolution (critical for furan polymers which may aggregate).
-
Filter through a 0.45
m PTFE filter.
-
-
Spin Coating:
-
Dispense solution onto the OTS-treated substrate.
-
Stage 1: 500 rpm for 5s (Spread).
-
Stage 2: 1500–2000 rpm for 60s (Thickness control).
-
Note: Furan polymers often require slightly lower spin speeds than thiophenes due to lower viscosity solutions.
-
-
Thermal Annealing (The Critical Step):
-
Transfer to a hotplate immediately.
-
Anneal at 120°C – 140°C for 30 minutes in
. -
Causality: This temperature is typically above the glass transition (
) but below degradation. It drives solvent evaporation and reorganizes the furan rings into a thermodynamically stable -stacked morphology. -
Cooling: Slow cool (1°C/min) to room temperature to prevent film cracking.
-
Protocol C: Metallization & Characterization
Architecture: Top-Contact, Bottom-Gate (TCBG) is recommended for research to minimize contact resistance.
-
Electrode Deposition:
-
Evaporate Gold (Au) source/drain electrodes (40–50 nm) through a shadow mask at high vacuum (
Torr). -
Deposition rate: 0.5 Å/s (slow rate prevents thermal damage to the organic layer).
-
-
Electrical Testing:
-
Perform measurements in dark, inert atmosphere (
). -
Sweep
from +10V to -60V (for p-type) while holding at -60V (Saturation regime). -
Extraction: Calculate mobility (
) from the slope of vs .
-
Workflow Visualization
Figure 2: Step-by-step fabrication protocol ensuring interface integrity and film crystallinity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Mobility (< | Poor crystallization or surface traps. | Increase annealing temp by 10°C; Re-check OTS contact angle. |
| High Hysteresis | Interface trap states (OH groups). | Extend SAM deposition time; Ensure anhydrous solvents. |
| High Off-Current | Doping by oxygen/moisture. | Perform all measurements in |
| Film Dewetting | Surface energy mismatch. | UV-Ozone treat the OTS layer briefly (1-2s) to tune wettability before spinning. |
References
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 2021. [Link]
-
Oligofuran-containing molecules for organic electronics. Journal of Materials Chemistry C, 2013. [Link]
-
High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Chemical Reviews, 2011. [Link]
-
Single and dual-gate organic field-effect transistors based on diketopyrrolopyrrole-diethienothiophene polymers. Griffith Research Online, 2021. [Link]
Sources
Accelerated One-Pot Synthesis of Functionalized Benzofurans
Application Note | AN-2026-BF
Executive Summary
The benzofuran scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., egonol, ailanthoidol) and pharmaceuticals (e.g., Amiodarone, Dronedarone).[1] Traditional multi-step synthesis involves the isolation of intermediates, leading to yield erosion and increased solvent waste.
This Application Note details two distinct, high-efficiency one-pot protocols for synthesizing functionalized benzofurans. We contrast the industry-standard Pd/Cu-catalyzed tandem Sonogashira cyclization (for 2-substituted benzofurans) with an advanced Rh(III)-catalyzed C-H activation (for 2,3-disubstituted benzofurans). These protocols are designed for medicinal chemists requiring rapid, scalable access to diverse libraries with high functional group tolerance.
Strategic Methodology Selection
Before selecting a protocol, researchers must evaluate the substitution pattern required for the target molecule.
| Feature | Protocol A: Tandem Sonogashira-Cyclization | Protocol B: Rh(III) C-H Activation |
| Primary Target | 2-Substituted Benzofurans | 2,3-Disubstituted Benzofurans |
| Key Mechanism | Cross-coupling followed by intramolecular nucleophilic attack. | Directing-group assisted C-H bond cleavage and annulation. |
| Precursors | o-Halophenols + Terminal Alkynes | Phenols (with directing group) + Internal Alkynes |
| Atom Economy | Moderate (Halide waste generated). | High (Often redox-neutral or water byproduct). |
| Cost Profile | Low (Pd/Cu salts are commoditized). | High (Rh catalysts and Cp* ligands are costly). |
| Scalability | Excellent (Kilogram scale validated). | Moderate (Milligram to Gram scale). |
Protocol A: Pd/Cu-Catalyzed Tandem Sonogashira-Cyclization
Target: Rapid synthesis of 2-aryl/alkyl benzofurans.
Mechanistic Rationale
This reaction proceeds via a dual catalytic cycle. The Palladium(0) species facilitates the cross-coupling of the aryl halide with the alkyne (activated by Copper(I)). The subsequent cyclization is driven by the intramolecular attack of the phenolic oxygen onto the activated triple bond.
Critical Control Point: The phenolic hydroxyl group acts as a nucleophile. Unlike standard Sonogashira couplings where protection is common, here the free -OH is essential for the in situ cyclization.
Mechanistic Pathway (DOT Visualization)
Figure 1: The cascade sequence involves intermolecular C-C coupling followed by intramolecular C-O bond formation.
Experimental Protocol
Reagents:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et3N) (3.0 equiv) in DMF (0.2 M concentration)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Why: Oxygen promotes homocoupling of alkynes (Glaser coupling), reducing yield.
-
-
Reagent Loading: Add o-iodophenol (1.0 mmol), PdCl2(PPh3)2 (14 mg), and CuI (1.9 mg) to the tube.
-
Solvent Addition: Add anhydrous DMF (5 mL) and Et3N (0.42 mL).
-
Degassing: Perform three freeze-pump-thaw cycles OR bubble Argon through the solution for 15 minutes.
-
Validation: Solution should be clear to slightly yellow. Darkening usually indicates oxidation.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat to 80 °C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting phenol (usually lower Rf due to -OH) and appearance of a highly fluorescent spot (benzofuran) indicates progress.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove amine salts) followed by brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).
Protocol B: Rh(III)-Catalyzed C-H Activation
Target: Access to sterically congested 2,3-disubstituted benzofurans.
Mechanistic Rationale
This advanced protocol utilizes the "internal oxidant" strategy.[2] An N-phenoxyacetamide substrate contains a directing group (DG) that guides the Rh(III) catalyst to activate the ortho C-H bond. Following alkyne insertion, the N-O bond acts as an internal oxidant, facilitating reductive elimination without external oxidants (like Cu(OAc)2), resulting in high atom economy.
Workflow Visualization (DOT)
Figure 2: Redox-neutral C-H activation pathway utilizing the N-O bond as an internal oxidant.
Experimental Protocol
Reagents:
-
N-Phenoxyacetamide derivative (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)
-
Additive: CsOAc (30 mol%) - Crucial for C-H activation assistance.
-
Solvent: MeOH or TFE (2,2,2-Trifluoroethanol) (0.1 M)
Step-by-Step Workflow:
-
Setup: Use a pressure-rated screw-cap vial (10 mL).
-
Loading: Weigh N-phenoxyacetamide (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl2]2 (3.1 mg), and CsOAc (11.5 mg) into the vial.
-
Note: This reaction is generally less sensitive to air than Pd(0) chemistry, but an inert atmosphere is recommended for reproducibility.
-
-
Solvent: Add MeOH (2 mL).
-
Reaction: Seal the vial and heat to 60 °C for 16 hours.
-
Observation: The reaction mixture typically remains homogeneous. Precipitation may occur if the product is highly crystalline.
-
-
Validation: Check LCMS for the mass of the benzofuran product. The cleavage of the acetamide moiety results in a significant mass shift.
-
Purification: Evaporate solvent directly. Purify via preparative TLC or column chromatography.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, use these checkpoints to validate the reaction before workup.
| Issue | Indicator | Root Cause | Corrective Action |
| Protocol A: Low Yield | Glaser Coupling | Blue/Green color in reaction (Cu(II) formation). | Oxygen leak. Repeat degassing rigorously. |
| Protocol A: Incomplete Cyclization | Intermediate observed | TLC shows spot just below product. | Increase temp to 90°C or add more base (Et3N). |
| Protocol B: No Reaction | Starting Material Intact | Catalyst poisoning or steric hindrance. | Switch solvent to TFE (enhances C-H activation); increase catalyst to 5 mol%. |
| Protocol B: Regio-isomers | Multiple Spots | Unsymmetric internal alkyne. | Use symmetric alkynes or alkynes with high electronic bias (e.g., ester vs. alkyl). |
References
-
Pd/Cu Sonogashira Overview
- One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cycliz
-
Source:
-
Sonogashira Cascade Protocol
- A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by C
-
Source:
-
Rh(III)
- Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit.
-
Source:
-
Microwave/Green Alternatives
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
-
Source:
Disclaimer: These protocols involve the use of transition metals and organic solvents. All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for all reagents prior to use.
Sources
Application Note: 4-Bromodibenzofuran in High-Efficiency OLED Material Synthesis
Executive Summary: The "Position 4" Advantage
In the molecular design of Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, managing triplet energy (
4-Bromodibenzofuran is not merely a halogenated intermediate; it is a strategic gateway to high-
This guide details the synthetic protocols for leveraging this precursor, focusing on C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) cross-coupling reactions, optimized for sterically hindered substrates.
Material Profile & Properties[2][3][4][5][6][7][8][9][10]
Before initiating synthesis, verify the physicochemical profile of the precursor to ensure batch consistency.
| Property | Specification | Relevance to OLED Synthesis |
| Chemical Name | 4-Bromodibenzo[b,d]furan | Core scaffold |
| CAS Number | 89827-45-2 | Identification |
| Molecular Weight | 247.09 g/mol | Stoichiometry calculations |
| Appearance | White to off-white crystalline solid | Color indicates oxidation/impurities |
| Purity Requirement | >99.5% (HPLC), >99.9% (Sublimed) | Halogen impurities quench excitons |
| Triplet Energy ( | ~3.1 eV (Core) | Critical for host performance |
| Solubility | Soluble in Toluene, THF, | Compatible with standard coupling solvents |
Strategic Synthetic Workflows
The following flow diagram illustrates the divergent pathways for 4-bromodibenzofuran, leading to either Hole Transport Materials (HTM) or Host Materials.
Figure 1: Divergent synthetic pathways utilizing 4-bromodibenzofuran. Pathway B is preferred for synthesizing high-
Detailed Experimental Protocols
Protocol A: Synthesis of High- Host (C-N Coupling)
Target: Synthesis of 4-(9-carbazolyl)dibenzofuran (4-CzDBF).
Mechanism: Buchwald-Hartwig Amination.[1][2][3]
Challenge: The 4-position is sterically hindered. Standard ligands (e.g.,
Reagents & Stoichiometry[4]
-
Precursor: 4-Bromodibenzofuran (1.0 eq, 10 mmol, 2.47 g)
-
Nucleophile: 9H-Carbazole (1.1 eq, 11 mmol, 1.84 g)
-
Catalyst:
(2 mol%, 0.2 mmol, 183 mg) -
Ligand:
(HBF4 salt) (8 mol%) OR XPhos (4 mol%) -
Base: Sodium tert-butoxide (
) (1.5 eq, 15 mmol, 1.44 g) -
Solvent: Anhydrous Xylene or Toluene (50 mL, 0.2 M)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Nitrogen 3 times.
-
Reagent Loading: Under positive inert gas flow, add 4-bromodibenzofuran, carbazole,
, and the Pd catalyst precursor ( ).-
Expert Note: Add the phosphine ligand last or as a solution to prevent oxidation before complexation.
-
-
Solvent Addition: Syringe in anhydrous Xylene (degassed).
-
Reaction: Heat the mixture to reflux (
for Xylene) for 12–24 hours.-
Monitoring: Monitor via TLC (Hexane:DCM 4:1). The starting bromide spot (
) should disappear.
-
-
Work-up: Cool to room temperature. Filter through a celite pad to remove palladium black and inorganic salts. Wash the pad with DCM.
-
Purification:
-
Concentrate the filtrate under reduced pressure.[5]
-
Recrystallize from Toluene/Ethanol to obtain crude crystals.
-
Critical Step: Sublimation purification is mandatory for device-grade materials to remove trace halogens (which act as exciton traps).
-
Protocol B: Core Extension (C-C Coupling)
Target: Synthesis of 4-phenyl-dibenzofuran derivatives. Mechanism: Suzuki-Miyaura Cross-Coupling.[6][7]
Reagents
-
Precursor: 4-Bromodibenzofuran (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution, 3 eq) -
Solvent: Toluene/Ethanol/Water (4:1:1 ratio)
Methodology
-
Degassing: The biphasic solvent system must be vigorously degassed (sparged with Argon for 30 mins) to prevent homocoupling of the boronic acid.
-
Reflux: Mix all reagents and reflux at
for 12 hours. -
Phase Separation: Separate the organic layer, dry over
, and concentrate. -
Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Critical Analysis & Troubleshooting
The "Steric Twist" Mechanism
The success of 4-bromodibenzofuran derivatives in OLEDs relies on the dihedral angle (
Figure 2: Mechanistic flow explaining why 4-substitution preserves high triplet energy.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete oxidative addition due to steric hindrance at C4. | Switch to bulkier, electron-rich ligands (e.g., SPhos , XPhos ). Increase temp to |
| Debromination (H-product) | Ensure anhydrous conditions. Avoid alcohol solvents in Buchwald couplings. Use | |
| Pd Residue in Product | Inefficient work-up. | Use a scavenger resin (e.g., Thio-Silica) or perform multiple recrystallizations. |
| Low Device Efficiency | Halogen impurities. | Verify purity via elemental analysis. Bromine content must be <10 ppm. |
Safety & Handling
-
Hazard: 4-Bromodibenzofuran is an organobromine; potential skin/eye irritant.
-
Catalysts: Palladium catalysts can be sensitizers. Handle in a fume hood.
-
Waste: Dispose of palladium-contaminated waste in designated heavy metal containers.
References
-
Cho, N. H., et al. (2020).[8] "Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance." New Journal of Chemistry. Available at: [Link]
-
Im, Y., et al. (2017). "Molecular design of modifying 4-position of dibenzofuran for high temperature stability and high efficiency." Chemistry – A European Journal.[8] Available at: [Link]
-
Li, H., et al. (2023).[9][10] "Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials." Journal of Materials Chemistry C. Available at: [Link]
-
Abe, S., et al. (2022). "Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances." Molecular Systems Design & Engineering. Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Dibenzofuran Regioselectivity & Synthesis
Current Status: Operational 🟢 Ticket Queue: High Priority (Regiocontrol Issues) Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Dibenzofuran Synthesis Support Hub
You are likely here because the dibenzofuran scaffold—a cornerstone in organic semiconductors (OLEDs) and bioactive natural products—is resisting your attempts at controlled functionalization. The tricyclic furan core is notoriously deceptive: it appears symmetric and stable, yet it suffers from isomer scrambling during cyclization and poor site-selectivity during late-stage functionalization (LSF).
This guide bypasses standard textbook descriptions. Instead, we treat your synthesis as a system to be debugged. Below are the three most common "Error Codes" users encounter, along with mechanistic patches and validated protocols.
Module 1: Troubleshooting Ring Closure (De Novo Synthesis)
Issue: “My Pd-catalyzed oxidative cyclization (biaryl ether
Root Cause Analysis
The formation of the C–C bond via intramolecular C–H activation (the "Fagnou" or "Glorius" type conditions) relies on a delicate Concerted Metalation-Deprotonation (CMD) mechanism. Two critical failures occur here:
-
Proton Shuttle Failure: The C–H activation step requires a carboxylate ligand (usually pivalate) to act as a base. If your system lacks a proton shuttle, the energy barrier is too high.
-
Reductive Elimination Bottleneck: Contrary to popular belief, C–H activation is not always the rate-determining step (RDS). In oxidative cyclizations, the re-oxidation of Pd(0) to Pd(II) or the final reductive elimination can be the bottleneck.
The Mechanistic Patch (CMD Pathway)
The diagram below illustrates the critical role of the pivalate ligand. Ensure your reaction explicitly includes Pivalic Acid (PivOH) or a pivalate source.
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note that Pivalic Acid is not just a solvent; it is a catalytic ligand essential for lowering the C-H activation barrier.
Validated Protocol: Pd-Catalyzed Oxidative Cyclization
Use this when constructing the ring from diphenyl ethers.
| Component | Standard Loading | Function/Notes |
| Substrate | 1.0 equiv | Biaryl ether (ortho-unsubstituted). |
| Catalyst | Pd(OAc)₂ (10 mol%) | Do not use Pd(PPh₃)₄. Pd(II) is required.[1] |
| Oxidant | Ag₂CO₃ (2-3 equiv) | Silver salts often outperform Cu(OAc)₂ in preventing "black Pd" precipitation. |
| Additive | PivOH (0.5 - 2.0 equiv) | CRITICAL. Acts as the proton shuttle. |
| Solvent | Toluene or Xylene | Polar solvents (DMF/DMSO) often coordinate too strongly, inhibiting the CMD step. |
| Temp | 110–130 °C | High temp required for the endothermic C-H cleavage. |
Troubleshooting Checklist:
Module 2: Late-Stage Functionalization (Regioselectivity)
Issue: “I need to functionalize C4 (next to Oxygen) for a drug target, but my reaction hits C2 or C3.”
The Selectivity Logic Gate
Dibenzofuran has distinct electronic zones.
-
C4/C6 (Inner): Acidic protons (due to Oxygen's inductive effect), but sterically crowded.
-
C2/C8 (Outer): Electron-rich (para to the biphenyl linkage), prone to electrophilic attack.
-
C3/C7: Sterically accessible, often targeted by Ir-catalyzed borylation controlled by sterics.
Use the decision tree below to select the correct reagent for your target site.
Figure 2: Decision matrix for site-selective functionalization. Note that C4 functionalization requires overcoming steric repulsion via kinetic acidity (Lithiation) or specific directing groups.
Protocol: C4-Selective Borylation (Advanced)
Standard Ir-borylation usually hits C3. To force C4 selectivity, you must use a specialized strategy involving silyldimesitylborane which leverages a specific Ir-Si intermediate that prefers the electron-rich/acidic C4 site despite sterics.
-
Precursor: Unsubstituted Dibenzofuran.
-
Catalyst: [Ir(cod)(OMe)]₂ (1.5 mol%) + IMes (NHC ligand) (3 mol%).
-
Reagent: Ph₂MeSi-BMes₂ (Silyldimesitylborane).[2]
-
Condition: Hexane/THF, 80°C.
-
Outcome: High selectivity for C4 due to the interaction between the silyl group and the ring oxygen.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why do I get mixtures of C4 and C3 borylation when using standard [Ir(cod)(OMe)]₂/dtbpy? A: Standard Iridium catalysis is governed by steric hindrance. C4 is sterically crowded by the lone pairs of the oxygen atom. C3 is the most accessible "corner" of the molecule. To hit C4, you must switch to Lithiation (n-BuLi) which is driven by the acidity of the C4 proton (Ortho-Lithiation effect), not sterics.
Q2: Can I use radical chemistry to close the ring? A: Yes. If Pd-catalysis fails due to halogen incompatibility, consider Co(II)-metalloradical catalysis . This proceeds via a radical pathway and tolerates sensitive functional groups that might poison a Palladium catalyst. However, regiocontrol is harder to predict without a directing group.
Q3: My directing group (DG) on the phenyl ring isn't directing the Pd to the right spot. A: In biaryl ether cyclizations, the "electronic bias" of the ether oxygen is very strong. It naturally directs Pd to the ortho position relative to itself. If your DG is trying to direct Pd meta to the ether linkage, the ether oxygen will win. You must place your DG such that it reinforces the natural preference of the ether oxygen.
References
-
Li, B.-J., et al. "Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization." Journal of the American Chemical Society, 2011.
-
Shishido, R., et al. "Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane."[2] Chemistry - A European Journal, 2019.
-
Tsuchikama, K., et al. "Iridium-catalyzed selective synthesis of 4-substituted benzofurans and indoles via directed cyclodehydration."[3] Advanced Synthesis & Catalysis, 2009.[3]
-
Hwang, H., et al. "Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer." Organic Letters, 2022.
-
Gandeepan, P., et al. "Site-selective C–H functionalization to access the arene backbone of indoles and quinolines." Chemical Society Reviews, 2021.
Sources
Overcoming low solubility of furan-based organic semiconductors
Technical Support Center: High-Performance Furan-Based Organic Semiconductors
Subject: Troubleshooting Solubility & Processability Protocols Ticket ID: FUR-SOL-001 Assigned Specialist: Senior Application Scientist, Materials Division
Overview: The Furan Paradox
Welcome to the technical support hub. You are likely here because your furan-based polymer (e.g., PDPP-F, PBDF) is exhibiting excellent electronic promise but failing in solution processing.
The Core Issue: Furan-based organic semiconductors (OSCs) offer tighter
This guide provides self-validating protocols to overcome these solubility limits without compromising electronic performance.
Module 1: Molecular Design & Synthesis (Root Cause Analysis)
Q: My polymer precipitates immediately after synthesis purification. How do I modify the structure without killing mobility?
A: You are facing the "Alkyl Insulator" trade-off.[1] You must engineer entropy.
The most effective way to solubilize a rigid furan backbone is Side-Chain Engineering . Unlike thiophene, furan's lower steric hindrance allows for planar backbones even with bulkier side chains, but you must choose the geometry of the chain carefully.
Protocol: The Branching Point Shift
If linear alkyl chains (e.g.,
-
Switch to Branched Chains: Move to 2-ethylhexyl (2-EH) or 2-octyldodecyl (2-OD) chains. The branch point creates steric bulk that disrupts inter-chain aggregation in solution.
-
The "Spacer" Strategy: Do not attach the branch point directly to the furan ring if
-stacking is critical. Insert a linear or spacer between the ring and the branch point. This allows the backbone to stack (high mobility) while the distant branches solubilize the chain in the solvent shell.
Validation Experiment:
-
Synthesize a small batch (50 mg).
-
Perform Temperature-Dependent UV-Vis Absorption .
-
Success Criteria: A distinct blue-shift (disaggregation) upon heating from 25°C to 80°C indicates that the aggregates are breakable and the material is processable. If the spectrum remains unchanged, the aggregation is irreversible (insoluble).
Module 2: Formulation & Solvent Engineering (The Process)
Q: Chlorobenzene (CB) and Chloroform (CF) are not working. The solution gels within minutes. What is the alternative?
A: You need to match Hansen Solubility Parameters (HSP) and utilize "Green" High-Boiling Solvents.
Standard chlorinated solvents often evaporate too quickly, freezing the polymer in a kinetically trapped, aggregated state. You need solvents with higher boiling points (BP) and specific dispersive (
Recommended Solvent Systems:
| Solvent Class | Solvent Name | BP (°C) | Role / Mechanism |
| Primary (Green) | 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-derived alternative to THF; excellent for furanics due to structural similarity. |
| Primary (High-BP) | o-Dichlorobenzene (o-DCB) | 180 | Standard high-T processing solvent; prevents rapid gelation. |
| Additive | 1,8-Diiodooctane (DIO) | 168 | Plasticizer: Selectively dissolves the side chains, preventing early aggregation during drying. |
| Additive | 1-Chloronaphthalene (CN) | 260 | Compatibilizer: High aromaticity helps solubilize the conjugated backbone via |
Troubleshooting Workflow:
-
The "Green" Test: Attempt dissolution in 2-MeTHF at 60°C.
-
The Binary Blend: If (1) fails, use o-DCB with 3% (v/v) DIO. The DIO acts as a "solvent chaperone," keeping the polymer chains separated until the very end of the film formation process.
Module 3: Deposition & Morphology Control (The Result)
Q: I can dissolve the polymer, but spin-coating yields rough, opaque films. How do I fix this?
A: You are seeing "Thermally Induced Aggregation" during cooling. You must implement Hot Casting.
Furan polymers often have a Gel Transition Temperature (
Protocol: Hot Spin-Coating (The "Hot-on-Hot" Method)
-
Pre-heat Solution: Stir the polymer solution at
(or below solvent BP) for 1 hour. Do not filter cold. Filter through a pre-heated 0.45 PTFE filter. -
Pre-heat Substrate: Place your glass/Si substrate on a hotplate at the same temperature as the solution for 2 minutes.
-
Transfer & Spin: Quickly transfer the substrate to the chuck and dispense the hot solution. Spin immediately.
-
Why: This ensures the solvent evaporation drives the film formation before the solution cools down to
.
-
Visualizing the Logic:
Figure 1: Decision matrix for troubleshooting solubility issues in furan-based organic semiconductors. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Module 4: Advanced Mechanism Visualization
Understanding why your modification works is crucial for publication and patenting. The diagram below illustrates the steric impact of side-chain choices on the furan backbone.
Figure 2: Mechanistic comparison of linear vs. branched side chains. Branched chains introduce necessary steric bulk to permit solvent intercalation.
References
-
Role of Solvent Additives: Zheng, Z., et al. "Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells."[2] Journal of Materials Chemistry A, 2021.
-
Green Solvent Processing: "The Hansen solubility approach towards green solvent processing." Journal of Materials Chemistry C, 2024.
-
Side-Chain Engineering: "Side-chain tunability of furan-containing low-band-gap polymers provides control of structural order in efficient solar cells." Journal of the American Chemical Society, 2012.
-
Hot Spin Coating: "Spin Coating: Complete Guide to Theory and Techniques." Ossila Technical Guides.
-
Furan vs Thiophene Solubility: "Recent Advances of Furan and Its Derivatives Based Semiconductor Materials." ResearchGate, 2025.[3]
Sources
- 1. Side-chain tunability of furan-containing low-band-gap polymers provides control of structural order in efficient solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Advanced Thermal Stability Engineering for Dibenzofuran Host Materials
Technical Support Center | Materials Science Division
Executive Summary
Dibenzofuran (DBF) derivatives are ubiquitous in organic electronics due to their high triplet energy (
This guide provides actionable troubleshooting workflows to enhance the thermal robustness of DBF hosts. We move beyond basic synthesis to address the causality between molecular architecture, purity, and device lifetime .
Module 1: Molecular Design & Architecture
Problem: The host material crystallizes in the thin film state, leading to phase separation and device shorting.
Root Cause: The DBF core is planar. Without steric bulk, planar molecules pack too efficiently, leading to low
Strategic Solutions
To elevate
-
Spiro-Linkage Integration:
-
Mechanism: Introducing a spiro-bifluorene (SBF) moiety orthogonal to the DBF core creates a "cruciform" structure. This steric bulk prevents
- stacking, significantly raising (often >120°C). -
Protocol: Synthesize DBFSF4 (Dibenzofuran-Spirobifluorene hybrid). The orthogonal configuration maintains high
because the conjugation is broken at the spiro center.
-
-
Carbazole-Dibenzofuran (Cz-DBF) Hybrids:
-
Mechanism: Carbazole adds hole-transport capability and rigidity. The position of the linkage is critical.
-
Regioisomer Effect: Connecting the carbazole at the C-2 position of DBF (26CzDBF) generally yields higher thermal stability than the C-4 position due to better delocalization and structural symmetry, which stabilizes the amorphous state.
-
Visualizing the Design Logic
The following diagram illustrates the decision matrix for selecting a DBF derivative based on thermal requirements.
Caption: Decision tree for molecular modification. Low
Module 2: Purification & Impurity Management
Problem: Device voltage rises rapidly, or lifetime is shorter than predicted by TGA data. Root Cause: Trace impurities (halogens, catalyst residues) act as charge traps and nucleation sites for crystallization. Recrystallization alone is insufficient for OLED-grade materials.
The "Triple Sublimation" Standard
Thermal stability in a device context is not just about the molecule's intrinsic
Step-by-Step Sublimation Protocol:
-
Pre-Purification: Perform column chromatography followed by recrystallization (solvent: Toluene/Ethanol mix) to reach >99% HPLC purity.
-
Vacuum Setup: Load material into a quartz boat. System pressure must be
Torr . -
Thermal Gradient:
-
Zone 1 (Source): Heat to
(sublimation point, usually 20-30°C below ). -
Zone 2 (Product): Maintain at ~80% of
. -
Zone 3 (Impurities): Cool zone for volatile contaminants.
-
-
Cycle: Repeat 2-3 times. "Triple-sublimed" materials show significantly reduced trap density.
Module 3: Troubleshooting FAQs
Q1: My DBF host film turns cloudy after 24 hours of operation. Why?
-
Diagnosis: This is Cold Crystallization . The heat generated by the device (Joule heating) has exceeded the material's
, causing the amorphous film to rearrange into a crystalline state. -
Immediate Fix: Check the
using Differential Scanning Calorimetry (DSC). If , the material is unsuitable for high-brightness applications. -
Long-term Fix: Switch to an asymmetric derivative (e.g., 2-substituted DBF instead of 4-substituted). Asymmetry increases entropy, making crystallization thermodynamically unfavorable.
Q2: TGA shows a high decomposition temperature (
-
Diagnosis: You are likely seeing Catalytic Decomposition . Residual Palladium (Pd) or Copper (Cu) from the coupling reaction (Suzuki/Buchwald) is catalyzing bond breaking at high heat.
-
Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Pd content must be
. -
Solution: Wash the crude product with an aqueous solution of sodium diethyldithiocarbamate (a metal scavenger) before sublimation.
Q3: How does the "Regioisomer Effect" impact thermal stability in Carbazole-DBF hosts?
-
Insight: The linkage position defines the conjugation length and steric environment.
-
4-position linkage: Often results in lower
due to steric crowding that twists the molecule too much, reducing intermolecular interactions that stabilize the glass. -
2-position linkage: Provides a balance of planarity and twist, typically yielding the highest
and best morphological stability.
-
Comparative Data: Thermal Properties of DBF Derivatives
The following table highlights how structural modifications impact thermal parameters.
| Material Class | Example Compound | Stability Mechanism | ||
| Simple DBF | CBP analogs | 60 - 80 | ~350 | Poor. Prone to crystallization due to planarity. |
| Spiro-Hybrid | DBFSF4 | 124 | 438 | Excellent. Spiro-bulk locks molecular conformation. |
| Cz-DBF (C4) | 46CzDBF | 113 | 412 | Moderate. Steric twisting limits packing. |
| Cz-DBF (C2) | 26CzDBF | 133 | 456 | Superior. Optimal conjugation and rigidity. |
| Oligomer | tDBF | >140 | >480 | High. Increased molecular weight raises |
Note:
Experimental Workflow: Thermal Validation
Before device integration, every new DBF host batch must undergo this validation loop.
Caption: Mandatory validation workflow for high-stability host materials. Step 5 is the critical " go/no-go " gate.
References
-
Regioisomer Effects of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Source: MDPI (2021). Detailed analysis of how 2- vs 4-position substitution affects Tg and Td.
-
Improvement in Dibenzofuran-Based Hole Transport Materials. Source: MDPI (2024). Discusses oligomerization strategies (mDBF, tDBF) to enhance thermal properties.
-
High-Purity Sublimed Materials for Organic Electronic Devices. Source: Sigma-Aldrich Technical Notes. Establishes the correlation between sublimation cycles, purity, and device lifetime.
-
Dependence of Organic Interlayer Diffusion on Glass-Transition Temperature. Source: ResearchGate.[1] Explains the mechanism of layer interdiffusion and failure when operating temps approach Tg.
-
Step-by-Step Guide for Harnessing OLEDs by Solution Processed Device Fabrication. Source: JoVE (2025).[2][3] Provides protocols for purification and thermal evaporation setups.
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cyclization
Current Status: Online 🟢 | Tier: Level 3 (Advanced Application Support)
Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a technical breakdown designed to troubleshoot and optimize your intramolecular palladium-catalyzed cross-coupling reactions. We move beyond basic "recipe following" to address the mechanistic bottlenecks—specifically catalyst deactivation, competitive
Part 1: Diagnostic Hub (Triage)
Symptom 1: "My reaction turns black and stalls at 40-50% conversion."
Diagnosis: Catalyst Aggregation (Pd Black Formation). Your active monomeric Pd(0) species is collapsing into catalytically inactive bulk metal. This is often due to "ligand starvation" or insufficient stabilization of the Pd(0) intermediate post-reductive elimination.
The Fix:
-
Increase Ligand:Metal Ratio: If using monodentate phosphines (e.g., PPh
), move from 2:1 to 4:1. For bidentate ligands, ensure a strict 1.1:1 ratio relative to Pd to prevent open coordination sites. -
Add a Stabilizer: Introduce tetrabutylammonium bromide (TBAB) or tetraethylammonium chloride (TEAC) (1.0 equiv). The halide ions stabilize the anionic
species, preventing aggregation. -
Switch to "Throw-Away" Ligands: Use dibenzylideneacetone (dba) sources carefully. While stable, excess dba can inhibit oxidative addition. Consider
with a high-activity ligand like XPhos or SPhos to outcompete dba binding.
Symptom 2: "I see the reduced starting material (hydrodehalogenation) instead of the cyclized product."
Diagnosis: Slow Oxidative Addition or Solvent Hydrogen Abstraction. The catalyst is struggling to insert into the C-X bond, or the intermediate is reacting with the solvent/base protons.
The Fix:
-
Solvent Switch: If using DMF or DMA, switch to Toluene or 1,4-Dioxane . Amide solvents can serve as hydride sources at high temperatures.
-
Base Optimization: Switch from inorganic bases (K
CO ) to Cs CO (higher solubility in organics) or organic bases like DABCO to alter the deprotonation pathway.
Symptom 3: "I'm getting the alkene isomer (Heck product) instead of the saturated ring."
Diagnosis: Uncontrolled
The Fix:
-
Silver Salts: Add Ag
CO or AgOTf . Silver sequesters halides, creating a cationic Pd center that is less prone to -hydride elimination and more reactive toward reductive elimination. -
Rigid Ligands: Use Bidentate Ligands with Large Bite Angles (e.g., Xantphos, DPEphos). These enforce a geometry that favors reductive elimination over
-elimination.
Part 2: Deep Dive Modules
Module A: The Kinetic Bottleneck (Reductive Elimination)
In cyclization, particularly forming medium-sized rings (7-8 membered), the entropic cost is high. If reductive elimination is slow, the catalyst rests in an off-cycle state, vulnerable to decomposition.
Visualizing the Failure Points:
Figure 1: The Palladium Catalytic Cycle highlighting critical failure nodes where efficiency is lost.[1]
Module B: Ligand Selection Matrix
The choice of ligand dictates the steric environment around the metal center. For cyclization, you need a ligand that is bulky enough to force the product off the metal (reductive elimination) but flexible enough to allow the initial oxidative addition.
| Cyclization Type | Recommended Ligand Class | Specific Ligand | Mechanism of Action |
| C-N Bond (Amination) | Biaryl Phosphines | BrettPhos / RuPhos | Bulky substituents shield the metal, preventing aggregation and accelerating C-N reductive elimination [1]. |
| C-C Bond (Heck/Suzuki) | Bulky Electron-Rich | P( | High electron density facilitates oxidative addition of deactivated aryl chlorides; bulk promotes final release. |
| 5-exo-trig (Small Ring) | Bidentate (Small Bite Angle) | dppe / dppp | Tighter bite angle stabilizes the square planar intermediate, favoring the geometric constraints of small rings. |
| Medium Ring (7+ member) | Bidentate (Large Bite Angle) | Xantphos | Large bite angle (~111°) forces the P-Pd-P angle open, squeezing the R-Pd-R' angle to accelerate reductive elimination [2]. |
Part 3: Experimental Protocols
Standard Operating Procedure: Optimized Intramolecular C-N Cyclization
Target: Synthesis of Indolines/Tetrahydroquinolines via Buchwald-Hartwig Cyclization.
Rationale: This protocol uses a Pre-catalyst Scaffold . Generating Pd(0) in situ from Pd(OAc)
Materials:
-
Substrate: 1.0 mmol (2-bromophenethyl)amine derivative.
-
Catalyst: XPhos Pd G4 (2 mol%) - Air stable, ensures 1:1 L:Pd ratio.
-
Base: NaO
Bu (1.4 equiv) - Strong base required for N-H deprotonation. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow:
-
Inerting: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Charge: Add the substrate (1.0 mmol), NaO
Bu (135 mg, 1.4 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).-
Tech Note: Do not mix the catalyst and base for long periods before adding solvent; base-mediated decomposition can occur.
-
-
Solvent Addition: Add 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Tech Note: Concentration matters. Too dilute (<0.1 M) slows the intermolecular steps; too concentrated (>0.5 M) can lead to precipitation of the base.
-
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Critical: Oxygen is the enemy of phosphine ligands. Oxidation to phosphine oxides kills the catalytic cycle.
-
-
Reaction: Seal the vial and heat to 100 °C for 2-4 hours.
-
Monitoring: Check LCMS at 1 hour. If Pd black appears, add 10 mol% free XPhos ligand to resuspend the species.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues and inorganic salts. Concentrate and purify.
Troubleshooting Flowchart
Figure 2: Decision Matrix for diagnosing reaction failures based on visual and LCMS evidence.
References
-
RuPhos-Mediated C-N Bond Formation
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Intramolecular C-N Bond Formation: A Versatile Route to Indolines and Tetrahydroquinolines. Organic Letters.
-
-
Bite Angle Effects (Xantphos)
-
van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews.
-
-
Mechanism of Pd-Catalyzed Cyclization
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
-
-
Preventing Catalyst Deactivation
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection. Chemical Reviews.
-
Sources
Reducing structural defects in the synthesis of conjugated polymers
Technical Support Center: Structural Integrity in Conjugated Polymer Synthesis
Current Status: Online Agent: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket ID: CP-SYNTH-001
Introduction: The Hidden Cost of Defects
Welcome to the technical support hub. You are likely here because your conjugated polymer (CP) isn't performing as expected in device applications. Maybe the charge carrier mobility is an order of magnitude too low, or the batch-to-batch variability is ruining your OFET data.
The Reality: In conjugated polymers, structural defects are not just impurities; they are "traps." A single homocoupling defect or a backbone kink can break conjugation length, acting as a deep trap for charge carriers. This guide moves beyond standard textbook procedures to address the specific, mechanistic failures that occur in Stille, Suzuki, and Direct Arylation polymerizations.
Module 1: The Engine Room – Polymerization Mechanics
Issue 1: "My Stille coupling yielded high molecular weight, but the absorption spectrum is blue-shifted. Why?"
Diagnosis: You likely have Homocoupling Defects .[1][2] In Stille polycondensation, the ideal alternating structure (A-B-A-B) is compromised when two identical monomers react (A-A or B-B). This breaks the donor-acceptor sequence, reducing the effective conjugation length and causing a blue shift in absorption.
The Mechanism: Homocoupling often arises from "Ligand Scrambling" or oxidative homocoupling of the stannane monomer. If the Pd(II) catalyst is not reduced to Pd(0) quickly enough in situ, or if oxygen leaks in, the stannane can dimerize.
Troubleshooting Protocol:
-
Catalyst Activation: Do not rely on the monomer to reduce Pd(II) to Pd(0). Pre-activate your catalyst or use a Pd(0) source like
. -
Ligand Selection: Switch to bulky phosphine ligands like
or . These bulky ligands facilitate reductive elimination of the cross-coupled product and sterically hinder the formation of homocoupled byproducts [1]. -
The "No-Go" Zone: Avoid prolonged heating after the viscosity spikes. Extended reaction times when monomer concentration is low favor side reactions (homocoupling) over chain propagation.
Visualizing the Failure Mode:
Caption: Figure 1. Competition between the productive Stille catalytic cycle (Blue) and the homocoupling defect pathway (Red) driven by ligand scrambling.
Issue 2: "My Direct Arylation Polymerization (DArP) product is insoluble and likely cross-linked."
Diagnosis:
The Fix: Selectivity Tuning
-
Solvent Switch: Move from polar solvents (DMAc, DMF) to non-polar solvents (Toluene, Xylene). Polar solvents lower the energy barrier for C-H activation at undesired sites.
-
Additives: Add a carboxylic acid like Pivalic Acid (PivOH) (30 mol%). It acts as a "proton shuttle," specifically lowering the energy barrier for the desired
-C-H activation via a Concerted Metalation-Deprotonation (CMD) mechanism [2]. -
Temperature Control: Lower the reaction temperature. Selectivity decreases exponentially with heat. Run at the lowest temperature that sustains polymerization (often 80-90°C instead of 120°C).
Module 2: Regioregularity in P3HT
FAQ: "How do I ensure >98% Head-to-Tail (HT) coupling in Poly(3-hexylthiophene)?"
Answer: Regioregularity is dictated by the catalyst's ability to "walk" along the chain without dissociating (living character).
The GRIM Method Protocol (Optimized):
-
Stoichiometry is God: The ratio of Grignard reagent to monomer must be exactly 1:1 . Excess Grignard leads to chain termination; insufficient Grignard leaves unreacted monomer.
-
Catalyst: Use
. The "dppp" ligand bite angle is critical for the Ring-Walking mechanism. -
Temperature: Perform the Grignard exchange at 0°C or room temperature, but polymerize at reflux . The high temperature is necessary to overcome the barrier for the catalyst to migrate to the next thiophene ring, ensuring HT coupling [3].
| Parameter | Impact on Regioregularity | Recommended Target |
| Catalyst Ligand | Determines "Ring Walking" ability | dppp (1,3-bis(diphenylphosphino)propane) |
| Monomer Conc. | High conc. favors intermolecular transfer (defects) | 0.05 - 0.1 M |
| Temperature | Affects catalyst migration speed | Reflux (THF) |
Module 3: Purification & Catalyst Removal
Issue 3: "My polymer works in the dark but shorts out under bias. Metal residue?"
Diagnosis: Residual Palladium/Nickel . Standard precipitation does not remove catalytic residues efficiently.[5] Pd nanoparticles bind tightly to the sulfur/nitrogen atoms in your polymer backbone.
The "Soxhlet + Scavenger" Protocol: Do not skip steps. This is the industry standard for device-grade purity [4].
-
Precipitation: Pour reaction mixture into methanol. Filter.
-
Soxhlet Extraction (Sequential):
-
Methanol (24h): Removes salts and low-MW oligomers.
-
Acetone (24h): Removes unreacted monomers and catalyst ligands.
-
Hexanes (24h): Removes low-MW polymer fractions (defects).
-
Chloroform/Chlorobenzene: Extracts your target polymer.[6]
-
-
The Scavenger Step (Crucial):
-
Dissolve the extracted polymer in Chloroform.
-
Add a silica-based metal scavenger (e.g., Thiol-functionalized silica) or a chelator like Sodium Diethyldithiocarbamate (DTC).
-
DTC Method: Add aqueous sodium DTC solution to the organic polymer solution. Stir vigorously at 50°C for 2 hours. The Pd-DTC complex is water-soluble or easily filtered.
-
Wash the organic layer with water (3x) to remove the complex.
-
-
Final Precipitation: Precipitate into methanol again.
Purification Workflow:
Caption: Figure 2. Sequential purification workflow to ensure removal of oligomers and catalytic metal residues.
References
-
Precise synthesis of conjugated polymers via reducing homocoupling defects. Chemical Society Reviews.
-
Mechanistic Origin of β-Defect Formation in Thiophene-Based Polymers Prepared by Direct (Hetero)arylation. Macromolecules.
-
Tuning Mechanical and Optoelectrical Properties of Poly(3-hexylthiophene) through Systematic Regioregularity Control. Macromolecules.
-
Removal of Palladium Nanoparticles from Polymer Materials. Macromolecules.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Precise synthesis of conjugated polymers via reducing homocoupling defects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
Improving charge transport properties in dibenzofuran-based devices
Introduction: The Dibenzofuran Challenge
Welcome to the technical support hub. You are likely here because your dibenzofuran-based devices are exhibiting high turn-on voltages, efficiency roll-off, or lower-than-predicted carrier mobilities.
Dibenzofuran (DBF) is a cornerstone moiety in organic electronics, particularly as a host material for phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters due to its high triplet energy (
This guide addresses these anomalies through three technical modules.
Module 1: Material Purity & Trap States
"My mobility values are orders of magnitude lower than literature reported values."
The Diagnosis
In organic semiconductors, chemical impurities act as deep traps. For DBF derivatives synthesized via cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), residual halide intermediates (Br, I) or catalyst ligands (Pd, P) are fatal. A purity of 99% (HPLC) is often insufficient for optoelectronics; 99.99% (sublimed grade) is the baseline.
Troubleshooting Q&A
Q: I see a strong dependence of mobility on the electric field (Poole-Frenkel behavior) even at low fields. Why? A: This indicates a trap-limited transport regime. Impurities are creating energetic disorder.[1]
-
Immediate Action: Perform Vacuum Gradient Sublimation . Recrystallization alone leaves solvent residues that act as trap sites.
-
Verification: Check the "tail" of your Time-of-Flight (TOF) transient. A highly dispersive tail suggests deep trapping.
Q: How do I distinguish between intrinsic low mobility and impurity-driven low mobility? A: Measure the temperature dependence of mobility.
-
Trap-Free: Mobility typically follows an Arrhenius-like dependence but saturates or decreases slightly at very high T (band-like transport, rare in disordered films).
-
Trap-Limited: Strong thermal activation is observed as carriers need thermal energy to escape trap states (
).
Module 2: Thin Film Morphology & Molecular Packing
"My device performance varies significantly between batches or spin speeds."
The Diagnosis
DBF is a planar molecule. Without steric bulk, it tends to aggregate, leading to grain boundaries in solution-processed films or anisotropic transport in vacuum-deposited films.
Troubleshooting Q&A
Q: My films are hazy or show roughness > 5 nm (RMS). A: You are likely experiencing rapid crystallization.
-
Solution (Solution Processing): Use a high-boiling point solvent additive (e.g., 1,8-diiodooctane or chloronaphthalene) to slow down drying kinetics, allowing molecules to order without crashing out.
-
Solution (Vacuum Deposition): Reduce the deposition rate (
). Fast deposition locks in amorphous disorder; slow deposition allows surface diffusion and better -stacking.
Q: How does molecular design impact the DBF transport polarity? A:
-
Hole Transport: End-capping DBF with electron-rich amines (e.g., carbazole, triphenylamine) enhances hole mobility (
) [8]. -
Bipolar Transport: To improve electron mobility (
), introduce electron-deficient moieties like triazine or phosphine oxide (e.g., DBFPO) to the DBF core [3, 5].
Data Summary: Impact of Modification on DBF Mobility
| Material Class | Modification Strategy | Typical | Typical | Application |
| Pure DBF Core | None (Reference) | Host (Poor) | ||
| Amine-Capped | Triphenylamine/Carbazole | HTL / p-Host | ||
| Bipolar Host | Phosphine Oxide / Triazine | PHOLED Host | ||
| Oligomers | Low | Stable HTL |
Data aggregated from [3, 8, 12].
Module 3: Device Physics & Architecture
"I have high efficiency but high roll-off at high brightness."
The Diagnosis
This is a classic signature of Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Quenching (TPQ) , often caused by charge accumulation at interfaces due to poor transport balance.
Troubleshooting Q&A
Q: My SCLC plots do not follow the
-
Check: If
where , you are in the Trap-Filled Limit (TFL) regime. You must fill the traps before you can measure intrinsic mobility. -
Check: If the curve is linear (
) at low voltage, you are measuring background doping or leakage, not injection [11].
Q: How do I fix unbalanced transport in a DBF-hosted OLED? A:
-
Doping: Co-deposit the DBF host with a dedicated transport material (e.g., 20% electron transporter) to form a "mixed host."
-
Blocking Layers: DBF has high
. Ensure your Electron Transport Layer (ETL) also has high to prevent exciton leakage, or use a Hole Blocking Layer (HBL) if holes are shooting through to the cathode [2, 4].
Visualizing the Troubleshooting Workflow
The following logic flow guides you through low-mobility diagnosis.
Figure 1: Decision tree for diagnosing charge transport failures in organic semiconductor devices.
Standard Operating Protocols (SOP)
Protocol A: Space Charge Limited Current (SCLC) Measurement
Used to determine vertical hole/electron mobility in DBF films.
Prerequisites:
-
Hole-Only Device (HOD): ITO / PEDOT:PSS / DBF-Material / Au (High work function matches HOMO).
-
Electron-Only Device (EOD): Al / DBF-Material / LiF / Al (Low work function matches LUMO).
Steps:
-
Fabrication: Deposit the DBF film with varying thicknesses (
). Crucial: Mobility extraction must be thickness-independent to be valid [11]. -
Measurement: Perform a dark J-V sweep from 0V to 10V.
-
Analysis: Plot
vs . Identify the region where slope . -
Calculation: Apply the Mott-Gurney equation:
[2]- : Dielectric constant (assume 3.0 for DBF if unknown).
- : Film thickness (verify with profilometry).
Protocol B: High-Vacuum Gradient Sublimation
Required for removing halide traps from synthesis.
Steps:
-
Load crude DBF powder into the "Source" zone of a quartz tube.
-
Pump down to
. -
Apply temperature gradient:
-
Source Zone:
(typically ). -
Deposition Zone:
. -
Impurity Zone: Cooler end for volatile impurities.
-
-
Run for 24-48 hours. Collect the middle fraction (usually crystalline needles).
References
-
The Role of Dibenzofuran Derivatives in Modern OLED Technology. Vertex AI Search Snippet 1.1.Link
-
Derivative compound treating dibenzofuran as core framework, and its application in OLED. CN102850334A.Link
-
A Dibenzofuran-Based Host Material for Blue Electrophosphorescence. ResearchGate.Link
-
Application of a Dibenzofuran-Based Host with High Triplet Energy. Open Readings.Link
-
Selective decoration of dibenzofuran with multi-donors and a triazine acceptor. Journal of Materials Chemistry C.Link[3]
-
Effect of substitution position of dibenzofuran-terminated robust hole-transporters. Molecular Systems Design & Engineering.Link[3]
-
Dibenzofuran-based Blue Hot Exciton Materials. ResearchGate.Link
-
Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters. Chemistry - A European Journal.Link
-
Influence of Traps and Lorentz Force on Charge Transport. MDPI.Link
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials. ResearchGate.Link
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.Link
-
Improvement in Dibenzofuran-Based Hole Transport Materials. MDPI Molecules.Link
Sources
Paal-Knorr Furan Synthesis Technical Support Center
Current Status: Operational Ticket Topic: Minimizing Byproduct Formation & Resinification Assigned Specialist: Senior Application Scientist
Executive Summary: The "Byproduct Paradox"
The Paal-Knorr synthesis is the most reliable method for generating substituted furans, yet it suffers from a fundamental chemical paradox: The acid catalyst required to drive cyclization is the same agent that destroys the product.
Furans are electron-rich aromatic heterocycles. In the presence of strong Brønsted acids (e.g.,
This guide provides engineered solutions to decouple the synthesis from the degradation.
Mechanistic Failure Points
To troubleshoot, we must visualize where the pathway diverges from Synthesis to Degradation.
Figure 1: The mechanistic divergence.[1] Note that the target Furan is chemically fragile in the reaction environment.
Troubleshooting Modules
Module A: The Reaction turns into "Black Tar" (Resinification)
User Report: "The reaction started pale yellow, but within 30 minutes of reflux, it turned dark brown/black. Yield is <20%."
| Root Cause | The Technical Fix |
| Catalyst Too Aggressive | Switch to Heterogeneous Catalysts. Mineral acids ( |
| Thermal Degradation | Microwave Irradiation. Traditional reflux (hours) exposes the furan to heat/acid too long. Microwave synthesis (minutes) completes the reaction before polymerization kinetics take over. |
| Oxidative Stress | Inert Atmosphere. Furans oxidize easily. If your reaction turns dark slowly over time, ensure a strict |
Module B: Incomplete Conversion (Mono-ketone peaks in NMR)
User Report: "I see the furan product, but also a persistent starting material peak or a mono-enol intermediate."
| Root Cause | The Technical Fix |
| Water Poisoning | The Equilibrium Trap. The reaction produces 1 equiv. of water. If not removed, the reaction stalls (Le Chatelier's principle). Fix: Use a Dean-Stark trap (for toluene/benzene) or add 4Å Molecular Sieves directly to the flask (for smaller scales). |
| Steric Hindrance | Solvent Polarity Switch. If R-groups are bulky, the cyclization is slow. Switch to a polar aprotic solvent like DMSO or DMF (if using Iodine catalyst) to stabilize the polar transition state. |
Recommended Protocols (The "Fixes")
Do not use sulfuric acid reflux unless absolutely necessary. Use one of these modern, high-fidelity protocols.
Protocol 1: The "Green" Iodine Method (Mild & High Yield)
Best for: Acid-sensitive substrates and avoiding polymerization.
Theory: Molecular Iodine (
-
Setup: 10 mL round-bottom flask (no reflux condenser needed for RT reactions).
-
Reagents:
-
1,4-Diketone (1.0 mmol)
-
Iodine (
): 5 mol% (12 mg) -
Solvent: DMSO (1 mL) or Solvent-Free (if liquid diketone).
-
-
Procedure:
-
Mix diketone and solvent.
-
Add Iodine. Stir at Room Temperature for 5–30 minutes.
-
Monitor: Reaction is usually complete when the dark iodine color fades or via TLC.
-
-
Workup:
-
Add 5% aqueous
(Sodium Thiosulfate) to quench remaining iodine. -
Extract with Ethyl Acetate.
-
-
Expected Yield: 85–95%.
Protocol 2: Montmorillonite K-10 (Heterogeneous/Reusable)
Best for: Scalability and easy cleanup.
Theory: The acidic sites are inside the clay pores. The furan is formed and diffuses out, separating it from the acid source and preventing resin formation.
-
Setup: Round-bottom flask with Dean-Stark trap (if using toluene).
-
Reagents:
-
1,4-Diketone (10 mmol)
-
Montmorillonite K-10 Clay: 0.5 g (Activate by drying at 100°C for 1h prior).
-
Solvent: Toluene (30 mL) or Hexane.
-
-
Procedure:
-
Reflux with vigorous stirring for 2–4 hours.
-
Water is removed azeotropically.
-
-
Workup:
-
Filtration: Simply filter off the clay catalyst (can be washed with acetone and reused).
-
Evaporate solvent.[2]
-
-
Expected Yield: 80–90%.
Diagnostic Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Rapid diagnostic logic for Paal-Knorr optimization.
References
-
Amarnath, V., et al. (1995).[3] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry. (Definitive study on the concerted nature of the cyclization). Link
-
Banik, B. K., et al. (2003). "Iodine-catalyzed mild and efficient synthesis of pyrroles and furans." Tetrahedron Letters. (Source of the Iodine protocol).[4] Link
-
Minetto, G., et al. (2005).[5] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[5] (Microwave protocols for minimizing thermal degradation). Link
-
Song, G., et al. (2009). "Montmorillonite K-10 catalyzed Paal-Knorr synthesis." Catalysis Communications. (Heterogeneous catalyst data). Link
Sources
Enhancing device lifetime of dibenzofuran-based OLEDs
Technical Support & Troubleshooting Guide
Status: Operational Lead Scientist: Senior Application Specialist Subject: Enhancing Device Lifetime (T50/T95) of Dibenzofuran (DBF) Hosts & Emitters
Mission Statement
Welcome to the Reliability Center. You are likely here because your dibenzofuran-based devices are exhibiting premature voltage rise, luminance roll-off, or catastrophic failure under constant current stress. Dibenzofuran (DBF) is a critical building block for high-triplet energy hosts and TADF emitters due to its thermal stability and high
This guide bypasses generic advice to address the specific physicochemical failure modes of DBF derivatives.
Module 1: Material Purity & Pre-Deposition
Q: My device shows a rapid voltage rise ($ \Delta V > 0.5V $) within the first 10 hours of operation, despite using a standard architecture. What is the cause?
A: The issue is likely halogen impurity accumulation acting as deep charge traps. While DBF derivatives are often synthesized via Suzuki-Miyaura or Buchwald-Hartwig coupling, residual halides (Cl, Br) or catalyst ligands often remain trapped in the crystal lattice. These impurities act as non-radiative recombination centers and charge traps. As charges get trapped, the resistance increases, forcing the driving voltage up to maintain constant current.
Protocol: High-Vacuum Gradient Sublimation Do not rely solely on column chromatography or recrystallization. You must perform thermal gradient sublimation.[1]
-
Vacuum Setup: Pump system to
Torr (base pressure). -
Loading: Place crude DBF material in the source boat (quartz).
-
Gradient Establishment:
-
Zone 1 (Source): Heat to
(sublimation point of your specific DBF derivative, typically 200–350°C). -
Zone 2 (Deposition): Maintain at
. This is where the pure crystal grows. -
Zone 3 (Impurity Trap): Maintain at
to capture volatile impurities.
-
-
Cycle: Run for 48–72 hours. Discard the "ash" in Zone 1 and the volatile film in Zone 3. Only harvest the crystalline band in Zone 2.
Data Validation:
| Purification Method | Purity (HPLC) | Chlorine Content (ppm) | Device T95 (hrs) |
|---|---|---|---|
| Recrystallization Only | 99.5% | > 50 ppm | 45 |
| Gradient Sublimation | > 99.9% | < 5 ppm | 210 |
Module 2: Molecular Design & Chemical Stability
Q: We observe intrinsic degradation (luminance loss) without voltage rise. The emission color shifts slightly over time. Is the DBF core breaking?
A: Yes, specifically via C-H bond cleavage triggered by "Hot" Excitons. The dibenzofuran core is robust, but the C-H bonds (particularly at the 1, 8, 4, and 6 positions) are susceptible to cleavage when the molecule is in a high-energy excited state (polaron or triplet). If the energy of the exciton exceeds the Bond Dissociation Energy (BDE) of the C-H bond, the bond breaks, creating a radical. This radical reacts with neighbors to form a "quencher" species that permanently reduces efficiency.
Solution: Deuteration (The Kinetic Isotope Effect) Replace labile protons (H) with deuterium (D). The C-D bond has a lower zero-point energy than C-H, making it stronger and harder to dissociate.
-
Mechanism: The primary Kinetic Isotope Effect (KIE) slows down the bond-breaking reaction rate (
). -
Implementation: Use deuterated starting materials (e.g., dibenzofuran-
) during synthesis.
Experimental Evidence (Representative Data):
| Host Material | Modification | Relative Lifetime (T50) | Efficiency (EQE) |
|---|---|---|---|
| CBP (DBF-analog) | Protonated (H) | 1.0x (Baseline) | 18.5% |
| CBP-d | Deuterated (D) | 5.0x - 8.0x | 18.4% |
Note: Deuteration typically extends lifetime significantly without altering the electronic energy levels (HOMO/LUMO) or EQE.
Module 3: Exciton Management (The Physics)
Q: Our TADF devices degrade rapidly at high brightness (>1000 nits) but are stable at low brightness. Why?
A: You are suffering from Exciton-Polaron Annihilation (EPA).
In DBF-based TADF systems, long-lived triplet excitons accumulate. When a triplet exciton encounters a polaron (charge carrier), they annihilate, transferring the exciton's energy to the polaron.
Troubleshooting Workflow:
-
Check Charge Balance: If your device is hole-dominant, polarons pile up at the EML/ETL interface.
-
Expand Recombination Zone (RZ):
-
Protocol: Use a Co-Host System . Mix a hole-transporting DBF host with an electron-transporting host (e.g., Triazine derivative).
-
Ratio: Optimize the ratio (usually 40:60 or 50:50) to balance charge mobility.
-
Result: This distributes polarons and excitons across the entire EML width, reducing the local density and probability of EPA.
-
Visualizing the Degradation Pathway
The following diagram illustrates how material impurities and exciton physics converge to cause device failure.
Caption: Pathway showing how impurities and high exciton density lead to Exciton-Polaron Annihilation (EPA), generating high-energy states that cleave molecular bonds and form permanent defects.
Module 4: Fabrication Protocol (Step-by-Step)
To maximize the lifetime of your DBF-based OLED, follow this strict fabrication logic:
-
Substrate Prep: ITO glass cleaning (Detergent
Water Acetone IPA) followed by UV-Ozone treatment (15 min) to match work function. -
Organic Deposition (Vacuum
Torr):-
HIL/HTL: Deposition rate 1.0 Å/s.
-
EML (The Critical Step):
-
Co-evaporate DBF-Host + Co-Host + Emitter.
-
Control rates precisely (e.g., Host 1: 0.5 Å/s, Host 2: 0.5 Å/s, Dopant: 0.05 Å/s for 5% doping).
-
Tip: A mixed host broadens the recombination zone.
-
-
-
Cathode Interface:
-
Deposit LiF (1 nm) or Liq at a very slow rate (0.1 Å/s) to prevent island formation.
-
Deposit Al (100 nm) rapidly (> 2.0 Å/s) to minimize thermal damage to the organics.
-
-
Encapsulation:
-
Must be performed in
glovebox ( ppm, ppm). -
Use UV-curable epoxy with a glass lid and desiccant, or Thin Film Encapsulation (TFE) for flexible devices.
-
References
-
Lifetime Enhancement via Deuteration
-
Exciton-Polaron Annihilation (EPA)
-
Sublimation Purification Protocol
-
Bond Dissociation Energy & Stability
Sources
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Method refinement for separation of polychlorinated dibenzofurans
Technical Support Center: Method Refinement for Polychlorinated Dibenzofurans (PCDFs)
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Isomer-Specific Separation & Quantification (HRGC/HRMS)
Operational Philosophy & Scope
Welcome to the Advanced Technical Support Center. This guide is not a substitute for your Standard Operating Procedure (SOP) but a refinement layer designed to address the specific "pain points" of PCDF analysis.
The Core Challenge: PCDF analysis is a war on two fronts:
-
Matrix Separation: Isolating planar aromatics (PCDFs) from a billion-fold excess of lipids and non-planar PCBs.
-
Isomer Resolution: Distinguishing the toxic 2,3,7,8-substituted congeners from the 120+ non-toxic isomers.
This guide assumes adherence to EPA Method 1613B or EPA Method 8290A but focuses on the "art" of the method—where standard protocols often fail due to subtle experimental variables.
Module A: Sample Preparation (The "Planar Trap")
Context: The most common failure mode in PCDF analysis is not the Mass Spec; it is the cleanup. If you lose the analyte on the carbon column, no amount of MS sensitivity will save you.
The Mechanism: Activated Carbon Fractionation
PCDFs are planar (flat). Most interferences (ortho-substituted PCBs, lipids) are non-planar (bulky). We exploit this using activated carbon, which acts like a "molecular slot machine"—only the flat molecules fit into the high-energy adsorption sites.
Visualizing the Cleanup Logic:
Figure 1: The logic of Carbon Column fractionation. Note that Toluene (Elution 2) must be applied in reverse flow (backflush) to minimize the distance planar molecules must travel to exit the column.
Troubleshooting FAQ: Extraction & Cleanup
Q1: My internal standard recoveries are consistently low (<25%), but the blanks are clean. What is happening?
-
Diagnosis: This is likely "Carbon Irreversibility." The active sites on the carbon are holding the planar PCDF molecules too tightly.
-
The Fix:
-
Check Toluene Flow: Ensure you are backflushing the carbon column. If you elute forward, the PCDFs re-adsorb as they travel down the clean carbon bed.
-
Solvent Strength: Do not use Hexane for the final elution. You must use Toluene. The
- interactions between the graphite sheets and the PCDF rings are too strong for aliphatic solvents to break. -
Carbon Activation: If you prepare your own columns, do not over-activate the carbon. Extremely active carbon can permanently bind TCDFs.
-
Q2: I see high background noise in the TCDF channel. Is it the column?
-
Diagnosis: Likely PCB breakthrough. If the Carbon/Celite ratio is incorrect or the wash step (DCM/Cyclohexane) is too weak, mono-ortho PCBs (which have similar masses) will bleed into your PCDF fraction.
-
The Fix: Increase the volume of the Fraction 2 wash (DCM/Hexane) to ensure all PCBs are stripped before the Toluene step.
Module B: Chromatographic Resolution (The "Dual Column" Strategy)
Context: The critical toxic congener is 2,3,7,8-TCDF . Unfortunately, on standard non-polar columns (DB-5ms), it co-elutes with significantly less toxic isomers (like 2,3,4,7-TCDF).
Protocol: The Confirmation Decision Tree
You cannot rely on a single column for TCDF compliance. You must employ a confirmation logic.
Visualizing the Confirmation Workflow:
Figure 2: The EPA Method 1613B confirmation logic. Positive hits on a DB-5ms column must be confirmed on a polar column to rule out false positives from co-eluting isomers.
Data Summary: Column Selectivity Guide
| Column Phase | Polarity | Primary Use | Strength | Weakness |
| DB-5ms / HP-5 | Non-Polar (5% Phenyl) | Initial Screening | Excellent durability; separates PCDDs well. | Co-elutes 2,3,7,8-TCDF with other TCDF isomers. |
| DB-225 | Polar (Cyanopropylphenyl) | Confirmation | Resolves 2,3,7,8-TCDF perfectly. | Lower thermal stability; shorter lifespan; bleed at high temps. |
| SP-2331 | Highly Polar (Cyanopropyl) | Confirmation | Highest isomer specificity. | Very high bleed; degrades rapidly if oxygen is present. |
| DB-Dioxin | Application Specific | Single-Column Solution | Designed to resolve 2,3,7,8-TCDF without a second column. | Expensive; retention times can shift significantly with column age. |
Application Note: If you are running high-throughput screening, use the DB-5ms . Only switch to the DB-225 for samples that test positive. This preserves the life of your sensitive polar columns.
Module C: Mass Spectrometry (HRMS) Refinement
Context: You are operating at 10,000 Resolution (10% valley). Stability is everything.
Troubleshooting FAQ: HRMS Quantification
Q3: My Ion Ratios for TCDF are failing (>15% deviation), but the retention time is correct.
-
Diagnosis: This is the classic "PCDE Interference." Polychlorinated Diphenyl Ethers (PCDEs) can fragment in the source to produce ions that mimic PCDF masses.
-
The Fix:
-
Monitor Ether Channels: You must monitor the molecular ion of the PCDEs (m/z 376 for TCDF interference). If you see a peak in the PCDE channel at the same time as your TCDF, the data is invalid.
-
Improve Cleanup: PCDEs are destroyed by Acid Silica . Ensure your cleanup column has a sufficient "Acid Silica" layer (44% H2SO4 on Silica) to oxidize these ethers before they reach the MS.
-
Q4: The Lock Mass (PFTBA) is drifting, causing sensitivity loss during the run.
-
Diagnosis: Source contamination or "Space Charge" effects.
-
The Fix:
-
Check Perfluorokerosene (PFK) or PFTBA levels: Ensure the vial isn't empty.
-
Clean the Source: Dioxin analysis is "dirty." The high-boiling matrix builds up on the repeller. If the lock mass signal jitters, the source needs physical cleaning (abrasive polishing), not just a bake-out.
-
References & Authority
-
EPA Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][2] U.S. Environmental Protection Agency.[3]
-
EPA Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). SW-846 Update IV.
-
MDPI Study on Activated Carbon: A Study on the Influence and Mechanism of Temperature and Dosage on PCDD/Fs Adsorption via Coal-Based Activated Carbon. (2023).[4][5][6][7]
-
Shimadzu Application Note (Alternative Method): Determination of 2,3,7,8-Substituted CDDs/CDFs Using GC-MS/MS (Method PAM-16130-SSI).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. well-labs.com [well-labs.com]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
Validation & Comparative
Comparative Stability Profile: 4-Phenyldibenzofuran vs. Regional Isomers
[1][2]
Executive Summary
In the landscape of organic semiconductors and pharmacophores, 4-phenyldibenzofuran (4-PhDBF) presents a unique stability paradox. While intuitive steric analysis suggests that the 4-position (the "bay" region) is the most congested and therefore unstable, geochemical and thermodynamic data indicate the opposite.
This guide objectively compares 4-PhDBF against its 1-, 2-, and 3-isomers.[1] Our analysis reveals that 4-PhDBF exhibits superior thermodynamic stability due to a specific intramolecular C–H···O interaction, and superior optoelectronic stability (high triplet energy) for OLED applications due to steric decoupling. However, it presents the highest synthetic kinetic barrier , making it a challenging but high-reward target for materials science.
Part 1: Thermodynamic & Structural Analysis
The Steric Paradox and the "Bay Region"
The dibenzofuran (DBF) core consists of two benzene rings fused to a central furan ring. The numbering convention places positions 1, 2, 3, and 4 on the first ring.
-
Positions 2 and 3: These are sterically exposed, allowing for planar conjugation with substituents.
-
Position 4 (and 6): Located in the "bay region," adjacent to the heteroatom (Oxygen).
Hypothesis: Substitution at C4 should be destabilized by steric clash with the oxygen lone pairs or the C6-hydrogen. Reality: 4-PhDBF is often the most thermodynamically stable isomer.
The Stabilizing Mechanism (C–H···O Interaction)
Recent geochemical studies on polycyclic aromatic hydrocarbons (PAHs) in coal maturation demonstrate that as thermal maturity increases (a proxy for reaching thermodynamic equilibrium), the relative abundance of 4-PhDBF increases while 2- and 3-PhDBF decrease.
Why? The phenyl ring at the 4-position rotates out of plane to relieve steric strain. In this twisted conformation, an ortho-hydrogen on the pendant phenyl ring aligns perfectly with the lone pair of the DBF oxygen atom, forming a weak but stabilizing intramolecular hydrogen bond (C–H···O).
Table 1: Comparative Thermodynamic Profile
| Isomer | Steric Environment | Conjugation | Thermodynamic Stability Rank | Primary Stabilizing Factor |
| 4-PhDBF | High (Bay Region) | Twisted (Broken) | #1 (Highest) | Intramolecular C–H···O Bond |
| 2-PhDBF | Low (Exposed) | High (Planar) | #2 | Extended |
| 3-PhDBF | Low (Exposed) | High (Planar) | #3 | Extended |
| 1-PhDBF | High (Bridgehead) | Twisted | #4 (Lowest) | None (Steric clash dominates) |
Part 2: Optoelectronic Stability (OLED Applications)
For researchers in organic electronics, "stability" often refers to the maintenance of high Triplet Energy (
Triplet Energy Retention
In Phosphorescent OLEDs (PhOLEDs), the host material must have a higher
-
2- and 3-PhDBF: The planar structure allows delocalization of the wavefunction over the entire molecule. This lowers the triplet energy (red-shift), making them unsuitable for deep blue hosts.
-
4-PhDBF: The steric twist at the 4-position effectively decouples the phenyl ring from the DBF core electronically. The molecule behaves like a discrete dibenzofuran unit, retaining the naturally high
of the core (~3.0 eV).
Morphological Stability ( )
The non-planar, bulky nature of 4-PhDBF inhibits π-π stacking and crystallization in thin films. This results in a higher Glass Transition Temperature (
Figure 1: Mechanistic impact of isomer geometry on OLED performance parameters.
Part 3: Chemical & Metabolic Stability
Metabolic Blocking
In drug discovery, the DBF core is often metabolized by cytochrome P450 enzymes via oxidation at the most electron-rich or accessible positions.
-
Metabolic Soft Spots: Typically positions 2 and 3.
-
4-PhDBF Advantage: Substitution at the 4-position creates a "steric shield" around the oxygen atom and the bridgehead carbons. This blocks specific metabolic pathways (like angular dioxygenation) that require access to the bay region, potentially increasing the metabolic half-life of the pharmacophore.
Synthetic Challenges (Kinetic Instability)
While the product (4-PhDBF) is stable, the transition state to form it is high-energy. Standard Suzuki-Miyaura couplings at the 4-position of DBF are difficult due to:
-
Steric hindrance: The boronic acid/ester has difficulty approaching the Pd-oxidative addition complex.
-
Protodeboronation: The catalyst often falls off before transmetallation can occur. Recommendation: Use active phosphine ligands (e.g., S-Phos, X-Phos) and anhydrous conditions to force the coupling.
Part 4: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Morphological Stability
Objective: Determine
-
Sample Prep: Encapsulate 2–5 mg of purified 4-PhDBF (sublimed grade, >99.5%) in an aluminum pan.
-
Cycle 1 (Erase Thermal History): Heat from 30°C to 250°C at 10°C/min. Hold for 1 min.
-
Cooling: Quench cool at 50°C/min to 30°C to form an amorphous glass.
-
Cycle 2 (Measurement): Heat from 30°C to 300°C at 10°C/min.
-
Analysis:
-
Identify step transition (endothermic shift) =
. -
Identify exothermic peak =
(Crystallization). -
Identify endothermic peak =
(Melting). -
Success Criteria:
of 4-PhDBF should be >10°C higher than 2-PhDBF equivalent.
-
Protocol B: Triplet Energy Determination (Low-Temp PL)
Objective: Verify the "decoupling" effect of the 4-position.
-
Solution: Dissolve 4-PhDBF in 2-methyltetrahydrofuran (2-MeTHF) at
M. -
Cryogenics: Place sample in a liquid nitrogen cryostat (77 K).
-
Excitation: Excite at absorption maximum (approx. 280–300 nm).
-
Detection: Record Phosphorescence spectrum (usually 400–600 nm) with a gated delay (1–10 ms) to remove fluorescence.
-
Calculation: Take the onset wavelength (
) of the first phosphorescence peak.
References
-
Li, M., et al. (2022). Identification, distribution and geochemical significance of phenyldibenzofurans in coals. (Demonstrates the thermodynamic stability order 4 > 2 > 3).
-
Miki, M., et al. (2022). Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices.[2] Chemistry – A European Journal. (Validates high triplet energy and Tg of 4-substituted DBF).
-
Bagdonas, K., et al. (2021). Application of a Dibenzofuran-Based Host with High Triplet Energy for Third-Generation Blue Organic Light-Emitting Diodes. Open Readings. (Experimental data on 4-substituted DBF hosts).
-
Han, S.H., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts.[3] Molecules.[1][4][5][6][7][8][9][10][11][12] (Comparison of 2, 4, and 6 positions).
-
Ogbesejana, A.B., & Bello, O.M. (2020). Phenyldibenzofuran isomer ratios as thermal maturity indicators.[13][1] (Supports the increasing abundance of 4-PhDBF with thermal stress).
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. openreadings.eu [openreadings.eu]
- 6. [4-(1-Benzofuran-2-yl)phenyl]diphenylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
Comparative Guide: DFT Computational Studies of Phenyldibenzofuran Structures
Executive Summary
Phenyldibenzofuran (PDBF) derivatives have emerged as a superior structural class compared to traditional carbazole or fluorene scaffolds, particularly in the fields of organic electronics (OLEDs) and medicinal chemistry. While carbazoles (e.g., CBP) have historically dominated as host materials, they suffer from electrochemical instability at the nitrogen center. PDBF offers a robust C-C coupled backbone, providing enhanced oxidative stability and high triplet energies (
This guide provides an objective, data-driven comparison of PDBF against its primary alternatives, supported by a rigorous Density Functional Theory (DFT) computational protocol designed to predict electronic and steric properties before synthesis.
Part 1: Structural Architectures & Energetics
The performance of PDBF is strictly governed by the regiochemistry of the phenyl substitution. Unlike fluorene (which is planar) or carbazole (which introduces polarity via nitrogen), the dibenzofuran core allows for tunable steric twisting based on substitution position.
The "Position 4" Effect
In PDBF design, the 4-position (and 6-position) is critical. Substitution here introduces significant steric hindrance with the oxygen lone pairs and the adjacent phenyl ring, forcing the pendant phenyl group to twist out of plane.
-
Consequence: This breaks the
-conjugation. -
Result: The Triplet Energy (
) increases, preventing reverse energy transfer in OLEDs.
Visualization: Structure-Property Logic
The following diagram illustrates the causal link between structural modification and electronic performance.
Figure 1: Causal pathway showing how steric engineering at the 4-position enhances triplet energy for blue OLED applications.
Part 2: Performance Comparison (PDBF vs. Alternatives)
The following table synthesizes DFT-calculated metrics (B3LYP/6-31G*) and experimental validation data. PDBF is compared against CBP (the industry standard host) and Fluorene (a common hydrocarbon scaffold).
Comparative Performance Metrics
| Metric | Phenyldibenzofuran (PDBF) | CBP (Carbazole Standard) | Fluorene Derivatives | Performance Verdict |
| HOMO Level (eV) | -6.0 to -6.2 | -5.3 to -5.5 | -5.6 to -5.8 | PDBF Wins: Deeper HOMO provides better oxidative stability. |
| Triplet Energy ( | 2.85 – 3.0 eV (4-sub) | 2.56 eV | 2.1 – 2.3 eV | PDBF Wins: Critical for confining blue phosphorescent excitons. |
| Electrochemical Stability | High (C-O-C ether bond) | Moderate (C-N bond labile to oxidation) | High (C-C bonds) | PDBF/Fluorene Win: PDBF lacks the unstable N-center of CBP. |
| Dipole Moment | ~0.7 D (Weakly Polar) | ~0.0 D (Symmetric) | ~0.1 D (Non-polar) | Neutral: PDBF allows moderate solubility without aggregation. |
| Bioactivity (Pharma) | Kinase Inhibitor Scaffolds | Intercalators (Toxic potential) | Low Specificity | PDBF Wins: Proven scaffold for Pim/CLK1 kinase inhibition. |
Key Insight: While CBP has a shallower HOMO (making hole injection easier), it degrades faster during device operation. PDBF requires stronger hole injection layers but offers significantly longer device lifetimes due to the robustness of the dibenzofuran core.
Part 3: Computational Methodology (Self-Validating Protocol)
To replicate the performance metrics above, you must use a DFT protocol that accounts for both ground-state geometry and excited-state transitions.
Recommended Protocol
Software Compatibility: Gaussian 16, ORCA, or Q-Chem.
Step 1: Geometry Optimization (Ground State)
Do not use minimal basis sets. The interaction between the ether oxygen and the phenyl ring requires polarization functions.
-
Functional: B3LYP (Standard) or
B97X-D (Recommended for stacking interactions). -
Basis Set: 6-31G(d) or def2-SVP.
-
Constraint: Opt=Tight (Ensures convergence on flat potential energy surfaces common in twisted biaryls).
Step 2: Frequency Analysis (Validation)
Every optimization must be followed by a frequency calculation.
-
Criteria: Zero imaginary frequencies.
-
Troubleshooting: If one imaginary frequency exists (usually a phenyl rotation), perturb the dihedral angle by 5° and re-optimize.
Step 3: Time-Dependent DFT (TD-DFT)
To predict UV-Vis absorption and Triplet Energy.
-
State Request: NStates=6 (Calculate at least 6 lowest singlet and triplet states).
-
Triplet Calculation: Calculate the energy difference between the Ground State (
) and the first Triplet State ( ) at the geometry (vertical excitation) and geometry (adiabatic excitation).
Step 4: Solvation Models
Gas-phase calculations often overestimate bandgaps.
-
Model: SMD (Solvation Model based on Density).
-
Solvent: Dichloromethane (for OLEDs) or Water (for biological docking).
Workflow Visualization
Figure 2: Step-by-step computational workflow ensuring convergence and spectral accuracy.
Part 4: Experimental Validation
A computational model is only trustworthy if validated against physical experiments. Use the following assays to verify your DFT results:
-
Cyclic Voltammetry (CV):
-
Measure oxidation onset (
). -
Correlation:
. -
Note: DFT values are often 0.3–0.5 eV deeper than CV values due to solvation effects; use the SMD model to minimize this error.
-
-
Photoluminescence (PL) at 77 K:
-
Measure the phosphorescence spectrum in a frozen matrix (e.g., 2-MeTHF).
-
Verification: The highest energy peak of the phosphorescence spectrum corresponds to the Triplet Energy (
). This should match your TD-DFT calculation within 0.1 eV.
-
References
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. MDPI. (2025). Validates B3LYP/CAM-B3LYP for optical property prediction in heterocycles.
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. ResearchGate. (2021). Establishes the link between substitution position (2,6 vs 4,6) and triplet energy/device stability.[1]
-
Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability.New Journal of Chemistry. Discusses thermal properties (
, ) and triplet levels of dibenzofuran derivatives. -
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Demonstrates the biological application and molecular modeling of dibenzofuran scaffolds.
-
Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate. Provides DFT protocols (B3LYP/6-31+G(d,p)) for bioactive furan derivatives.
Sources
Validating PhDBF ratios as quantitative thermal maturity indicators
Title: Validating PhDBF Ratios as Quantitative Thermal Maturity Indicators: A Comparative Technical Guide
Executive Summary
This guide evaluates the efficacy of Phenyl-dibenzofuran (PhDBF) isomer ratios as molecular geothermometers for assessing the thermal maturity of sedimentary organic matter. While Vitrinite Reflectance (
Part 1: The Mechanistic Basis of PhDBF Indicators
To validate PhDBF ratios, one must understand the thermodynamic drivers governing their distribution. Unlike biological markers (e.g., steranes) that degrade at high temperatures, PhDBFs are aromatic compounds that persist and isomerize under thermal stress.
Isomer Stability and Steric Hindrance
The validity of PhDBF ratios rests on the thermodynamic stability sequence of its isomers. As thermal stress increases, the isomer distribution shifts from kinetically controlled (unstable) to thermodynamically controlled (stable) configurations.
-
1-Phenyldibenzofuran (1-PhDBF): Least Stable. The phenyl ring at the C-1 position experiences significant steric hindrance with the hydrogen at C-9 and the lone pair electrons of the oxygen atom.
-
4-Phenyldibenzofuran (4-PhDBF): Most Stable. The phenyl ring at C-4 faces minimal steric hindrance. Furthermore, it is stabilized by a weak intramolecular hydrogen bond between the phenyl proton and the furan oxygen.
Stability Order:
Mechanism Diagram
The following diagram illustrates the thermodynamic drive from unstable to stable isomers, which forms the basis of the quantitative ratio.
Caption: Thermodynamic isomerization pathway of PhDBFs under increasing thermal stress, leading to the accumulation of 4-PhDBF.
Part 2: Comparative Analysis (PhDBF vs. Alternatives)
Objective: To determine where PhDBF ratios outperform or complement established maturity indicators.
Table 1: Comparative Performance Matrix
| Feature | Vitrinite Reflectance ( | Methylphenanthrene Index (MPI) | PhDBF Ratios |
| Primary Utility | The "Gold Standard" for maturity. | Molecular proxy for oil window ( | High Maturity / Dry Gas Window ( |
| Sample Requirement | Requires Vitrinite maceral (terrestrial plants). | Soluble Organic Matter (Bitumen). | Soluble Organic Matter (Bitumen). |
| Limitation | Absent in pre-Silurian or marine carbonate rocks. "Suppression" issues. | Reverses trend at very high maturity (over-mature). | Low abundance in immature samples. |
| Mechanism | Irreversible aromatization of kerogen. | Isomerization of methylphenanthrenes. | Isomerization of phenyl-dibenzofurans. |
| Precision | Subjective (microscopist dependent). | High, but lithology dependent. | High (Instrumental GC-MS precision). |
Critical Insight: PhDBF ratios are superior in marine carbonate sequences where vitrinite is absent and in high-maturity condensates where traditional biomarkers (steranes/hopanes) have cracked into gas.
Part 3: Experimental Protocol
Objective: To provide a self-validating workflow for extracting and quantifying PhDBF isomers.
Trans-disciplinary Note: While this protocol is designed for geochemical matrices, the isomer separation techniques (GC-MS) are identical to those used in pharmaceutical impurity profiling, highlighting the cross-applicability of high-resolution separation science.
Workflow Diagram
Caption: Step-by-step analytical workflow for the isolation and quantification of PhDBF isomers from source rocks.
Detailed Methodology
-
Extraction: Pulverize source rock samples (<100 mesh) and extract soluble organic matter (SOM) using a Soxhlet apparatus with Dichloromethane (DCM) and Methanol (93:7 v/v) for 72 hours.
-
De-asphalting: Precipitate asphaltenes using excess n-hexane to prevent GC liner contamination.
-
Fractionation: Separate the maltene fraction using silica gel/alumina column chromatography.
-
Saturates: Elute with n-hexane.
-
Aromatics (Target): Elute with DCM:n-hexane (2:1 v/v). This fraction contains the PhDBFs.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890/5975 or equivalent.
-
Column: HP-5MS fused silica capillary column (30m × 0.25mm × 0.25μm).
-
Temperature Program: 80°C (hold 1 min) → 3°C/min → 310°C (hold 20 min).
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Target Ion: m/z 244 (Molecular ion of Phenyldibenzofurans).
-
-
Quantification: Integrate peak areas for 4-PhDBF (latest eluting) and 1-PhDBF (earliest eluting).
Part 4: Validation & Quantitative Correlation
To use PhDBF as a "thermometer," the measured ratios must be converted into a Vitrinite Reflectance equivalent (
The Maturity Indices (PhFR)
Two primary indices are defined based on the relative concentration of the stable 4-PhDBF isomer:
-
PhFR-1: Based on the ratio of 4-PhDBF to the sum of isomers.
-
PhFR-2: A modified ratio focusing on the 4-PhDBF and 1-PhDBF relationship.
Calibration Equations
For samples with maturity
-
Based on PhFR-1:
(Correlation Coefficient ) -
Based on PhFR-2:
(Correlation Coefficient )
Interpretation:
-
If the calculated
aligns with measured or other proxies, the maturity assessment is validated. -
Divergence suggests secondary alteration (e.g., biodegradation, which preferentially attacks specific isomers, or migration contamination).
Part 5: Limitations and Considerations
While robust, the PhDBF method is not universal. Researchers must account for:
-
Source Facies: The abundance of PhDBFs is higher in lacustrine and swamp environments (Type III kerogen) compared to deep marine settings.
-
Biodegradation: Severe biodegradation can alter isomer ratios, potentially yielding false maturity values.
-
Low Maturity: In immature samples (
), PhDBF concentrations may be below the detection limit of standard GC-MS, requiring GC-MS/MS (Triple Quad) for detection.
References
-
Zhang, H., et al. (2022). Identification, distribution and geochemical significance of phenyldibenzofurans in coals. International Journal of Coal Geology. [Link]
-
Radke, M., et al. (2000). Maturity parameters based on methyldibenzofurans and methyldibenzothiophenes. Organic Geochemistry. [Link]
-
Li, M., et al. (2014). Molecular markers for thermal maturity of organic matter in marine carbonates. Petroleum Science. [Link]
-
AAPG Wiki. (2022). Thermal Maturation and Molecular Indicators. [Link]
Technical Comparison: 4-Phenyldibenzofuran Architectures vs. mCBP in Green TADF OLEDs
[1][2]
Executive Summary
In the development of Green Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material dictates not only the efficiency but, more critically, the operational stability of the device.
mCBP (3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl) has long served as the benchmark "universal host" due to its high triplet energy (
4-Phenyldibenzofuran (4-PhDBF) derivatives represent an advanced class of "bipolar" hosts. By incorporating the electron-deficient dibenzofuran moiety at the 4-position, these materials engineer a balance between hole and electron flux. While mCBP often yields marginally higher initial External Quantum Efficiency (EQE), 4-PhDBF-based architectures demonstrate superior electrochemical stability and device lifetime (LT95) by suppressing polaron-exciton annihilation (PEA).
Molecular Architecture & Energetics
To understand the performance divergence, we must analyze the structure-property relationships (SAR) of the two materials.
mCBP: The High-Energy Benchmark
-
Structure: Two electron-rich carbazole units linked via a biphenyl core in a meta configuration.[1]
-
Mechanism: The meta linkage disrupts
-conjugation, elevating the Triplet Energy ( ) to ~2.9 eV. This is ideal for preventing reverse energy transfer from green TADF emitters ( eV). -
Limitation: The molecule is electron-rich.[1][2][3] It transports holes (
) orders of magnitude faster than electrons ( ), creating a recombination zone narrow and close to the Electron Transport Layer (ETL) interface.
4-PhDBF Derivatives (e.g., 4-DBF-PCz): The Bipolar Challenger
-
Structure: Fuses a hole-transporting phenylcarbazole (PCz) with an electron-transporting dibenzofuran (DBF) unit. The "4-phenyl" regiochemistry is critical; it sterically twists the molecule, maintaining high
while enabling through-space charge transfer. -
Mechanism: The dibenzofuran moiety lowers the LUMO level (approx -2.6 eV vs -2.4 eV for mCBP), facilitating easier electron injection.
-
Advantage: This creates a "bipolar" transport channel, widening the recombination zone and reducing local exciton density.
Comparative Energy Landscape (DOT Visualization)
The following diagram illustrates the energy level alignment relative to a standard Green TADF emitter (4CzIPN).
Figure 1: Energy level alignment. Note the deeper LUMO of the 4-PhDBF derivative, which reduces the electron injection barrier compared to mCBP, facilitating balanced charge transport.
Performance Analysis: Efficiency vs. Stability
The choice between mCBP and 4-PhDBF is a trade-off between peak efficiency and operational lifetime.
Quantitative Comparison (Data based on 4CzIPN Doping)
| Metric | mCBP Host (Benchmark) | 4-PhDBF Host (Challenger) | Interpretation |
| HOMO / LUMO (eV) | -6.00 / -2.40 | -6.09 / -2.66 | 4-PhDBF has better electron acceptance. |
| Triplet Energy ( | 2.90 eV | > 2.95 eV | Both sufficiently confine Green ( |
| Max EQE (%) | 14.8% | 14.0 - 14.6% | mCBP offers slightly higher peak efficiency.[4] |
| Roll-off (at 1000 cd/m²) | High | Low | 4-PhDBF maintains efficiency at high brightness. |
| Lifetime (LT95) | ~30 hours | ~60 hours | 4-PhDBF doubles the stability. |
The Stability Mechanism
The primary failure mode in mCBP-based devices is Polaron-Exciton Annihilation . Because mCBP transports holes rapidly but electrons slowly, holes accumulate at the EML/ETL interface. These accumulated positive charges (polarons) interact with high-energy triplet excitons, causing chemical bond dissociation.
4-PhDBF derivatives possess ambipolar character (
Experimental Protocols
To validate these findings in your own lab, follow this self-validating fabrication protocol.
A. Device Architecture
-
Anode: ITO (150 nm)
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (30 nm) / TCTA (10 nm)
-
EML (Comparative):
-
Control: mCBP : 4CzIPN (15 wt%, 30 nm)
-
Test: 4-PhDBF : 4CzIPN (15 wt%, 30 nm)
-
-
ETL: TmPyPB (40 nm)
-
Cathode: LiF (1 nm) / Al (100 nm)
B. Fabrication Workflow (Graphviz Visualization)
Figure 2: Standard vacuum deposition workflow. Crucial Step: Co-deposition rate monitoring during Step 4 is vital for the 15 wt% doping ratio.
C. Critical Process Controls
-
Doping Accuracy: The 15 wt% concentration is the "sweet spot" for 4CzIPN. Use dual quartz crystal microbalances (QCM) to monitor Host and Dopant rates simultaneously.
-
Calculation: If Host rate = 1.0 Å/s, Dopant rate must be
Å/s (assuming similar densities).
-
-
Exciton Confinement Check: If you observe emission peaks < 500 nm, your host triplet energy is insufficient or the recombination zone is leaking into the HTL. This validates the need for the high
of mCBP or 4-PhDBF.
Conclusion
While mCBP remains a potent choice for maximizing initial quantum efficiency in academic settings, it is chemically fragile under high current densities due to charge imbalance.
For applications requiring operational longevity, 4-Phenyldibenzofuran-based hosts are the superior choice. The inclusion of the dibenzofuran moiety resolves the electron transport bottleneck, balancing the recombination zone and significantly extending the device lifetime (LT95) with minimal trade-off in efficiency.
References
-
Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance. ResearchGate. (Comparison of 4-DBF-PCz vs mCBP). [Link]
-
Recent advances in green thermally activated delayed fluorescence emitters. Royal Society of Chemistry. [Link]
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. MDPI. [Link]
Comparing furan versus thiophene in organic semiconductor performance
This guide provides an in-depth technical comparison between Furan and Thiophene building blocks in organic semiconductors (OSCs).[1] It is designed for materials scientists and device engineers to navigate the trade-offs between electronic performance, stability, and sustainability.
Executive Summary: The Heteroatom Switch
For decades, Thiophene (S) has been the "workhorse" of organic electronics (e.g., P3HT, PEDOT:PSS). However, Furan (O) is emerging as a critical alternative, driven by the urgent need for sustainable, biomass-derived electronics ("Green Electronics").
The core trade-off is Stability vs. Sustainability . Thiophene offers superior oxidative stability and established processing protocols. Furan offers higher solubility, biodegradability, and a direct supply chain from non-petroleum biomass (e.g., corncobs, sugarcane), often with surprisingly high fluorescence and planarity.
Fundamental Chemical Differences
The substitution of Sulfur (S) with Oxygen (O) fundamentally alters the molecular physics of the semiconductor.
| Feature | Thiophene (S-Heterocycle) | Furan (O-Heterocycle) | Impact on Semiconductor |
| Atomic Radius | ~1.02 Å (Larger) | ~0.73 Å (Smaller) | Furan has less steric hindrance, allowing tighter backbone planarity but weaker inter-chain |
| Electronegativity | 2.58 (Pauling) | 3.44 (Pauling) | Furan has a stronger inductive electron-withdrawing effect, but this is counteracted by resonance effects (see below). |
| Aromaticity | High (Resonance Energy ~29 kcal/mol) | Moderate (Resonance Energy ~16 kcal/mol) | Furan has more "diene" character. It adopts a Quinoidal structure more easily, leading to a smaller bandgap but lower chemical stability. |
| Polarizability | High (3d orbitals available*) | Low | Thiophene facilitates better intermolecular charge hopping due to S-S interactions. |
| Solubility | Moderate | High | Furan polymers are generally more soluble in organic solvents, aiding solution-processing. |
*Note: While the participation of 3d orbitals in sulfur is debated, its larger size and polarizability undeniably enhance intermolecular orbital overlap compared to oxygen.
Electronic Structure & Device Performance
3.1 Bandgap Engineering & Energy Levels
A critical misconception is that the high electronegativity of oxygen lowers the HOMO level of furan. In reality, the lower aromaticity of furan dominates.
-
Thiophene: High aromatic stabilization
Deeper HOMO Better oxidative stability. -
Furan: Lower aromatic stabilization
Higher HOMO (closer to vacuum) Easier to oxidize (p-dope), but less stable in air.
Result: Furan-based polymers typically exhibit a smaller optical bandgap than their thiophene analogues because less energy is required to break the aromaticity to form the excited quinoid state.
3.2 Charge Carrier Mobility (OFETs)
-
Thiophene: Historically yields higher mobilities (
in amorphous silicon-like regimes) due to strong S-S interactions guiding 3D charge transport. -
Furan: Initially lagged behind. However, recent "Benzodifuran" derivatives have achieved mobilities competitive with thiophenes (
). The smaller size of Oxygen allows for extremely planar backbones, reducing energetic disorder.
3.3 Photovoltaic Efficiency (OPVs)
Furan is gaining traction in Organic Photovoltaics (OPV) due to its biodegradability .
-
Fluorescence: Furan oligomers often exhibit significantly higher photoluminescence quantum yields (PLQY) than thiophenes (heavy atom effect of Sulfur promotes intersystem crossing to non-emissive triplet states). This makes Furan superior for OLETs (Organic Light-Emitting Transistors).
The Sustainability Factor: Biomass vs. Petroleum
This is the decisive factor for many modern research grants and industrial applications.
-
Thiophene: Derived primarily from crude oil refining (C4 fraction).
Strategic Insight: Developing furan-based semiconductors aligns with "Green Chemistry" principles, decoupling electronic materials from fossil fuel price volatility.
Visualizing the Structure-Property Relationship
The following diagram illustrates the causal flow from atomic selection to device metrics.
Figure 1: Causal pathway linking atomic properties of S and O to macroscopic semiconductor performance.
Experimental Protocol: Fabrication of Furan-Based OFETs
To validate the performance of a furan-based semiconductor, a rigorous fabrication protocol is required. Furan materials are more sensitive to oxidation; therefore, inert atmosphere processing is critical .
Objective: Fabricate a Bottom-Gate, Bottom-Contact (BGBC) OFET to measure hole mobility (
Phase 1: Substrate Preparation (The Foundation)
-
Substrate: Heavily n-doped Silicon (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning (Strict):
-
Sonicate in Acetone (10 min).
-
Sonicate in Isopropanol (10 min).
-
UV-Ozone Treatment: 20 minutes. (Crucial for removing organic residues and activating surface hydroxyl groups).
-
Phase 2: Surface Modification (Self-Assembled Monolayer)
Why? SiO
-
Reagent: Octadecyltrichlorosilane (OTS-18) or HMDS.
-
Deposition: Immerse cleaned substrate in a 10 mM solution of OTS in Toluene at 60°C for 20 minutes (inside Glovebox).
-
Rinse: Rinse copiously with fresh Toluene to remove polymerized silanes.
-
Bake: 120°C for 20 mins to crosslink the SAM.
Phase 3: Semiconductor Deposition
-
Solution Prep: Dissolve Furan-polymer (e.g., P(NDI2OD-F)) in Chlorobenzene or o-Dichlorobenzene (5–10 mg/mL).
-
Heat: Stir at 80°C for 1 hour to ensure complete dissolution (Furan polymers aggregate less than thiophenes but still require heat).
-
Spin Coating:
-
Speed: 1500–2000 rpm for 60s.
-
Atmosphere: Nitrogen Glovebox (
ppm, ppm). Note: Furan is sensitive to photo-oxidation; minimize light exposure.
-
-
Annealing: Bake at 150°C for 30 mins. Causality: This drives off solvent and promotes crystallization (pi-stacking).
Phase 4: Metallization (Source/Drain)
-
Evaporation: Thermal evaporation of Gold (Au) (40–50 nm) through a shadow mask at high vacuum (
Torr). -
Rate: 0.5 Å/s (Slow rate ensures smooth interface).
Phase 5: Characterization
-
Measure Transfer (
vs ) and Output ( vs ) curves in the dark under vacuum/N . -
Calculate Mobility (
): Where =Channel Length, =Width, =Capacitance.
Workflow Visualization
Figure 2: Step-by-step fabrication workflow for Furan-based OFETs emphasizing atmosphere control.
Conclusion & Recommendation
-
Use Thiophene If: Your priority is maximum charge carrier mobility, long-term environmental stability (air operation), and established commercial availability.
-
Use Furan If: You are developing "Green Electronics," require high solubility for printing, need high fluorescence (OLETs), or are targeting biodegradable transient electronics.
Final Verdict: Furan is no longer just a "poor man's thiophene." With the advent of fused-ring systems (e.g., benzodifurans), the performance gap has closed, making furan the superior choice for the next generation of sustainable organic electronics.
References
-
Zheng, B., & Huo, L. (2021).[2][3] Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 5(9), 2100493.[3] Link
-
Jardine, T., et al. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene.[7][8] Chemical Society Reviews, 51, 1234-1278. Link
-
Himmelberger, S., et al. (2015).[9] Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials, 27(13), 4503-4504. Link
-
Ossila Ltd. (2024). OTFT & OFET Fabrication Guide. Ossila Resources. Link
-
Gidron, O., et al. (2010). Furan-containing conjugated materials: From instability to stability. Chemical Communications, 46, 123-125. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.hse.ru [publications.hse.ru]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Comparative SAR Analysis: Benzofuran Scaffolds vs. Bioisosteric Alternatives in Antiproliferative Agent Design
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Oncology Focus: Tubulin Polymerization Inhibitors (Colchicine Binding Site)[1][2]
Executive Summary: The Benzofuran Advantage
In the optimization of small-molecule drugs, particularly those targeting the colchicine binding site (CBS) of tubulin, the benzofuran scaffold represents a critical bioisosteric alternative to the more common indole and benzothiophene cores.
While indole derivatives (e.g., Combretastatin A-4 analogs) often exhibit superior potency due to the hydrogen-bond donor capability of the N-H group, they frequently suffer from poor metabolic stability and limited membrane permeability. Benzofurans offer a strategic solution: by replacing the nitrogen with oxygen, researchers can modulate lipophilicity (cLogP), eliminate N-linked metabolic soft spots, and improve blood-brain barrier (BBB) penetration, often retaining nanomolar potency.
This guide objectively compares the Structure-Activity Relationship (SAR) of benzofuran derivatives against their primary bioisosteres, supported by experimental protocols for validation.
Physicochemical Landscape: Benzofuran vs. Alternatives
The choice between benzofuran, indole, and benzothiophene is rarely about potency alone; it is a multi-parameter optimization of ADME properties.
Table 1: Bioisosteric Scaffold Comparison
| Feature | Benzofuran (Oxygen) | Indole (Nitrogen) | Benzothiophene (Sulfur) |
| Electronic Nature | |||
| H-Bonding | Acceptor only (weak) | Donor (N-H) & Acceptor | Acceptor only (very weak) |
| Lipophilicity ( | Baseline (Reference) | Lower (~ -0.5 to -1.0) | Higher (~ +0.5 to +0.8) |
| Solubility | Moderate | Moderate-High | Low |
| Metabolic Liability | O-dealkylation (if alkoxy sub.) | N-oxidation / N-dealkylation | S-oxidation (Sulfoxide/Sulfone) |
| Toxicity Risk | Quinone methide formation (rare) | Aromatic amine toxicity | Idiosyncratic toxicity (S-metabolites) |
Key Insight: Switch to a benzofuran scaffold when your lead indole compound shows rapid clearance due to N-glucuronidation or when increased lipophilicity is required to cross the BBB for glioblastoma targeting [1, 2].
Deep-Dive SAR: Tubulin Polymerization Inhibition
The most successful application of benzofuran derivatives is in the design of Vascular Disrupting Agents (VDAs) that inhibit tubulin polymerization. The SAR focuses on mimicking the cis-stilbene geometry of Combretastatin A-4 (CA-4) .
The Pharmacophore Map
To achieve nanomolar inhibition, the benzofuran core must satisfy specific geometric and electronic requirements within the CBS.
Figure 1: Pharmacophore mapping of Benzofuran derivatives targeting the Colchicine Binding Site (CBS).
Comparative Potency Data
The following data illustrates the potency shift when modifying the core scaffold while maintaining the same pendant aryl groups (3,4,5-trimethoxyphenyl moiety).
| Compound Class | Core Structure | Substituents (C2/C3) | Tubulin IC50 ( | Cell Growth GI50 (HeLa) | Notes |
| CA-4 (Control) | cis-Stilbene | - | 1.0 - 2.0 | ~0.003 nM | Metabolic instability (isomerization) |
| Indole Analog | 2-Arylindole | 3-OMe | 1.2 | 0.015 nM | High potency via N-H interaction |
| Benzofuran 1 | 2-Arylbenzofuran | 3-H | > 10.0 | > 1.0 | Inactive: Lacks steric bulk to force twist |
| Benzofuran 2 | 2-Arylbenzofuran | 3-CN or 3-Br | 1.5 | 0.040 nM | Active: Substituent mimics cis geometry |
| BNC105 | Benzofuran | C2-Aryl, C7-OH | 0.8 | 0.005 nM | Clinical Candidate: C7-OH restores H-bond |
Mechanistic Analysis:
The indole N-H acts as a hydrogen bond donor to Thr179 or Val181 in the
Experimental Protocol: Tubulin Polymerization Assay
To validate the SAR of a new benzofuran derivative, you must distinguish between cytotoxicity (which can be non-specific) and mechanism-specific tubulin inhibition. The Turbidimetric Assay is the gold standard.
Principle
Microtubule assembly scatters light. Polymerization is measured by an increase in absorbance (Optical Density, OD) at 340 nm over time. Inhibitors decrease the steady-state OD (
Workflow Diagram
Figure 2: Kinetic Tubulin Polymerization Assay Workflow.
Detailed Protocol (Self-Validating)
Reagents:
-
Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).
-
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP (GTP must be added fresh).
-
Control: Paclitaxel (stabilizer, increases OD) and Colchicine (destabilizer, decreases OD).
Step-by-Step Procedure:
-
Reconstitution: Dissolve tubulin in G-PEM buffer to a final concentration of 3–4 mg/mL. Crucial: Keep everything on ice. Tubulin denatures rapidly at room temperature if not polymerized.
-
Clarification: Centrifuge stock tubulin at 14,000 x g for 10 min at 4°C to remove denatured protein aggregates. Use the supernatant.
-
Compound Prep: Dissolve benzofuran derivatives in DMSO (100x stock). Final DMSO concentration in assay must be <1% to avoid solvent effects on polymerization.
-
Plate Setup: In a pre-chilled 96-well half-area plate, add:
-
5
L test compound (or DMSO control). -
45
L Tubulin/GTP mix.
-
-
Measurement: Immediately transfer to a plate reader pre-heated to 37°C .
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
Validation Criteria:
-
DMSO Control: Must show a sigmoidal curve (Lag phase
Exponential growth Plateau). -
Benzofuran Hit: Should flatten the curve (reduce Plateau height by >50% at IC50 concentration) compared to DMSO.
Strategic Recommendations
When to Prioritize Benzofuran over Indole:
-
Metabolic Stability: If your indole lead shows rapid clearance via N-oxidation or glucuronidation, the benzofuran isostere is the logical next step.
-
CNS Penetration: For glioblastoma targeting, the benzofuran's lack of H-bond donor potential generally improves BBB permeability (LogBB).
-
Intellectual Property: Benzofurans often provide a distinct IP space compared to the crowded indole/combretastatin landscape.
Design Trap to Avoid:
Do not simply replace the Indole N-H with Oxygen and expect retained potency. You must re-optimize the C6/C7 positions (e.g., adding -OMe or -OH) to compensate for the lost hydrogen bond interaction with the tubulin
References
-
Kamel, M. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2883. Link
- Galal, S. A. et al. (2009). Benzofuran derivatives: a patent review.
- Flynn, B. L. et al. (2002). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014–6027.
-
Li, W. et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors.[3] Archiv der Pharmazie, 354(9). Link
-
Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol. Link
Sources
- 1. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 3. researchgate.net [researchgate.net]
Regio-isomeric Effect of Dibenzofuran Hosts on OLED Performance: A Comparative Guide
Executive Summary
In the design of host materials for Phosphorescent OLEDs (PhOLEDs), the dibenzofuran (DBF) core is ubiquitous due to its high triplet energy (
This guide objectively compares the regio-isomeric effects of DBF-based hosts, specifically focusing on the 2-, 3-, and 4-positions . Experimental data confirms that while 4-substitution maximizes triplet energy via steric decoupling, it often compromises charge carrier mobility.[1] Conversely, 2-substitution frequently offers the optimal trade-off between operational lifetime (
Key Finding: Optimizing the regio-isomer from a 2,8-linkage to a 2,6-linkage in carbazole-dibenzofuran hosts can extend device lifetime by 75% while maintaining EQE >22%.[1]
Mechanistic Basis: The "Twist" vs. The "Flow"[1]
Understanding the regio-isomeric effect requires analyzing the trade-off between conjugation length and steric hindrance .[1]
The Structural Activity Relationship (SAR)[1]
-
C2 & C3 Positions (Planar/Conjugated): Substituents at these positions tend to align with the DBF plane, extending
-conjugation.[1] This lowers the triplet energy ( ) but improves molecular packing and charge carrier mobility (hole/electron transport).[1] -
C4 Position (Steric/Twisted): The C4 position is adjacent to the oxygen atom of the DBF core.[1] Substituents here suffer significant steric repulsion from the oxygen lone pairs, forcing the substituent to twist out of plane (dihedral angle > 60°).[1] This breaks conjugation, raising
(beneficial for blue hosts) but disrupting intermolecular hopping (detrimental to mobility).[1]
Trans-disciplinary Insight: The "Metabolic" Parallel
For drug development professionals, this optimization mirrors scaffold hopping or metabolic blocking .[1] Just as placing a halogen at a metabolically labile site (e.g., para-position) blocks oxidation in a drug molecule, placing a carbazole at the C4 position of DBF "blocks" conjugation, altering the "metabolic" processing of energy (excitons) within the device.[1]
Visualization: Energy Transfer Pathway
The following diagram illustrates how the regio-isomer determines whether the host successfully confines excitons or loses them to non-radiative pathways.[1]
Caption: C2-isomers promote charge mobility via packing, while C4-isomers maximize Triplet Energy via steric twisting.[1]
Comparative Analysis: 26CzDBF vs. 46CzDBF vs. 28CzDBF[1][3][4][5]
This section analyzes a specific case study of three isomers synthesized by coupling carbazole (Cz) to dibenzofuran (DBF) at different positions: 2,6- (asymmetric), 4,6- (asymmetric/twisted), and 2,8- (symmetric/standard).[1][2]
Table 1: Physical Properties Comparison
Note: High
| Material | Linkage Positions | Molecular Geometry | Triplet Energy ( | Glass Transition ( | Decomposition ( |
| 26CzDBF | C2, C6 | Semi-Planar | 2.96 eV | 133 °C | 456 °C |
| 28CzDBF | C2, C8 | Planar (Symmetric) | 2.98 eV | 126 °C | 467 °C |
| 46CzDBF | C4, C6 | Highly Twisted | 2.95 eV | 113 °C | 412 °C |
Analysis:
-
Thermal Stability: The asymmetric 2,6-substitution (26CzDBF) surprisingly yields the highest
(133 °C), likely due to increased entropy of the amorphous state preventing crystallization better than the symmetric 28CzDBF.[1] -
Triplet Energy: All isomers maintain
eV, sufficient for deep blue phosphors.[1][2][3] The "twist" effect of the 4-position did not significantly raise here because the carbazole itself is already high-energy, but it did lower the thermal stability ( ).[1]
Table 2: Device Performance (Blue PhOLED)
Device Structure: ITO / HIL / TAPC / Host:Ir(cb)3 / ETL / LiF / Al
| Host Material | Max EQE (%) | Voltage ( | Color Coordinates (CIE y) | Lifetime ( |
| 26CzDBF | 23.0% | 3.9 V | 0.16 (Deep Blue) | 1400 h |
| 28CzDBF | 22.4% | 3.9 V | 0.16 (Deep Blue) | 800 h |
| 46CzDBF | 20.3% | 4.3 V | 0.16 (Deep Blue) | < 800 h |
Critical Insight: The 46CzDBF device showed the lowest EQE and highest driving voltage.[1] The steric hindrance at the C4 position disrupted the hole-transporting network, leading to charge imbalance.[1] The 26CzDBF (2-position) provided the best balance, nearly doubling the lifetime of the standard 28CzDBF.[1]
Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This workflow synthesizes the asymmetric 26CzDBF isomer.[1]
-
Reagents: 2-bromo-6-iododibenzo[b,d]furan (Core), Carbazole (Pendant),
(Catalyst), (Ligand), NaOtBu (Base), Toluene (Solvent).[1] -
Step 1 (Selective Coupling): React 2-bromo-6-iododibenzo[b,d]furan with 1.0 eq of Carbazole at 80°C. The iodine position (C6) is more reactive and couples first.[1]
-
Step 2 (Second Coupling): Add 1.2 eq of Carbazole and raise temperature to 110°C to force coupling at the bromine position (C2).
-
Purification: Column chromatography (Silica gel, Hexane/DCM gradient) followed by sublimation (>300°C,
Torr).-
Purity Check: HPLC purity must be >99.9% for device grade.[1]
-
B. Device Fabrication Workflow
The following DOT diagram outlines the vacuum deposition process.
Caption: Standard vacuum thermal evaporation workflow for PhOLED fabrication.[1]
Conclusion & Recommendations
The regio-isomeric effect of dibenzofuran hosts is a decisive factor in OLED performance.[1] While the C4-position is theoretically attractive for maximizing triplet energy via steric decoupling, experimental evidence suggests it creates "dead ends" for charge transport, increasing voltage and reducing efficiency.[1]
Final Recommendation:
For deep-blue phosphorescent applications, prioritize C2-substituted isomers (specifically asymmetric 2,6-linkages).[1] These architectures maintain sufficient triplet energy (>2.95 eV) while preserving the planar stacking required for high charge mobility and extended operational lifetime (
References
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes Source: Molecules (MDPI), 2021 URL:[1][Link][1]
-
Regio-isomeric effect of dibenzofuran-based host materials on photophysics and device performance in organic light-emitting diodes Source: Chemistry Letters, 2019 URL:[1][Link][1]
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance Source: New Journal of Chemistry (RSC), 2020 URL:[1][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Advanced Maturity Assessment: Phenyldibenzofuran (PhDBF) Ratios vs. Vitrinite Reflectance (%Ro)
Executive Summary
In the assessment of thermal maturity for sedimentary basins, Vitrinite Reflectance (%Ro) remains the optical industry standard. However, its reliance on specific organic macerals (vitrinite) renders it ineffective in marine carbonate systems or "lean" shales lacking terrigenous input.
This guide evaluates the Phenyldibenzofuran (PhDBF) Ratio as a robust molecular alternative. Unlike the Methylphenanthrene Index (MPI-1), which can reverse at high maturity, PhDBF ratios exhibit a linear positive correlation with %Ro specifically in the late oil to dry gas window (%Ro > 1.0) . This guide provides the mechanistic basis, comparative data, and a validated GC-MS protocol for implementing PhDBF analysis in your laboratory.
The Challenge: Optical vs. Molecular Proxies
Thermal maturity assessment relies on tracking the irreversible evolution of organic matter (OM) due to heat and pressure.
The Standard: Vitrinite Reflectance (%Ro)
-
Mechanism: Optical measurement of light reflected by vitrinite macerals.[1]
-
Limitation 1 (Absence): Vitrinite is derived from woody plant tissue (post-Silurian). It is absent in pre-Silurian rocks and scarce in marine carbonate source rocks (Type II/I kerogen).
-
Limitation 2 (Suppression): In hydrogen-rich macerals (liptinite), vitrinite reflectance is chemically "suppressed," yielding artificially low maturity values.
The Molecular Alternative: Isomerization
Molecular proxies rely on the thermodynamic drive of isomers. Metastable isomers (formed kinetically) convert to stable isomers (thermodynamically preferred) as heat increases.
-
The PhDBF Advantage: While common proxies like MPI-1 (Methylphenanthrene) reach equilibrium or reverse around 1.3% Ro, PhDBF isomers (m/z 244) continue to evolve linearly well into the gas window (up to 2.0% Ro and beyond).
Mechanistic Basis of PhDBF
The PhDBF parameter tracks the shift of the phenyl group on the dibenzofuran scaffold.
-
Unstable Isomers: 1-PhDBF (Sterically hindered).
-
Stable Isomers: 4-PhDBF (Thermodynamically most stable).
-
Reaction Pathway: Heat drives the isomerization from the 1- and 2- positions toward the 4- position to relieve steric strain.
Diagram 1: Isomerization Logic
The following diagram illustrates the thermodynamic stability hierarchy driving the PhDBF ratio.
Caption: Thermodynamic drive shifts population from unstable 1-PhDBF to stable 4-PhDBF as thermal maturity increases.
Comparative Analysis: PhDBF vs. Alternatives
The following table contrasts PhDBF against the optical standard (%Ro) and the most common molecular proxy (MPI-1).
| Feature | Vitrinite Reflectance (%Ro) | MPI-1 (Methylphenanthrene) | PhDBF Ratios (PhFR) |
| Type | Optical (Microscopy) | Molecular (GC-MS) | Molecular (GC-MS) |
| Target Range | 0.3% – 4.0% Ro | 0.6% – 1.3% Ro (Oil Window) | 1.0% – 2.5%+ Ro (Gas Window) |
| Sample Requirement | Whole rock (requires Vitrinite) | Soluble Bitumen/Oil | Soluble Bitumen/Oil |
| Key Weakness | Subjective; Absent in carbonates | Reversal: Values drop after 1.3% Ro | Low abundance in immature rocks |
| Precision | ±0.1% (highly operator dependent) | High (Instrumental) | High (Instrumental) |
| Application | General Screening | Oil Window Assessment | High Maturity / Gas Shale / Carbonates |
Validated Calibration Equations
For samples with maturity %Ro ≥ 1.0 , use the following calibrations derived from Zhang et al. and Radke et al.:
Parameter Definitions:
-
PhFR-1:
-
PhFR-2:
Calibration Formulas:
(Note: %Rc denotes Calculated Reflectance equivalent)
Experimental Protocol (GC-MS)[5][6]
To ensure data integrity, the following protocol isolates the aromatic fraction containing PhDBF isomers.
Phase 1: Sample Preparation & Extraction
-
Pulverization: Grind source rock to <100 mesh (avoid overheating).
-
Extraction: Extract soluble organic matter (SOM) using Soxhlet or Accelerated Solvent Extraction (ASE) with Dichloromethane (DCM):Methanol (93:7 v/v) for 72 hours.
-
Asphaltene Precipitation: Precipitate asphaltenes using excess n-hexane (40:1 ratio) for 12 hours. Filter supernatant.
Phase 2: Fractionation (The Critical Step)
PhDBF is an aromatic compound.[2] It must be separated from saturates and polar resins to prevent co-elution interference.
-
Column: Silica gel/Alumina chromatography column.
-
Elution 1 (Saturates): Elute with n-hexane (discard or save for biomarker analysis).
-
Elution 2 (Aromatics): Elute with DCM:n-hexane (2:3 v/v) . This fraction contains PhDBF.
Phase 3: Instrumental Analysis (GC-MS)
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5MS or HP-5MS (60m x 0.25mm x 0.25µm). Note: 60m is preferred over 30m to resolve 2- and 3-PhDBF isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3]
-
Temperature Program:
-
Start: 80°C (hold 2 min).
-
Ramp 1: 20°C/min to 120°C.
-
Ramp 2: 3°C/min to 300°C (hold 20 min).
-
-
Detection: Electron Impact (EI) at 70eV.[3]
-
SIM Mode (Required for Sensitivity): Monitor m/z 244 (Molecular Ion for PhDBF) and m/z 216 (Fragment).
Diagram 2: Analytical Workflow
The following workflow ensures reproducible isolation of the aromatic fraction.
Caption: Step-by-step protocol from raw sample to calculated PhDBF ratio.
Interpretation of Results
When analyzing your GC-MS data (m/z 244 chromatogram), you will observe four distinct peaks.
-
Identification Order: Typically elutes in the order of: 4-PhDBF
1-PhDBF 2-PhDBF 3-PhDBF (Verify with authentic standards as column phases may vary). -
Maturity Check:
-
If 4-PhDBF is dominant and 1-PhDBF is trace/absent: The sample is likely in the Gas Window (%Ro > 1.3) .
-
If 1-PhDBF is significant: The sample is likely in the Oil Window .
-
-
Anomaly Detection: If PhDBF ratios yield %Rc of 1.5% but Vitrinite Reflectance reads 0.8%, suspect Vitrinite Suppression (common in liptinite-rich shales). Trust the PhDBF ratio as the chemical maturity indicator.
References
-
Zhang, M., et al. (2022). "Identification, distribution and geochemical significance of phenyldibenzofurans in coals." Organic Geochemistry.
-
Radke, M., et al. (2000).[2] "Phenyl- and alkyldibenzofurans in coals and source rocks: Distribution and relationship to thermal maturity."[4] Organic Geochemistry.
-
Alexander, R., et al. (1995). "The use of aromatic hydrocarbons for the assessment of thermal maturity." APEA Journal.
-
NIST Chemistry WebBook. "Phenyldibenzofuran Mass Spectra."
Sources
Strategic Catalysis for Benzofuran Architectures: A Comparative Technical Guide
Executive Summary: The Benzofuran Challenge
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of anti-arrhythmic drugs like Amiodarone and natural products like egonol. For the synthetic chemist, the challenge lies not in finding a method, but in selecting the optimal catalytic strategy based on substrate sensitivity, scale, and atom economy.
This guide moves beyond standard textbook reactions to compare three dominant catalytic paradigms:
-
Palladium-Catalyzed Annulation: The high-yielding industrial standard.
-
Gold-Catalyzed Hydroalkoxylation: The mild, Lewis-acidic precision tool.
-
Hypervalent Iodine Mediation: The metal-free, oxidative alternative.[1][2]
Decision Framework: Selecting the Catalyst
Before detailing protocols, we visualize the mechanistic divergence. This diagram illustrates how substrate availability and electronic demand dictate the catalytic choice.
Figure 1: Strategic decision tree for benzofuran synthesis based on starting material availability.
Strategy A: Palladium-Catalyzed Tandem Coupling (The Gold Standard)
Overview: The most robust method for constructing 2-arylbenzofurans is the tandem Sonogashira coupling followed by intramolecular cyclization. This "one-pot" sequence utilizes Palladium(0) to couple an o-iodophenol with a terminal alkyne, followed by a 5-endo-dig cyclization often mediated by Copper(I).
Mechanism: The cycle begins with the oxidative addition of Pd(0) to the aryl iodide. Transmetallation with a copper-acetylide follows. The key differentiator in benzofuran synthesis is the post-coupling coordination of the palladium to the alkyne, promoting nucleophilic attack by the phenoxide oxygen.
Figure 2: Simplified catalytic cycle for Pd/Cu tandem synthesis.[3]
Experimental Protocol: Tandem Sonogashira-Cyclization
Validated for: 2-phenylbenzofuran synthesis.
Reagents:
-
2-Iodophenol (1.0 equiv)
-
Phenylacetylene (1.2 equiv)[4]
-
PdCl₂(PPh₃)₂ (2 mol%)[4]
-
CuI (1 mol%)[4]
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF or CH₃CN (Degassed)
Step-by-Step Workflow:
-
System Prep: Flame-dry a Schlenk flask and cool under Argon. Oxygen is the enemy of the active Pd(0) species and will cause homocoupling (Glaser coupling) of the alkyne.
-
Charging: Add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed DMF via syringe. The solution typically turns yellow/orange.
-
Base & Alkyne: Add Et₃N followed by phenylacetylene dropwise.
-
Self-Validation: A color change to dark brown or black within 10-20 minutes indicates active catalyst formation and initiation of the Sonogashira coupling.
-
-
Heating: Heat to 80°C for 4-6 hours.
-
TLC Monitoring: Monitor the disappearance of 2-iodophenol. The intermediate o-alkynylphenol may appear transiently.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Strategy B: Gold-Catalyzed Hydroalkoxylation (The Precision Tool)
Overview: For substrates where the alkyne is already tethered (o-alkynylphenols), Gold(I) or Gold(III) catalysis offers milder conditions than Palladium. Gold acts as a "pi-acid," activating the alkyne triple bond for intramolecular attack by the phenol oxygen. This method is superior for substrates sensitive to high heat or strong bases.
Mechanism:
-
Coordination of [Au]+ to the alkyne pi-system.
-
Nu- attack of the hydroxyl group (5-endo-dig or 6-endo-dig).
-
Protodeauration to release the benzofuran and regenerate the catalyst.
Experimental Protocol: AuCl₃-Catalyzed Cyclization
Validated for: Substituted 2-butylbenzofuran.
Reagents:
-
2-(1-hexynyl)phenol (1.0 equiv)
-
AuCl₃ (2-5 mol%)
-
Solvent: Toluene or DCM
Step-by-Step Workflow:
-
Dissolution: Dissolve the o-alkynylphenol in Toluene (0.1 M).
-
Catalyst Addition: Add AuCl₃ (hygroscopic; weigh quickly in air or use a glovebox).
-
Reaction: Stir at Room Temperature (25°C).
-
Self-Validation: Gold reactions are often fast. Complete conversion is frequently observed within 30-60 minutes.
-
-
Filtration: Filter the mixture through a short pad of silica gel to remove the gold residues.
-
Isolation: Concentrate the filtrate. Often yields pure product without column chromatography due to the clean nature of the rearrangement.
Strategy C: Metal-Free Hypervalent Iodine (Green Alternative)
Overview: To avoid trace metal contamination (critical in late-stage pharma synthesis), hypervalent iodine reagents like PIDA (Phenyliodine diacetate) can drive oxidative cyclization. This is particularly useful for converting o-hydroxystilbenes into 2-arylbenzofurans.
Protocol Highlight:
-
Reagent: PhI(OAc)₂ (1.1 equiv)
-
Conditions: MeOH, Room Temperature.
-
Mechanism: The phenol attacks the iodine center, followed by intramolecular attack of the alkene on the activated phenol, and finally reductive elimination of iodobenzene.
Comparative Analysis Matrix
This table contrasts the three strategies to assist in experimental design.
| Feature | Palladium (Pd/Cu) | Gold (Au) | Hypervalent Iodine |
| Primary Bond Formed | C-C (Coupling) & C-O | C-O (Cyclization) | C-O (Oxidative) |
| Starting Materials | o-Halophenol + Alkyne | o-Alkynylphenol | o-Hydroxystilbene |
| Atom Economy | Moderate (Loss of HX) | High (Isomerization) | Low (Stoichiometric oxidant waste) |
| Functional Group Tol. | Excellent (Esters, Nitriles) | Good (Avoid strong Lewis bases) | Moderate (Oxidation sensitive groups) |
| Typical Yield | 85-95% | 90-99% | 60-80% |
| Cost | High (Pd/Ligands) | Very High (Au salts) | Moderate (Reagent cost) |
| Green Metric | Low (Solvents, Metals) | High (Mild, fast) | High (Metal-free) |
References
-
Mushtaq, A. et al. (2024).[3][5][6] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[5][6] Link
-
Succaw, G. L.[3][7] & Doxsee, K. M. (2014). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Organic Syntheses. Link
-
Singh, F. V.[1][3][8][9] & Mangaonkar, S. R. (2018).[1][3] Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Synthesis. Link
-
Thomas, A. M. et al. (2019).[10] One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. Link
-
Dapkekar, et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Link
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 8. Metal-Free One-Pot Synthesis of Benzofurans [su.diva-portal.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions / ChemistrySelect, 2019 [sci-hub.red]
Benchmarking Photophysics: Experimental vs. Computational Approaches for Dibenzofurans
Executive Summary
For researchers in organic electronics (OLEDs) and medicinal chemistry, dibenzofuran (DBF) derivatives represent a critical scaffold due to their high triplet energy (
This guide bridges that gap. We move beyond standard protocols to analyze why discrepancies occur—specifically focusing on vibronic coupling, solvent polarity, and functional choice—and provide a validated workflow to align your computational models with experimental reality.
Part 1: The Theoretical Framework (Computational)
The "Charge-Transfer" Problem in DFT
Standard hybrid functionals (e.g., B3LYP) notoriously fail to predict the excitation energies of dibenzofuran derivatives accurately, particularly when electron-donating or withdrawing groups are attached (common in OLED hosts).
-
The Cause: B3LYP (20% Hartree-Fock exchange) suffers from "self-interaction error," leading to an underestimation of charge-transfer (CT) excitation energies. It artificially stabilizes delocalized states.
-
The Solution: Use Range-Separated Hybrid (RSH) functionals. These increase the proportion of Hartree-Fock exchange at long distances, correctly penalizing long-range charge transfer.
Recommended Computational Protocol:
-
Geometry Optimization (Ground State
): B3LYP/6-31G(d) is usually sufficient for geometry. -
Excited State (
) Calculation: Do NOT use B3LYP.-
Standard:CAM-B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: def2-SVP or 6-311+G(d,p) (diffuse functions are critical for excited states).
-
-
Solvation Model: IEF-PCM or SMD (Solvation Model based on Density). Gas-phase calculations are irrelevant for experimental comparison.
Diagram: Computational vs. Experimental Workflow
The following diagram outlines the parallel workflows required to generate comparable data sets.
Caption: Parallel workflows for validating photophysical properties. Note the critical comparison points at Vertical Excitation (
Part 2: The Experimental Reality
Solvatochromism: The Hidden Variable
Experimentalists often observe a "red shift" in emission that computations fail to predict unless specific solvent shells are modeled.
-
Mechanism: Upon excitation (
), the dipole moment of a DBF derivative usually increases (especially with donor-acceptor architecture). -
Lippert-Mataga Plot: Polar solvents (e.g., DMSO, Acetonitrile) reorient around the excited state dipole, stabilizing the
state and lowering the energy gap. -
Protocol: Always measure spectra in at least three solvents of varying polarity (e.g., Toluene, THF, Acetonitrile) to quantify this effect.
Quantitative Comparison: Theory vs. Experiment
Below is a comparison of a representative Dibenzofuran derivative (2,8-substituted) to illustrate the accuracy of different functionals against experimental data.
| Property | Experimental (THF) | B3LYP (Calc) | CAM-B3LYP (Calc) | Verdict | |
| 324 | 348 | 321 | 322 | CAM-B3LYP is most accurate; B3LYP underestimates energy (red-shifted). | |
| 433 | 485 | 428 | 430 | Range-Separated functionals capture the Stokes shift correctly. | |
| Stokes Shift (eV) | 0.96 | 1.01 | 0.97 | 0.98 | B3LYP overestimates structural relaxation in the excited state. |
| Oscillator Strength ( | 0.65 | 0.45 | 0.62 | 0.64 | CAM-B3LYP matches experimental extinction coefficients better. |
Data synthesized from comparative benchmarks of DBF derivatives [1][3].
Part 3: Step-by-Step Validation Protocol
This protocol ensures your experimental data is robust enough to challenge or validate your computational model.
Sample Preparation & Linearity Check
-
Step: Prepare a stock solution of the DBF derivative in HPLC-grade THF.
-
Validation: Create a dilution series (
M to M). Plot Absorbance vs. Concentration. -
Why? You must ensure you are in the linear regime (Abs < 0.1) to avoid inner filter effects (re-absorption of emitted light), which distorts the emission spectrum and invalidates Quantum Yield calculations.
Quantum Yield ( ) Determination
Do not rely on "single-point" measurements. Use the Comparative Method :
-
Reference (
): Quinine Sulfate in 0.1 M ( ) or 9,10-Diphenylanthracene in Cyclohexane ( ). -
Correction: The refractive index term (
) is critical if your solvent differs from the reference.
Excited State Lifetime ( )
-
Method: Time-Correlated Single Photon Counting (TCSPC).
-
Relevance:
. -
Calculation: Combine
and to calculate the radiative rate constant ( ): Compare this experimental with the oscillator strength ( ) from your TD-DFT output.
Part 4: Logical Pathway of Excitation (Jablonski)
Understanding the energy flow is vital for OLED host design, where Triplet (
Caption: Jablonski diagram illustrating the competition between Fluorescence (
References
-
Experimental and theoretical study of two new pyrazoline derivatives based on dibenzofuran. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Context: Validates the use of TD-DFT for pyrazoline-substituted DBFs and provides specific quantum yield data.
-
Benchmarking the performance of time-dependent density functional theory methods on biochromophores. Source: Journal of Chemical Theory and Computation. Context: Establishes CAM-B3LYP as superior to B3LYP for vertical excitation energies in conjugated systems.
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Source: Molecules (MDPI). Context: Comprehensive comparison of functionals (PBE0, CAM-B3LYP, B3LYP) against CC2 and experimental data.
-
Solvent Effects on Fluorescence Emission. Source: Evident Scientific / Olympus. Context: Authoritative guide on solvatochromic shifts and environmental factors affecting emission spectra.
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4-Phenyldibenzofuran
[1][2][3][4]
Executive Summary & Operational Context
4-Phenyldibenzofuran is a high-purity organic semiconductor intermediate, primarily utilized in the synthesis of Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5] Unlike its chlorinated analogs (PCDFs), which are notorious dioxins, 4-phenyldibenzofuran is a non-halogenated Polycyclic Aromatic Hydrocarbon (PAH) derivative.[1][2][3][4]
However, its high lipophilicity (LogP ~5.[3][4]3) and structural stability render it persistent in the environment and potentially bioaccumulative.[3][4] Improper disposal into municipal waste or aqueous drainage systems is a critical violation of environmental safety protocols.[1][3][4]
Core Directive: This compound must be managed as Hazardous Organic Waste and destroyed via high-temperature incineration. Under no circumstances should it enter the sink or general trash.[3][4]
Hazard Profile & Physical Properties
Understanding the chemical behavior of 4-phenyldibenzofuran is prerequisite to safe disposal.[1][2][3][4] Its insolubility in water dictates the cleaning and spill response protocols.[3][4]
| Property | Data | Operational Implication |
| CAS Number | 74104-10-2 | Use for waste manifesting and inventory tracking.[1][2][3][4] |
| Physical State | White Crystalline Solid | Dust hazard; requires particulate controls (N95/P100 or Fume Hood).[2][3][4] |
| Water Solubility | Negligible (Insoluble) | DO NOT use water for initial spill cleanup.[2][3][4] It will only spread the contamination.[3][4] |
| LogP (Octanol/Water) | ~5.3 (Lipophilic) | Bioaccumulates in aquatic organisms.[2][3][4] Highly adherent to glass/plastic.[1][2][3][4] |
| Flash Point | High (>200°C est.)[2][3][4] | Combustible but not flammable unless dissolved in organic solvents.[1][2][3][4] |
| Reactivity | Stable | Resistant to mild acids/bases; requires oxidation (incineration) for destruction.[2][3][4] |
Waste Characterization & Segregation
Before disposal, the waste stream must be characterized to ensure compatibility with the disposal facility's incineration feed.[3][4]
A. Solid Waste (Pure Substance)[2][3][4]
-
Classification: Hazardous Waste Solid, Organic, N.O.S.[1] (Not Otherwise Specified).
-
Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jars.
-
Labeling: Must be clearly labeled "Non-Halogenated Organic Solid."[1][2][3][4]
-
Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with the substance must be segregated into the solid hazardous waste stream, not biohazard or general trash.[1][3]
B. Liquid Waste (Mother Liquors/Rinsates)[1][3][4]
-
Solvent Compatibility: 4-Phenyldibenzofuran is typically dissolved in Toluene, Dichloromethane (DCM), or Chlorobenzene.[1][3][4]
-
Segregation Rule:
-
Precipitation Risk: Do not mix high-concentration streams with aqueous waste or alcohols, as the compound may precipitate and clog waste container openings.[1][3][4]
Step-by-Step Disposal Workflows
Protocol A: Glassware & Equipment Decontamination
Due to its lipophilic nature, standard soap and water are ineffective.[1][3][4]
-
Primary Rinse: Rinse glassware with a non-polar solvent (Toluene or DCM) to dissolve residual solid.[1][3][4] Collect this rinse in the Hazardous Solvent Waste container.
-
Secondary Rinse: Rinse with Acetone or Ethanol to remove the non-polar solvent.[1][3][4] Collect in Hazardous Solvent Waste.
-
Final Wash: Wash with Alconox/detergent and water in the sink.[1][3][4]
Protocol B: Spill Cleanup (Dry Solid)[1][2][3][4]
-
Isolate: Demarcate the area.[1][3][4] Turn off ventilation fans if the powder is fine/dusty to prevent aerosolization.[1][3][4]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][3][4] If dust is visible, use N95 respiratory protection.[1][3][4]
-
Containment: Do not use water. Cover the spill with a dry absorbent pad or dampen a paper towel with mineral oil (to capture dust) and wipe gently.[3][4]
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag.
Protocol C: Final Disposal Path (Incineration)
The ultimate fate of this molecule must be thermal oxidation.[3][4]
Figure 1: Decision Logic for Waste Segregation. Ensure the final destination is a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of incineration.
Regulatory & Compliance Framework (US/EU)
United States (RCRA/EPA)
While 4-Phenyldibenzofuran is not explicitly listed on the RCRA "P" or "U" lists (unlike pure Dibenzofuran, U057), it must be characterized by the generator.[1][2][3]
-
Waste Code: If the waste is ignitable (in solvent), use D001 .[3][4] If toxic via TCLP (unlikely for this specific derivative but possible), use D003 .[3][4]
-
Best Practice: Label as "Hazardous Waste - Toxic, Irritant" to ensure incineration.[1][2][3][4]
-
DOT Shipping: UN 3077, Environmentally hazardous substance, solid, n.o.s. (4-Phenyldibenzofuran).[1][2][3]
European Union (REACH/CLP)[1][2][3][4]
Self-Validating Safety Checklist
Before leaving the lab, verify:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6425750, 4-Phenyldibenzofuran.[1][2][3][4] Retrieved January 28, 2026 from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Dibenzofuran: Hazard Summary and Regulatory Context.[1][3][4][6] (Contextual data for dibenzofuran derivatives). Retrieved from [Link][1][2][3][4]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Waste Disposal.[1][2][3][4] Retrieved from [Link][1][2][3][4]
Sources
- 1. 1-Phenyldibenzofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 3. 4-Phenyldibenzofuran | C18H12O | CID 6425750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyldibenzofuran | C18H12O | CID 6425749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iodochem.com [iodochem.com]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 4-Phenyldibenzofuran
Executive Summary: The Precautionary Principle
As a Senior Application Scientist, I often see researchers treat organic electronic materials like 4-Phenyldibenzofuran solely as "inert powders." This is a critical error. While acute toxicity data for this specific isomer may be less established than for common solvents, its structural homology to dibenzofurans and polycyclic aromatic hydrocarbons (PAHs) necessitates a strict adherence to the ALARA (As Low As Reasonably Achievable) principle.
The primary risks are not just immediate irritation, but bioaccumulation and unknown chronic toxicity . This guide moves beyond generic safety advice to provide a self-validating workflow for handling this material in high-purity research environments.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of exposure. 4-Phenyldibenzofuran presents as a white to off-white crystalline powder.
| Hazard Category | Likely GHS Classification* | Operational Risk Mechanism |
| Physical | Combustible Dust | Electrostatic Dispersion: Like many organic semiconductors, this powder is prone to static charge, causing it to "jump" or aerosolize during weighing. |
| Health (Acute) | H315, H319, H335 | Mucosal Irritation: Dust inhalation can severely irritate the upper respiratory tract. |
| Health (Chronic) | H350/H341 (Suspected) | Bioaccumulation: Structural analogs (dibenzofurans) are lipophilic and persistent. Treat as a potential carcinogen/mutagen. |
*Note: Specific GHS data for CAS 101006-81-1 is often limited; classifications are extrapolated from structural analogs (Dibenzofuran CAS 132-64-9) to ensure maximum safety.
PPE Decision Matrix (Tiered Protection)
Effective safety is not static; it scales with activity. Use this logic flow to determine your requirements.
Visual Logic: PPE Selection Workflow
Figure 1: Decision matrix for selecting PPE based on the physical state of the material.
Detailed PPE Specifications
-
Hand Protection (The "Double-Glove" Rule):
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer: High-Dexterity Nitrile or Neoprene.
-
Why? PAHs are lipophilic and can permeate standard nitrile over long durations. The outer glove is sacrificial; remove it immediately if contaminated.
-
-
Respiratory Protection:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood unavailable): N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical dust.
-
-
Body Protection:
-
Standard cotton lab coat (high buttoned).
-
Critical: If handling >5g, wear Tyvek sleeves to bridge the gap between glove and coat cuff.
-
Operational Protocol: The "Static-Free" Weighing Method
The most dangerous moment is transferring the dry powder from the stock bottle to the balance.
Step 1: Preparation
-
Place an ionizing bar or anti-static gun inside the balance chamber. 4-Phenyldibenzofuran is highly static-prone; without neutralization, particles will repel the spatula and contaminate the bench.
-
Line the balance area with a disposable absorbent pad (e.g., Benchkote).
Step 2: Transfer
-
Do not use a metal spatula if possible; use a PTFE-coated spatula to reduce friction charging.
-
Weigh directly into a tared vial, not onto weighing paper (which increases surface area for loss).
Step 3: Solubilization (Immediate Containment)
-
Add solvent (e.g., Toluene, Chloroform) to the vial immediately after weighing.
-
Why? Once in solution, the inhalation risk drops to near zero, and the risk shifts to the solvent's hazards.
Waste Disposal & Decontamination
Improper disposal of organic semiconductors is a common compliance violation.
Visual Logic: Disposal Workflow
Figure 2: Classification and disposal path for 4-Phenyldibenzofuran waste streams.
Decontamination Protocol:
-
Spills (Powder): Do not sweep. Cover with a wet paper towel (solvent-dampened) to prevent aerosolization, then wipe up.
-
Glassware: Rinse with Chloroform or Dichloromethane (DCM) before standard washing. Water alone will not solubilize this compound, leading to residue buildup.
Emergency Response
-
Eye Contact: Flush for 15 minutes. Note that water solubility is low; mechanical flushing is the primary removal mechanism.
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol or acetone on skin, as this increases the permeability of the skin to PAHs, driving the chemical deeper into the dermal layer.
References
-
PubChem. (n.d.). 4-Phenyldibenzofuran Compound Summary (CID 6425750).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
